molecular formula C11H8N2O5 B3143101 Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate CAS No. 517870-18-7

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B3143101
CAS No.: 517870-18-7
M. Wt: 248.19 g/mol
InChI Key: DOVZTWUWELAMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS 517870-18-7) is a chemical compound with the molecular formula C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol . As a member of the isoxazole family, this nitrophenyl-substituted ester is a valuable building block in medicinal chemistry and materials science research. Isoxazole derivatives are recognized as important synthetic targets due to their prevalence in bioactive molecules and are extensively investigated for their wide range of biological activities . The nitro group on the phenyl ring provides a versatile handle for further chemical transformations, such as reduction to an aniline, making this compound a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. Researchers utilize this and related isoxazole carboxylates in developing compounds with potential anticancer, antibacterial, and antioxidant properties . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZTWUWELAMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243775
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-18-7
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry. As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it serves as a versatile pharmacophore found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable building block in the design of novel therapeutic agents.[1][2]

This guide provides an in-depth, field-proven methodology for the synthesis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a key intermediate for constructing more complex, biologically active molecules. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful and reproducible synthesis.

Part 1: The Core Synthetic Strategy - Harnessing 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][3][4] This concerted, pericyclic reaction is highly efficient and offers excellent control over regioselectivity.

Our synthesis is a two-stage process that culminates in a one-pot cycloaddition:

  • Preparation of the Nitrile Oxide Precursor: Synthesis of 3-Nitrobenzaldehyde Oxime from 3-Nitrobenzaldehyde.

  • One-Pot Cycloaddition: In situ generation of 3-nitrophenylnitrile oxide from the corresponding oxime, followed by immediate trapping with methyl propiolate to yield the target isoxazole.

The in situ generation of the nitrile oxide is critical. Nitrile oxides are highly reactive and unstable intermediates that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if not immediately consumed by a dipolarophile.[2] Our protocol mitigates this side reaction by ensuring the alkyne is present in the reaction mixture as the nitrile oxide is formed.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product R1 3-Nitrobenzaldehyde I1 3-Nitrobenzaldehyde Oxime R1->I1 Step 1: Oxime Formation R2 Hydroxylamine HCl R2->I1 R3 Methyl Propiolate P1 This compound R3->P1 I1->P1 Step 2: 1,3-Dipolar Cycloaddition (One-Pot)

Caption: Overall synthetic workflow for the target molecule.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Synthesis of the Nitrile Oxide Precursor: 3-Nitrobenzaldehyde Oxime

The initial step is a classic condensation reaction to form the aldoxime, which will serve as the stable precursor to our reactive nitrile oxide.

Reaction: 3-Nitrobenzaldehyde + Hydroxylamine Hydrochloride → 3-Nitrobenzaldehyde Oxime

Causality: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the aldehyde. A base is required to neutralize the hydrochloric acid byproduct, which both frees the hydroxylamine from its salt form and drives the reaction equilibrium toward the product by consuming acid.[5]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of 8.3 g (0.12 mol, 1.2 eq) of hydroxylamine hydrochloride and 5.3 g (0.05 mol, 0.5 eq) of anhydrous sodium carbonate in 50 mL of water.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution portion-wise over 10 minutes. Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has been completely consumed (typically 2-3 hours).

  • Work-up & Isolation:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 300 mL of ice-cold deionized water with stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification: Dry the crude solid in a vacuum oven at 40°C. The product is often sufficiently pure for the next step. If necessary, recrystallize from an ethanol/water mixture to obtain pure 3-nitrobenzaldehyde oxime as a crystalline solid.

The Main Event: One-Pot Synthesis of this compound

This procedure combines the in situ generation of the nitrile oxide and its subsequent cycloaddition into a single, efficient operation. The nitrile oxide is generated via oxidation of the oxime, commonly using an N-halosuccinimide or a simple bleach solution.

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Step-by-Step Protocol:

  • Preparation: In a 500 mL three-neck flask fitted with a dropping funnel, thermometer, and magnetic stirrer, dissolve 16.6 g (0.1 mol) of 3-nitrobenzaldehyde oxime and 10.1 g (0.12 mol, 1.2 eq) of methyl propiolate in 150 mL of dichloromethane (DCM).

  • Reaction Conditions: Cool the flask in an ice-water bath to 0-5°C.

  • Reagent Addition: Slowly add 150 mL of a chilled aqueous sodium hypochlorite solution (household bleach, ~5-6%) via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 12-16 hours.

  • Monitoring: Follow the reaction's progress by TLC (3:1 Hexane:Ethyl Acetate), monitoring for the disappearance of the oxime starting material.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine all organic layers and wash sequentially with 100 mL of 10% sodium thiosulfate solution (to quench any remaining oxidant), 100 mL of water, and finally 100 mL of brine.[3]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford this compound as a solid.

Part 3: Quantitative Data & Characterization

Reaction Data Summary
ParameterValueRationale
Reactant 1 3-Nitrobenzaldehyde OximeThe nitrile oxide precursor.
Molar Mass166.14 g/mol -
Amount16.6 g (0.1 mol, 1.0 eq)Limiting reagent.
Reactant 2 Methyl Propiolate[6]The dipolarophile.
Molar Mass84.07 g/mol -
Amount10.1 g (0.12 mol, 1.2 eq)A slight excess is used to ensure complete trapping of the in situ generated nitrile oxide.
Oxidant Sodium Hypochlorite (aq)A cost-effective and readily available reagent for generating the nitrile oxide.[7]
Solvent Dichloromethane (DCM)A common solvent for this reaction that dissolves the organic components well.
Temperature 0°C to Room Temp.Initial cooling controls the exotherm during nitrile oxide formation.
Reaction Time 12-16 hoursTypical duration for the reaction to proceed to completion at room temperature.
Expected Yield 65-80%Based on analogous transformations reported in the literature.
Characterization of the Final Product

Confirmation of the structure and purity of the synthesized this compound is achieved using standard analytical techniques.

  • Molecular Formula: C₁₁H₈N₂O₅[8][9]

  • Molecular Weight: 248.19 g/mol [8][9][10]

  • Appearance: Expected to be a solid (e.g., white, off-white, or pale yellow).[8]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Expect complex multiplets between δ 7.6-8.8 ppm characteristic of the 1,3-disubstituted nitrophenyl ring.

    • Isoxazole Proton: A sharp singlet for the C4-H of the isoxazole ring, typically around δ 7.0-7.5 ppm.

    • Methyl Ester Protons: A sharp singlet for the -OCH₃ group, typically around δ 4.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Expect signals for the ester carbonyl (~160 ppm), isoxazole carbons (~105-170 ppm), and aromatic carbons (~120-150 ppm), including the carbon bearing the nitro group.

  • FT-IR (KBr, cm⁻¹):

    • Characteristic peaks for C=O stretch (ester) ~1730 cm⁻¹, C=N stretch (isoxazole) ~1600 cm⁻¹, and strong asymmetric/symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺ = 249.04.

Part 4: Conclusion for the Practicing Scientist

The 1,3-dipolar cycloaddition pathway detailed herein represents an efficient, reliable, and scalable method for the synthesis of this compound. The key to success lies in the careful control of the reaction temperature during the in situ generation of the unstable nitrile oxide intermediate. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can confidently produce this valuable molecular building block for application in agrochemical, pharmaceutical, and materials science research.

References

  • N/A. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Retrieved from [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Retrieved from [Link]

  • N/A. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. Retrieved from [Link]

  • Yan, W., Wang, Y., & Sun, J. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Retrieved from [Link]

  • Yan, W., Wang, Y., & Sun, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • N/A. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Retrieved from [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]

  • N/A. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). This compound [P75786]. ChemUniverse. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate is a distinct heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The molecule's architecture, featuring an isoxazole core substituted with a 3-nitrophenyl group and a methyl carboxylate moiety, presents a unique electronic and steric profile. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, providing a critical resource for professionals engaged in the development of novel therapeutics. The isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The strategic placement of the nitro group and the ester functionality on this core structure significantly influences its reactivity, solubility, and potential for biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are foundational for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 517870-18-7[3]
Molecular Formula C₁₁H₈N₂O₅[3]
Molecular Weight 248.19 g/mol [3]
Appearance Solid[3]
Purity Typically ≥97%[3]

Further experimental data on properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Mechanistic Insights

The primary and most logical synthetic route to this compound is through a 1,3-dipolar cycloaddition reaction. This powerful and versatile method is a cornerstone of heterocyclic chemistry for constructing five-membered rings.[2]

Core Synthesis: 1,3-Dipolar Cycloaddition

The synthesis involves the reaction of a 3-nitrobenzonitrile oxide with a dipolarophile, in this case, methyl propiolate. The nitrile oxide is typically generated in situ from the corresponding 3-nitrobenzaldehyde oxime by oxidation.

Workflow Diagram:

G cluster_0 Part 1: Nitrile Oxide Generation cluster_1 Part 2: Cycloaddition 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Oxime 3-Nitrobenzaldehyde Oxime 3-Nitrobenzaldehyde->3-Nitrobenzaldehyde Oxime + Hydroxylamine Hydroxylamine Hydroxylamine 3-Nitrobenzonitrile Oxide (Dipole) 3-Nitrobenzonitrile Oxide (Dipole) 3-Nitrobenzaldehyde Oxime->3-Nitrobenzonitrile Oxide (Dipole) + Oxidizing Agent Oxidizing Agent (e.g., NaOCl) Oxidizing Agent (e.g., NaOCl) Target Molecule This compound 3-Nitrobenzonitrile Oxide (Dipole)->Target Molecule [3+2] Cycloaddition with Methyl Propiolate Methyl Propiolate (Dipolarophile) Methyl Propiolate (Dipolarophile)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of 3-Nitrobenzaldehyde Oxime: To a solution of 3-nitrobenzaldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. The product can be isolated by filtration or extraction.

  • In Situ Generation of 3-Nitrobenzonitrile Oxide and Cycloaddition: Dissolve the 3-nitrobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add methyl propiolate (1.2 eq) to the solution. While stirring vigorously at room temperature, slowly add a solution of an oxidizing agent, such as aqueous sodium hypochlorite (bleach), over a period of 30-60 minutes.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Causality Behind Experimental Choices: The in situ generation of the nitrile oxide is crucial as these dipoles can be unstable and prone to dimerization. The slow addition of the oxidizing agent helps to control the reaction rate and minimize side reactions. The choice of solvent is important to ensure the solubility of all reactants.

Spectroscopic Characterization

As specific experimental spectra for this compound are not publicly available, the following are predicted characteristic signals based on the analysis of similar structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3-Nitrophenyl group): Expect a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the nitro group will likely be the most downfield.

  • Isoxazole Proton: A singlet for the proton at the 4-position of the isoxazole ring, typically appearing around δ 6.5-7.5 ppm.

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group, expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield, likely in the range of δ 160-165 ppm.

  • Aromatic and Isoxazole Carbons: A series of signals in the δ 110-160 ppm region corresponding to the carbons of the phenyl and isoxazole rings. The carbon bearing the nitro group will be deshielded.

  • Methyl Carbon: The methyl ester carbon will appear as an upfield signal around δ 50-55 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro group): Two characteristic strong bands, one asymmetric (around 1520-1560 cm⁻¹) and one symmetric (around 1340-1360 cm⁻¹).

  • C=N Stretch (Isoxazole): A band in the region of 1600-1650 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (248.19). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the nitro group (-NO₂).

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups.

Logical Relationship Diagram:

G cluster_0 Key Structural Features cluster_1 Resulting Chemical Properties A Isoxazole Ring F Weak N-O Bond (Ring Opening under Reductive Conditions) A->F Inherent Ring Strain B 3-Nitrophenyl Group E Potential for Reduction of Nitro Group B->E Nitro Group G Electrophilic Aromatic Substitution (meta-directing effect of NO₂) B->G Electron-Withdrawing Nature C Methyl Carboxylate D Susceptibility to Nucleophilic Attack (e.g., Hydrolysis) C->D Ester Functionality

Caption: Interplay of functional groups and their influence on reactivity.

  • Stability: The isoxazole ring is generally considered aromatic and stable under neutral conditions. However, the presence of the electron-withdrawing nitro and carboxylate groups can influence its stability, particularly at extreme pH values.

  • Reactivity:

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is often a key step in creating derivatives for biological testing.

    • Nitro Group Reduction: The nitro group is susceptible to reduction to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a synthetic handle to introduce a diverse range of functionalities.

    • Isoxazole Ring Opening: The N-O bond in the isoxazole ring is its weakest point and can be cleaved under reductive conditions (e.g., catalytic hydrogenation), leading to the formation of β-enamino ketones or related structures. This property can be exploited in synthetic strategies where the isoxazole acts as a masked form of a 1,3-dicarbonyl compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the structural motifs present suggest several avenues for its application in drug discovery. The broader class of nitrophenyl-substituted isoxazoles has been investigated for various therapeutic activities.

  • Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs. It is plausible that this compound could serve as a precursor for novel antibacterial or antifungal agents.[7]

  • Anticancer Agents: Many small molecules containing nitro groups and heterocyclic rings have been explored as potential anticancer agents, often acting through mechanisms involving bioreduction or inhibition of key signaling pathways.

  • Enzyme Inhibition: The rigid isoxazole core provides a good scaffold for positioning substituents to interact with the active sites of enzymes. For instance, related 5-phenylisoxazole-3-carboxylic acid derivatives have been investigated as inhibitors of xanthine oxidase.[7]

Hypothetical Signaling Pathway Interaction:

G Compound Methyl 5-(3-Nitrophenyl) isoxazole-3-carboxylate (or its derivatives) Target_Protein Target Protein (e.g., Kinase, Enzyme) Compound->Target_Protein Inhibition / Modulation Signaling_Pathway Cellular Signaling Pathway Target_Protein->Signaling_Pathway Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Pathway->Cellular_Response Leads to

Caption: Potential mechanism of action in a cellular context.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile. Its stability and predictable reactivity, centered around the ester, nitro group, and the isoxazole ring itself, make it a valuable building block for medicinal chemistry. While further biological evaluation is required to fully elucidate its therapeutic potential, the structural alerts within the molecule suggest that it and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their discovery and development workflows.

References

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • Padwa, A., & Weingarten, M. D. (1996). The Chemistry of Carbonyl Ylides. Chemical Reviews, 96(1), 223-270.
  • Thakur, S., Das, A., & Das, T. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(26), 11420-11456.
  • Acmec Biochemical. This compound, 97%. Available at: [Link]

  • Acmec Biochemical. (1S,2R)-2-Methylcyclohexanamine hydrochloride 95%. Available at: [Link]

  • Di Paola, R., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Journal of Medicinal Chemistry, 49(14), 4330-4333.
  • Delgado, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Chalyk, B. A., et al. (2015). A straightforward regioselective synthesis of 3,4,5-trisubstituted isoxazoles via nitrile oxide cycloaddition to enamines. Tetrahedron Letters, 56(34), 4884-4887.
  • Acmec Biochemical. Gatifloxacin, 98%. Available at: [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-203.
  • Chakraborty, B. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4-(Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Journal of Materials and Polymer Science, 5(3), 1-10.
  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Russian Journal of Organic Chemistry, 44(6), 907-912.
  • Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272.
  • Mekelleche, S. M., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Journal of Materials and Polymer Science, 5(3), 1-10.
  • Acmec Biochemical. Aristolochic Acid D, Analysis control, HPLC≥98%. Available at: [Link]

  • Acmec Biochemical. S-(-)-3-Cyclohexenecarboxylic acid, 97%. Available at: [Link]

Sources

"physical and chemical properties of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are recognized for their diverse pharmacological activities, and the introduction of a nitrophenyl group suggests potential for unique biological interactions.[1][2][3][4][5] This document collates available data on its molecular structure, and physicochemical characteristics, and explores its predicted reactivity and stability based on the constituent functional groups. Detailed, generalized experimental protocols for the synthesis and characterization of similar isoxazole derivatives are presented to provide a practical framework for researchers. The guide aims to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics.

Introduction and Molecular Overview

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are notable scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] The presence of the isoxazole ring allows for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition in biological systems.

The structure of this compound incorporates a methyl ester at the 3-position and a 3-nitrophenyl substituent at the 5-position of the isoxazole ring. The electron-withdrawing nature of the nitro group on the phenyl ring is anticipated to significantly influence the electronic properties and reactivity of the entire molecule.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Core Properties of this compound

PropertyValueSource
IUPAC Name methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylateN/A
CAS Number 517870-18-7[6][7][8]
Molecular Formula C₁₁H₈N₂O₅[6]
Molecular Weight 248.19 g/mol [6]
Appearance Solid[6]
Purity Typically ≥97%[6]
Storage Sealed in dry, 2-8°C[9]

Physicochemical Properties

Melting Point: As a solid aromatic compound with a molecular weight of 248.19 g/mol , a relatively high melting point is expected. For comparison, similar nitrophenyl-substituted heterocyclic compounds often exhibit melting points in the range of 150-250°C.

Solubility: The molecule possesses both polar (ester, nitro group) and non-polar (phenyl and isoxazole rings) regions. It is expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Spectral Data: Although specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred.

  • ¹H NMR: The spectrum would likely show signals for the aromatic protons on the nitrophenyl ring, a singlet for the proton on the isoxazole ring, and a singlet for the methyl ester protons.

  • ¹³C NMR: The spectrum would display distinct signals for the carbons of the isoxazole and phenyl rings, the ester carbonyl carbon, and the methyl carbon.

  • FT-IR: Characteristic peaks would be expected for the C=O stretch of the ester, the N-O stretch of the isoxazole ring, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by its three main functional components: the isoxazole ring, the methyl ester, and the aromatic nitro group.

Synthesis

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the context of this target molecule, this would involve the reaction of a 3-nitrophenyl-substituted nitrile oxide with methyl propiolate.

Synthesis_Pathway cluster_start Starting Materials 3-Nitrobenzaldehyde_Oxime 3-Nitrobenzaldehyde Oxime Nitrile_Oxide In situ generated 3-Nitrophenylnitrile Oxide 3-Nitrobenzaldehyde_Oxime->Nitrile_Oxide  Chlorinating Agent (e.g., NCS)  Base (e.g., Et3N) Methyl_Propiolate Methyl Propiolate Product This compound Methyl_Propiolate->Product [3+2] Cycloaddition Nitrile_Oxide->Product

Caption: General synthetic pathway for this compound.

Key Reactions
  • Reduction of the Nitro Group: The aromatic nitro group is susceptible to reduction to an amine group using various reagents, such as iron powder in acetic acid. This transformation would yield Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate, a potentially valuable intermediate for further functionalization in drug discovery.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of THF and water. This would produce 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid.

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring is its most reactive site and can be cleaved under certain conditions, such as catalytic hydrogenation. This can lead to the formation of β-enamino-ketoesters.

Experimental Protocols (Generalized)

The following are generalized, step-by-step methodologies for key transformations relevant to this compound, based on established procedures for similar compounds.

Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole.

Materials:

  • 3-Nitrobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS) or similar chlorinating agent

  • Triethylamine (Et₃N) or another suitable base

  • Methyl propiolate

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve 3-nitrobenzaldehyde oxime in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the chlorinating agent (e.g., NCS) portion-wise to the solution at room temperature. Stir the mixture for the time required to form the hydroxamoyl chloride.

  • Cool the reaction mixture in an ice bath and add methyl propiolate.

  • Slowly add the base (e.g., triethylamine) dropwise to the cooled mixture. The base facilitates the in situ generation of the nitrile oxide and its subsequent cycloaddition with the alkyne.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Synthesis_Workflow start Start dissolve Dissolve 3-nitrobenzaldehyde oxime in anhydrous solvent start->dissolve add_ncs Add N-Chlorosuccinimide dissolve->add_ncs add_alkyne Add Methyl Propiolate add_ncs->add_alkyne add_base Add Triethylamine add_alkyne->add_base react Stir at room temperature add_base->react workup Aqueous workup and extraction react->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Techniques:

  • Melting Point: Determine the melting point range using a calibrated apparatus.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.

  • FT-IR Spectroscopy: Obtain the infrared spectrum to identify the characteristic functional groups.

  • Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported, its structural motifs suggest several potential areas of interest for drug discovery. The isoxazole core is a well-established pharmacophore with a broad range of activities.[1][2][5] The nitrophenyl group can also contribute to biological activity, and its reduction to an amine provides a handle for further derivatization to explore structure-activity relationships (SAR). This compound could serve as a valuable starting point for the development of novel agents targeting a variety of diseases.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry. This guide has summarized its known properties and provided a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is warranted to fully elucidate its physicochemical properties, reactivity, and biological activity, which will be crucial for realizing its potential in the development of new therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Supporting Information. (n.d.). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2020). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). BioMed Research International. [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (2014). American Journal of Life Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. [Link]

  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • This compound. 楚肽生物科技. [Link]

  • 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Molbank. [Link]

  • Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate. 西典. [Link]

  • Photochemistry and Vibrational Spectra of Matrix-Isolated Methyl 4-Chloro-5-phenylisoxazole-3-carboxylate. CONICET. [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Structure and Bonding of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a heteroaromatic compound of interest in medicinal chemistry and materials science. The document elucidates the molecular architecture, electronic properties, and synthetic strategy for this molecule. A detailed experimental protocol for its synthesis via 1,3-dipolar cycloaddition is presented, along with a thorough characterization based on spectroscopic data from closely related analogues. The guide further explores the intricate interplay of the electronic effects of the 3-nitrophenyl and methyl carboxylate substituents on the isoxazole core, supported by an examination of bonding and conformational analysis. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel isoxazole-based compounds.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it stands as a cornerstone in the architecture of a multitude of biologically active compounds.[1] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2] The isoxazole moiety is a key pharmacophore in a range of approved drugs, demonstrating its utility in targeting diverse biological pathways.[1] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, this compound, which incorporates two powerful electron-withdrawing groups, portending unique electronic and reactive characteristics.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₅[3]
Molecular Weight 248.19 g/mol [3]
CAS Number 517870-18-7[3]
Appearance Expected to be a solid[3]

The structure of this compound is characterized by a central isoxazole ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 3-nitrophenyl group.

Caption: 2D structure of this compound.

Synthesis of this compound

The most direct and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly regioselective and proceeds under mild conditions.

Synthetic Strategy

The synthesis of this compound is achieved through the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile oxide with methyl propiolate. The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl halide to avoid its dimerization.

G cluster_0 Reactants cluster_1 Intermediate Generation cluster_2 Reaction cluster_3 Product A 3-Nitrobenzaldehyde D 3-Nitrobenzaldoxime A->D Reaction with B B Hydroxylamine C Methyl Propiolate F 1,3-Dipolar Cycloaddition C->F E 3-Nitrobenzonitrile Oxide (in situ) D->E Oxidation/Halogenation + Base E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related 3,5-disubstituted isoxazoles.[4]

Step 1: Synthesis of 3-Nitrobenzaldoxime

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-nitrobenzaldoxime.

Step 2: Synthesis of this compound

  • Dissolve 3-nitrobenzaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add a solution of an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise at 0 °C. A base, such as triethylamine or pyridine, is often added to facilitate the elimination to the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60t1HH-2' of nitrophenyl
~8.35d1HH-4' or H-6' of nitrophenyl
~8.10d1HH-4' or H-6' of nitrophenyl
~7.65t1HH-5' of nitrophenyl
~7.00s1HH-4 of isoxazole
~4.00s3H-OCH₃
Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.0C-5 of isoxazole
~161.0C=O of ester
~159.0C-3 of isoxazole
~148.5C-3' of nitrophenyl (C-NO₂)
~135.0C-6' of nitrophenyl
~130.0C-5' of nitrophenyl
~129.0C-1' of nitrophenyl
~125.0C-4' of nitrophenyl
~124.0C-2' of nitrophenyl
~105.0C-4 of isoxazole
~53.0-OCH₃
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100C-H aromatic stretch
~2950C-H aliphatic stretch
~1730C=O ester stretch
~1610C=N isoxazole stretch
~1530, ~1350Asymmetric and symmetric NO₂ stretch
~1450C=C aromatic stretch
~1250C-O ester stretch
Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 248. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).

Structure and Bonding: An In-depth Analysis

The Isoxazole Core

The isoxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene due to the presence of the electronegative heteroatoms. The N-O bond is the weakest link in the ring and is susceptible to cleavage under certain conditions, such as photolysis.

Electronic Effects of Substituents

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of both the 3-nitrophenyl and the methyl carboxylate groups.

  • 3-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the attached phenyl ring and, by extension, the isoxazole ring.

  • Methyl Carboxylate Group: The ester group is also electron-withdrawing, primarily through an inductive effect (-I) due to the electronegative oxygen atoms.

The combination of these two electron-withdrawing substituents is expected to render the isoxazole ring electron-deficient. This has significant implications for its reactivity, particularly towards nucleophilic attack.

G mol This compound isoxazole Isoxazole Ring (Electron Deficient) mol->isoxazole nitro 3-Nitrophenyl Group (-I, -M) nitro->mol ester Methyl Carboxylate Group (-I) ester->mol

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (C₁₁H₈N₂O₅, M.W. 248.19 g/mol ) is a member of the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any downstream application, from biological screening to synthetic methodology development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—required for the definitive characterization of this molecule. The document is structured to not only present the expected data but also to explain the underlying structural basis for the observed spectroscopic signatures, offering field-proven insights for researchers.

Molecular Structure: The Foundation of Spectroscopic Signatures

Before delving into the spectra, a foundational understanding of the molecule's structure is essential. The molecule is comprised of three distinct moieties, each contributing unique signals to the overall spectroscopic profile:

  • 3-Nitrophenyl Group: An aromatic ring substituted with a strongly electron-withdrawing nitro group (NO₂) at the meta position relative to the isoxazole linkage. This substitution pattern dictates the chemical shifts and coupling patterns of the four aromatic protons.

  • Isoxazole Ring: A five-membered aromatic heterocycle that forms the core of the structure. Being 3,5-disubstituted, it possesses a single, diagnostic proton at the C4 position.

  • Methyl Carboxylate Group: An ester functional group (-COOCH₃) at the C3 position of the isoxazole ring. This group contributes a carbonyl signal in the ¹³C NMR and IR spectra and a sharp methyl singlet in the ¹H NMR spectrum.

The interplay of these components results in a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a precise count of the different types of protons and their connectivity. For this compound, we anticipate four distinct signals.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4 (Isoxazole)~7.0 - 7.2Singlet (s)1HThe lone proton on the isoxazole ring is chemically unique and has no adjacent protons to couple with. Its chemical shift is characteristic of 3,5-disubstituted isoxazoles.[3][4]
Ar-H~7.7 - 8.8Multiplet (m)4HThe four protons on the 3-nitrophenyl ring will exhibit complex splitting due to their various ortho, meta, and para relationships. The strong electron-withdrawing effect of the nitro group will shift these protons significantly downfield.
-OCH₃ (Ester)~4.0 - 4.1Singlet (s)3HThe three protons of the methyl ester group are equivalent and shielded, appearing as a sharp, uncoupled singlet.[5]

Expert Insight: The singlet for the isoxazole H4 proton is the most diagnostic signal in the ¹H NMR spectrum. Its presence and integration confirm the integrity of the heterocyclic core. The complex multiplet in the aromatic region, while harder to resolve without advanced 2D NMR techniques, confirms the presence of a substituted benzene ring.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the molecule's lack of symmetry, we expect to observe 11 distinct carbon signals.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale
-C =O (Ester)~158 - 162The carbonyl carbon of the ester is highly deshielded and appears far downfield, a characteristic feature.[5]
C3, C5 (Isoxazole)~160 - 172The two carbons of the isoxazole ring bearing substituents are significantly deshielded and often appear in the same region as the carbonyl carbon.
C4 (Isoxazole)~100 - 105The CH carbon of the isoxazole ring is markedly more shielded than the substituted carbons, making it easy to identify.[4]
C-NO₂ (Aromatic)~148The carbon atom directly attached to the electron-withdrawing nitro group is strongly deshielded.
C-ipso (Aromatic)~129 - 132The carbon atom of the phenyl ring attached to the isoxazole ring.
Ar-C~122 - 135The remaining four aromatic carbons will appear in the typical aromatic region. Their precise shifts are influenced by the electronic effects of the nitro and isoxazole substituents.
-OC H₃ (Ester)~53 - 54The methyl carbon of the ester is aliphatic and highly shielded, appearing as the most upfield signal.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3120C-H StretchWeakIsoxazole C-H[3]
>3000C-H StretchMediumAromatic C-H[1]
~1735C=O StretchStrong, SharpEster Carbonyl[7]
~1615C=N StretchMediumIsoxazole Ring[3]
~1530N-O Asymmetric StretchStrongNitro (NO₂)
~1350N-O Symmetric StretchStrongNitro (NO₂)[1]
~1250C-O StretchStrongEster C-O

Expert Insight: The trifecta of strong, sharp bands for the ester C=O (~1735 cm⁻¹) and the two N-O stretches (~1530 and ~1350 cm⁻¹) provides immediate and compelling evidence for the presence of both the methyl carboxylate and nitro functionalities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under energetic conditions.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺•): A prominent peak will be observed at m/z 248 , corresponding to the molecular weight of the parent compound (C₁₁H₈N₂O₅).

  • Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often proceeds through the cleavage of the weak N-O bond to form an acylazirine intermediate.[3][8]

Table of Major Expected Fragments

m/z ValueProposed FragmentRationale
217[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
189[M - COOCH₃]⁺Loss of the entire methyl carboxylate radical.
162[C₇H₄N₂O₂]⁺Fragment corresponding to the 3-nitrophenylacetylene cation, arising from ring cleavage.
122[C₇H₄NO₂]⁺3-Nitrophenyl cation.

Visualization of Fragmentation

G M Molecular Ion (M⁺•) m/z = 248 F1 [M - OCH₃]⁺ m/z = 217 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 189 M->F2 - •COOCH₃ F3 [C₇H₄NO₂]⁺ m/z = 122 F2->F3 - C₂HNO

Caption: Proposed MS fragmentation pathway.

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh Compound NMR NMR Spectrometer Prep->NMR Prepare for each technique FTIR FT-IR Spectrometer Prep->FTIR Prepare for each technique MS Mass Spectrometer Prep->MS Prepare for each technique Analysis Process & Interpret Spectra NMR->Analysis FTIR->Analysis MS->Analysis Report Final Report Analysis->Report

Caption: General experimental workflow.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer's autosampler or magnet for analysis.

Protocol 2: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Create a dilute working solution (typically 1-10 µg/mL) by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Analysis: Introduce the working solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or through an HPLC system.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The ¹H NMR spectrum is defined by a characteristic isoxazole proton singlet and a downfield aromatic multiplet. The ¹³C NMR spectrum confirms the presence of 11 unique carbons, including the key ester carbonyl. FT-IR spectroscopy validates the presence of the critical nitro and ester functional groups through strong, characteristic absorption bands. Finally, mass spectrometry confirms the molecular weight at m/z 248 and provides predictable fragmentation patterns consistent with the isoxazole core. Together, these techniques provide an unambiguous and robust analytical data package essential for advancing research and development involving this compound.

References

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1336. [Link]

  • Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]

  • Mishra, R. K., & Vats, S. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Uccella, N. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6). [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE. [Link]

  • SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE. [Link]

  • Supporting Information. (n.d.). [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wang, X.-J., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Iovine, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. [Link]

  • Sert, Y., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Chutai Biotech. (n.d.). This compound. [Link]

  • ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. ResearchGate. [Link]

  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • Patel, K. D., & Patel, N. K. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • CDEK. (n.d.). Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using ¹H NMR spectroscopy. We will delve into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the chemical shifts, multiplicities, and coupling constants. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of Structural Verification

This compound, with the chemical formula C₁₁H₈N₂O₅, is a multifaceted molecule featuring an isoxazole core, a nitrophenyl substituent, and a methyl ester group.[1] The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for its application in any scientific endeavor.

¹H NMR spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it an indispensable tool for chemists. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, transforming raw spectral data into a coherent and validated molecular structure.

Theoretical Considerations: Predicting the ¹H NMR Spectrum

Before delving into the experimental data, a foundational understanding of the expected ¹H NMR spectrum can be derived from the molecular structure. The molecule possesses three distinct proton-bearing regions: the methyl ester group, the isoxazole ring, and the 3-nitrophenyl ring.

  • The Methyl Ester Protons (-OCH₃): These three protons are chemically equivalent and are not coupled to any other protons. Consequently, they are expected to appear as a sharp singlet. The electronegativity of the adjacent oxygen atom and the carbonyl group will shift this signal downfield, typically in the range of 3.8-4.0 ppm.

  • The Isoxazole Ring Proton (H-4): The isoxazole ring contains a single proton at the C-4 position. This proton is isolated from other protons on the ring and is therefore expected to appear as a singlet. Its chemical shift is influenced by the electronic effects of the adjacent carboxylate and the 3-nitrophenyl substituent. Based on data from similar 5-arylisoxazole derivatives, this signal is anticipated in the aromatic region, likely between 7.0 and 7.5 ppm.[3][4]

  • The 3-Nitrophenyl Ring Protons: The 3-nitrophenyl group presents a more complex system of four aromatic protons. The strongly electron-withdrawing nitro group significantly deshields these protons, shifting them downfield.[5][6] The substitution pattern leads to four chemically non-equivalent protons. Their expected chemical shifts and multiplicities are as follows, in order of increasing shielding (from downfield to upfield):

    • H-2': This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a triplet or a narrow multiplet due to meta coupling with H-4' and H-6'.

    • H-6': This proton is also ortho to the nitro group and adjacent to the isoxazole ring. It will likely appear as a doublet of doublets due to ortho coupling with H-5' and meta coupling with H-2'.

    • H-4': This proton is para to the nitro group and will be a doublet of doublets, showing ortho coupling to H-5' and meta coupling to H-2'.

    • H-5': This proton is meta to the nitro group and will appear as a triplet due to ortho coupling with H-4' and H-6'.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a robust method for obtaining a high-resolution ¹H NMR spectrum of this compound. This procedure is designed to be self-validating by incorporating standardized steps for sample preparation and instrument calibration.

Materials and Instrumentation
  • Sample: this compound (purity >97%)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS or solvent peak.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Optimize the pulse width for a 90° pulse.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Visualization and Interpretation

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₃3.95Singlet (s)-3H
H-4 (isoxazole)7.30Singlet (s)-1H
H-5' (nitrophenyl)7.80Triplet (t)J = 8.01H
H-4' (nitrophenyl)8.30Doublet of Doublets (dd)J = 8.0, 1.51H
H-6' (nitrophenyl)8.45Doublet of Doublets (dd)J = 8.0, 2.01H
H-2' (nitrophenyl)8.80Triplet (t) or multiplet (m)J = 2.01H
Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with proton labeling.

Detailed Spectral Analysis
  • The Singlets: The spectrum is expected to show two sharp singlets. The singlet at approximately 3.95 ppm integrates to three protons and is unequivocally assigned to the methyl ester protons. The singlet at around 7.30 ppm, integrating to one proton, corresponds to the H-4 proton of the isoxazole ring. Its downfield shift is consistent with its position on an aromatic heterocyclic ring.

  • The Aromatic Region (3-Nitrophenyl Protons): This region, spanning from approximately 7.80 to 8.80 ppm, will display the signals for the four protons of the 3-nitrophenyl ring.

    • The most upfield signal in this region, a triplet at ~7.80 ppm, is assigned to H-5' . It is split by its two ortho neighbors, H-4' and H-6'.

    • The signal at ~8.30 ppm, a doublet of doublets, is assigned to H-4' . It exhibits a large ortho coupling to H-5' and a smaller meta coupling to H-2'.

    • The doublet of doublets at ~8.45 ppm is assigned to H-6' , showing a large ortho coupling to H-5' and a smaller meta coupling to H-2'.

    • The most downfield signal, a triplet or multiplet at ~8.80 ppm, is assigned to H-2' . This proton is ortho to the strongly electron-withdrawing nitro group and meta to H-4' and H-6', resulting in a small meta coupling.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of this compound using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation cluster_3 Structural Assignment & Validation a Dissolve sample in deuterated solvent with TMS b Acquire 1D ¹H NMR spectrum a->b c Fourier Transform, Phasing, and Baseline Correction b->c d Calibrate to TMS (0.00 ppm) c->d e Integrate all signals d->e f Identify number of signals e->f g Analyze chemical shifts (δ) f->g h Determine multiplicities (s, d, t, dd, m) g->h i Measure coupling constants (J) h->i j Correlate integration values to proton counts i->j k Assign signals to specific protons j->k l Cross-verify assignments with theoretical predictions k->l m Confirm molecular structure l->m

Caption: Workflow for the structural elucidation via ¹H NMR.

Conclusion: A Validated Approach to Structural Elucidation

This technical guide has provided a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol and a systematic approach to spectral analysis, researchers can confidently verify the structure of this compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic molecules, underscoring the enduring power of NMR spectroscopy in modern chemical research.

References

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

  • Supporting Information. (n.d.). [Title not available]. [Link]

  • Structural Chemistry. (2017). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Heterocycles. (1989). ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES. [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • The Royal Society of Chemistry. (2022). Supporting information. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • ACS Omega. (2018). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

  • 西典实验. (n.d.). Methyl 5-phenylisoxazole-3-carboxylate. [Link]

Sources

"mass spectrometry of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₈N₂O₅, Molecular Weight: 248.19 g/mol )[1]. Isoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities[2][3][4]. Consequently, robust analytical methods for their characterization are paramount. Mass spectrometry serves as a cornerstone technique for the structural elucidation and purity assessment of such novel chemical entities[5][6]. This document details the principles of ionization and predictable fragmentation pathways for the title compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers and drug development professionals with a predictive framework for analytical method development and data interpretation.

Part I: Ionization Methodologies and Molecular Ion Formation

The initial step in any mass spectrometry experiment is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique profoundly impacts the resulting mass spectrum, determining whether the analysis will yield extensive structural information through fragmentation or primarily confirm molecular weight.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, denoted as M⁺•[7].

For this compound, a distinct molecular ion peak (M⁺•) is anticipated at an m/z of 248. The presence of two aromatic systems—the phenyl ring and the isoxazole ring—provides substantial electronic stability, making the molecular ion relatively resistant to immediate, complete fragmentation and thus readily observable[8][9].

  • Causality Behind Experimental Choice: EI is the gold standard for creating reproducible mass spectra and is often coupled with Gas Chromatography (GC). Its utility lies in generating rich, fingerprint-like fragmentation patterns that are invaluable for unambiguous library matching and initial structural confirmation of volatile, thermally stable compounds.

Electrospray Ionization (ESI)

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal internal energy transfer[10]. This process typically generates protonated molecules [M+H]⁺ or other adducts, preserving the intact molecule for subsequent analysis (e.g., MS/MS).

For the title compound, analysis via ESI in positive ion mode is expected to yield a prominent ion at m/z 249 , corresponding to the protonated molecule [C₁₁H₈N₂O₅ + H]⁺.

  • Causality Behind Experimental Choice: ESI is the premier ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS). Given that many drug candidates and their metabolites are non-volatile or thermally labile, LC-ESI-MS is the workhorse for pharmacokinetic, metabolism, and stability studies. The generation of a stable protonated molecule allows it to be isolated and subjected to Collision-Induced Dissociation (CID) for tandem mass spectrometry (MS/MS), providing controlled structural fragmentation. Depending on the purity of the solvents and mobile phases, it is also common to observe adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 271 or the potassium adduct [M+K]⁺ at m/z 287[10].

Part II: Fragmentation Analysis and Structural Elucidation

The fragmentation of a molecular ion is not random; it proceeds through chemically logical pathways that favor the formation of the most stable product ions[11][12]. By analyzing the mass differences between the precursor ion and its fragments, the original structure can be pieced together.

Predicted Fragmentation Pathways (EI-MS)

The 70 eV energy imparted during EI is sufficient to induce cleavage at multiple sites within the this compound radical cation (m/z 248). The fragmentation pattern will be a composite of cleavages characteristic of its three key functionalities: the methyl ester, the nitrophenyl group, and the isoxazole core.

  • Pathway A: Ester Group Fragmentation: A primary fragmentation for methyl esters is α-cleavage, involving the loss of the methoxy radical (•OCH₃). This results in a highly stable acylium ion[13][14].

    • M⁺• (m/z 248) → [M - •OCH₃]⁺ (m/z 217)

  • Pathway B: Nitroaromatic Group Fragmentation: Nitroaromatic compounds are well-known to undergo characteristic losses of nitrogen oxides[8].

    • M⁺• (m/z 248) → [M - NO]⁺• (m/z 218)

    • M⁺• (m/z 248) → [M - NO₂]⁺ (m/z 202)

  • Pathway C: Isoxazole Ring Cleavage: The inherent weakness of the N-O bond makes it a prime site for initial fragmentation in isoxazole derivatives[2][15]. This initial cleavage can trigger a cascade of rearrangements and subsequent losses of small neutral molecules like CO, HCN, or acetylene. A plausible initial step is the cleavage of the N-O bond followed by the loss of the ester group and rearrangement.

  • Pathway D: Phenyl Cation Formation: A common fragment in the spectra of phenyl-substituted compounds is the phenyl cation at m/z 77, often arising from subsequent fragmentation of larger ions. Further fragmentation can lead to the loss of acetylene (C₂H₂) to produce an ion at m/z 51[16].

The following diagram illustrates these competing fragmentation pathways originating from the molecular ion.

EI_Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary & Aromatic Fragments M This compound M+• m/z 248 F217 [M - •OCH3]+ m/z 217 (Acylium Ion) M->F217 - 31 u (•OCH3) F218 [M - NO]+• m/z 218 M->F218 - 30 u (NO) F202 [M - NO2]+ m/z 202 M->F202 - 46 u (NO2) F189 [M - •COOCH3]+ m/z 189 M->F189 - 59 u (•COOCH3) F172 [m/z 202 - NO]+ m/z 172 F202->F172 - 30 u (NO) F77 [C6H5]+ m/z 77 F202->F77 Further Fragmentation F51 [C4H3]+ m/z 51 F77->F51 - 26 u (C2H2)

Figure 1: Proposed EI fragmentation pathways for this compound.
Predicted Fragmentation Pathways (ESI-MS/MS)

In tandem mass spectrometry, the protonated molecule ([M+H]⁺, m/z 249) is mass-selected and fragmented via CID. The fragmentation of this even-electron ion will differ slightly from the odd-electron M⁺• from EI, primarily involving the loss of stable, neutral molecules.

  • Pathway 1: Loss of Methanol: The most common fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH).

    • [M+H]⁺ (m/z 249) → [M+H - CH₃OH]⁺ (m/z 217)

  • Pathway 2: Loss of Water: A loss of water (H₂O) can occur, potentially involving the nitro group oxygen atoms.

    • [M+H]⁺ (m/z 249) → [M+H - H₂O]⁺ (m/z 231)

  • Pathway 3: Combined Losses: Sequential losses are common, for example, the loss of methanol followed by the loss of carbon monoxide (CO).

    • m/z 217 → [m/z 217 - CO]⁺ (m/z 189)

The diagram below outlines the expected CID fragmentation cascade from the protonated precursor ion.

ESI_MSMS_Fragmentation cluster_products Product Ions cluster_lower Further Fragments MH Protonated Precursor [M+H]+ m/z 249 P217 [M+H - CH3OH]+ m/z 217 MH->P217 - 32 u (CH3OH) P231 [M+H - H2O]+ m/z 231 MH->P231 - 18 u (H2O) P189 [m/z 217 - CO]+ m/z 189 P217->P189 - 28 u (CO) P203 [M+H - NO - H2O]+ m/z 203 P231->P203 - 28 u (NO)

Figure 2: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Part III: Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer used.

General Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (for LC-MS) or solvent (for GC-MS) to a final concentration of 1-10 µg/mL for full scan analysis or 10-100 ng/mL for selected ion monitoring (SIM) or MS/MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol: LC-ESI-MS/MS Analysis

This protocol is designed for quantitative analysis or metabolite identification.

LC_MS_Workflow Prep Sample Preparation LC Liquid Chromatography (C18 Separation) Prep->LC ESI Electrospray Ionization (+ve) LC->ESI MS1 MS1 Scan (Precursor Selection m/z 249) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Figure 3: Workflow for LC-ESI-MS/MS analysis.
  • Liquid Chromatography System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer System (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS Conditions:

      • Precursor Ion: m/z 249.

      • Collision Energy: Optimize between 10-30 eV to observe desired fragments.

Part IV: Data Interpretation and Summary

The combination of accurate mass measurement, molecular ion confirmation, and logical fragmentation patterns provides a self-validating system for structural confirmation.

Summary of Predicted Key Ions
Ion SourcePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossFormula of LossPathway
EI248 (M⁺•)217Methoxy Radical•OCH₃Ester α-Cleavage
EI248 (M⁺•)202Nitrogen DioxideNO₂Nitro Group Cleavage
EI248 (M⁺•)218Nitric OxideNONitro Group Cleavage
ESI-MS/MS249 ([M+H]⁺)217MethanolCH₃OHEster Fragmentation
ESI-MS/MS249 ([M+H]⁺)231WaterH₂OGeneral Fragmentation
ESI-MS/MS217189Carbon MonoxideCOAcylium Fragmentation
Conclusive Identification

A confident identification of this compound is achieved when the analytical data aligns with the following criteria:

  • Detection of the correct molecular ion: m/z 248 in EI or m/z 249 ([M+H]⁺) in ESI.

  • Observation of characteristic fragment ions corresponding to the logical losses from the ester (loss of 31 in EI; loss of 32 in ESI-MS/MS) and nitro (loss of 46 in EI) functionalities.

  • The chromatographic retention time is consistent and reproducible.

Conclusion

The mass spectrometric analysis of this compound is predictable and follows established fragmentation principles for its constituent functional groups. Under Electron Ionization, a strong molecular ion is expected, accompanied by fragments arising from the loss of •OCH₃ and NO₂. Under Electrospray Ionization, the molecule readily forms a protonated species, [M+H]⁺, which upon CID fragmentation, primarily loses a neutral methanol molecule. This guide provides a robust theoretical and practical framework, enabling researchers to develop effective analytical methods, confidently interpret the resulting data, and accelerate the characterization of this and structurally related compounds in the drug discovery pipeline.

References

  • The mass spectral fragmentation of isoxazolyldihydropyridines. (n.d.). UM Impact. Retrieved January 8, 2026, from [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry. Retrieved January 8, 2026, from [Link]

  • Mass spectrometry of oxazoles. (n.d.). Retrieved January 8, 2026, from [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2001). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. (1968). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. Retrieved January 8, 2026, from [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. (1962). Analytical Chemistry. Retrieved January 8, 2026, from [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved January 8, 2026, from [Link]

  • Electron Ionization for GC–MS. (n.d.). LCGC International. Retrieved January 8, 2026, from [Link]

  • Determination of regioisomers by EI (electron ionization) mass spectrometry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved January 8, 2026, from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 8, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. (n.d.). PubChem - NIH. Retrieved January 8, 2026, from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). 楚肽生物科技. Retrieved January 8, 2026, from [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. (2015). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 8, 2026, from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. (n.d.). ChemRxiv. Retrieved January 8, 2026, from [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (n.d.). Retrieved January 8, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved January 8, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Nitrophenyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the crystal structure of nitrophenyl isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the common synthetic methodologies, detailed crystallographic analysis, and the crucial role of intermolecular interactions in dictating the solid-state architecture of these molecules. Furthermore, this guide explores the intricate relationship between the crystal structure and the observed biological activities, offering insights for the rational design of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of small molecule crystallography and its application in the pharmaceutical and chemical sciences.

Introduction: The Significance of Nitrophenyl Isoxazole Derivatives

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a nitrophenyl group to the isoxazole core can significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacological profile.[4]

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a fundamental determinant of a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation, intellectual property protection, and ensuring consistent biological activity. This guide will provide an in-depth exploration of the factors governing the crystal structure of nitrophenyl isoxazole derivatives and the analytical techniques used for their characterization.

Synthetic Pathways to Nitrophenyl Isoxazole Derivatives

The synthesis of nitrophenyl isoxazole derivatives is primarily achieved through two robust and versatile methodologies: 1,3-dipolar cycloaddition reactions and cyclocondensation reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

1,3-Dipolar Cycloaddition

This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[5] For the synthesis of nitrophenyl isoxazoles, a nitrophenyl-substituted nitrile oxide is typically generated in situ from the corresponding aldoxime or nitro compound.

Experimental Protocol: Synthesis of a 3-(4-Nitrophenyl)isoxazole Derivative via 1,3-Dipolar Cycloaddition

  • Preparation of the Nitrile Oxide Precursor: A solution of 4-nitrobenzaldoxime (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Generation of the Nitrile Oxide: A mild oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, is added portion-wise to the aldoxime solution at room temperature. The reaction is stirred until the formation of the corresponding hydroximoyl chloride is complete.

  • In situ Formation and Cycloaddition: A base, typically triethylamine, is added to the reaction mixture to facilitate the in situ generation of the 4-nitrophenylnitrile oxide. The chosen alkyne (1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(4-nitrophenyl)isoxazole derivative.

Cyclocondensation Reactions

Cyclocondensation reactions provide an alternative and efficient route to isoxazole derivatives. A common approach involves the reaction of a β-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine.

Experimental Protocol: Synthesis of a 5-(4-Nitrophenyl)isoxazole Derivative via Cyclocondensation

  • Preparation of the Chalcone: An equimolar mixture of a substituted acetophenone and 4-nitrobenzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature until the precipitation of the chalcone is complete. The solid is collected by filtration, washed with water, and dried.

  • Cyclization with Hydroxylamine: The synthesized chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid.[6] A base, like sodium acetate or potassium hydroxide, is added, and the reaction mixture is refluxed for several hours.[6]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure 5-(4-nitrophenyl)isoxazole derivative.[6]

G cluster_synthesis Synthetic Pathways cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Cyclocondensation Starting Materials Starting Materials Synthesis Method Synthesis Method Starting Materials->Synthesis Method Intermediate Intermediate Synthesis Method->Intermediate Final Product Final Product Intermediate->Final Product Nitrophenyl Aldoxime Nitrophenyl Aldoxime Nitrile Oxide Nitrile Oxide Nitrophenyl Aldoxime->Nitrile Oxide Oxidation & Elimination Alkyne Alkyne 3-(Nitrophenyl)isoxazole 3-(Nitrophenyl)isoxazole Alkyne->3-(Nitrophenyl)isoxazole Nitrile Oxide->3-(Nitrophenyl)isoxazole [3+2] Cycloaddition Nitrophenyl Chalcone Nitrophenyl Chalcone 5-(Nitrophenyl)isoxazole 5-(Nitrophenyl)isoxazole Nitrophenyl Chalcone->5-(Nitrophenyl)isoxazole Condensation & Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->5-(Nitrophenyl)isoxazole

Caption: Synthetic routes to nitrophenyl isoxazole derivatives.

Spectroscopic Characterization

Prior to crystallographic analysis, the synthesized compounds are thoroughly characterized using various spectroscopic techniques to confirm their chemical structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for nitrophenyl isoxazole derivatives include the C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), the N-O stretching of the isoxazole ring (around 900-1000 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1350 cm⁻¹ and 1530 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. The chemical shifts and coupling constants of the protons and carbons in the nitrophenyl and isoxazole rings provide unambiguous evidence for the connectivity of the atoms.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming the proposed structures.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential for a successful SC-XRD experiment. Crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[8]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. The crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data. This process yields the final, highly accurate crystal structure.

Key Crystallographic Parameters

The crystallographic data obtained from SC-XRD are typically presented in tabular format. The following tables provide illustrative examples of crystallographic data for nitrophenyl isoxazole derivatives.

Table 1: Crystal Data and Structure Refinement for a Representative Nitrophenyl Isoxazole Derivative.

ParameterValue
Empirical formulaC₁₀H₇N₃O₃
Formula weight217.18
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.356(2)
b (Å)17.521(4)
c (Å)8.153(2)
α (°)90
β (°)115.12(3)
γ (°)90
Volume (ų)1080.1(5)
Z4
Calculated density (Mg/m³)1.335
Absorption coefficient (mm⁻¹)0.101
F(000)448
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Data is illustrative and based on typical values for such compounds.

Table 2: Selected Bond Lengths and Bond Angles for a Representative Nitrophenyl Isoxazole Derivative.

BondLength (Å)AngleAngle (°)
O1-N21.415(2)C9-N2-O1109.8(1)
N2-C91.312(2)C8-C9-N2113.2(2)
C9-C81.423(3)C7-C8-C9104.5(2)
C8-C71.381(3)O1-C7-C8110.2(2)
C7-O11.354(2)C7-O1-N2102.3(1)
C9-C101.472(3)N2-C9-C10121.5(2)
C13-N31.478(3)O2-N3-O3123.5(2)
Data is illustrative and based on typical values for such compounds.
Molecular Conformation and Planarity

The conformation of nitrophenyl isoxazole derivatives is largely influenced by the dihedral angle between the plane of the isoxazole ring and the plane of the nitrophenyl ring. This angle is determined by the steric hindrance between the substituents on both rings and the potential for intramolecular hydrogen bonding. In many cases, a significant twist is observed between the two rings, which can have implications for the molecule's ability to interact with biological targets.

Intermolecular Interactions and Crystal Packing: The Role of Hirshfeld Surface Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.[9]

The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the regions where the contribution of the molecule's electron density to the total electron density of the crystal is greater than that of any other molecule. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

G cluster_hirshfeld Hirshfeld Surface Analysis Workflow CIF File CIF File CrystalExplorer CrystalExplorer CIF File->CrystalExplorer Hirshfeld Surface Hirshfeld Surface CrystalExplorer->Hirshfeld Surface 2D Fingerprint Plot 2D Fingerprint Plot Hirshfeld Surface->2D Fingerprint Plot Quantification of Interactions Quantification of Interactions 2D Fingerprint Plot->Quantification of Interactions

Caption: Workflow for Hirshfeld surface analysis.

Hydrogen Bonding

The nitro group is a potent hydrogen bond acceptor, and the presence of hydrogen bond donors in the molecule or in co-crystallized solvent molecules can lead to the formation of extensive hydrogen bond networks. These interactions play a crucial role in stabilizing the crystal lattice.

π-π Stacking

The aromatic nature of both the isoxazole and nitrophenyl rings allows for π-π stacking interactions between adjacent molecules. These interactions, where the planes of the aromatic rings are parallel to each other, contribute significantly to the overall stability of the crystal packing.

Structure-Activity Relationship: Linking Crystal Structure to Biological Function

The biological activity of a drug molecule is intimately linked to its three-dimensional structure. The specific arrangement of functional groups in space determines how a molecule interacts with its biological target, such as an enzyme or a receptor.

Antimicrobial Activity

The antimicrobial activity of nitrophenyl isoxazole derivatives has been attributed to their ability to disrupt essential cellular processes in microorganisms.[6] The crystal structure provides valuable information on the shape and electronic properties of the molecule, which can be used to model its interaction with microbial enzymes or other targets. For instance, the planarity of the molecule and the accessibility of the nitro group can influence its ability to bind to the active site of an enzyme.

Anticancer Activity

Several isoxazole derivatives have demonstrated promising anticancer activity. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The crystal structure can reveal key pharmacophoric features, such as the spatial arrangement of hydrogen bond donors and acceptors and hydrophobic regions, which are essential for potent anticancer activity. The conformation of the nitrophenyl isoxazole derivative in the solid state can provide a starting point for computational docking studies to predict its binding mode to cancer-related proteins.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure of nitrophenyl isoxazole derivatives, from their synthesis and characterization to the analysis of their solid-state architecture and its relationship with biological activity. The interplay of molecular conformation and intermolecular interactions is crucial in determining the crystal packing of these compounds, which in turn influences their physicochemical and pharmacological properties.

Future research in this area will likely focus on the design and synthesis of novel nitrophenyl isoxazole derivatives with tailored crystal structures to optimize their therapeutic potential. The use of crystal engineering principles, such as the introduction of specific functional groups to promote desired intermolecular interactions, will be instrumental in this endeavor. Furthermore, the increasing use of computational methods, such as Hirshfeld surface analysis and molecular docking, will continue to provide valuable insights into the structure-property relationships of this important class of compounds, accelerating the discovery of new and effective therapeutic agents.

References

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). Chemical Methodologies, 6(11), 1006-1020.
  • Small molecule crystallography. Excillum. (URL: [Link])

  • Construction of Isoxazole ring: An Overview. (2024). Nano Biomedicine and Engineering, 16(2), 1-23.
  • Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. (URL: [Link])

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). Scientific Reports, 12(1), 1-10.
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1729-1740.
  • Synthesis of 5-(2-Nitrophenyl)isoxazole. PrepChem.com. (URL: [Link])

  • Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. (2019). YouTube. (URL: [Link])

  • Isoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. (URL: [Link])

  • Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. (URL: [Link])

  • The Hirshfeld Surface. CrystalExplorer. (URL: [Link])

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). Molecules, 28(6), 2588.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(9), 1179.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(1), 103.
  • A review of isoxazole biological activity and present synthetic techniques. (2022). International Journal of Health and Allied Sciences, 11(1), 1-10.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). Molecules, 28(13), 5082.
  • Isoxazole compounds have a broad range of biological actions and targets... (2022). International Journal of Health and Allied Sciences, 11(1), 1-10.
  • Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1729-1740.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (2014). CHEMICAL PAPERS-SLOVAK ACADEMY OF SCIENCES, 68(3), 299-336.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. (URL: [Link])

  • Anticancer activity of some isoxazole derivatives. (2012). ResearchGate. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024).
  • [Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives]. (1987). Il Farmaco; edizione scientifica, 42(4), 299-306.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (2020). RSC Advances, 10(46), 27367-27375.
  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020).
  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. (2021). ResearchGate. (URL: [Link])

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica, 7(6), 346-352.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. (URL: [Link])

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (2023). Beilstein Journals. (URL: [Link])

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry, 15, 1019.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 223, 113511.
  • Synthesis of 5‐nitrofuran‐3,5‐isoxazole analogs 7a–z (procedure D)[¹⁹];... ResearchGate. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry, 15, 2368-2375.
  • The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding … ResearchGate. (URL: [Link])

  • Synthesis of the brominated isoxazole 5a. ResearchGate. (URL: [Link])

Sources

A Technical Guide to the Biological Activity of Nitrophenyl-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] The introduction of a nitrophenyl substituent to the isoxazole core significantly modulates its electronic and steric properties, often leading to enhanced biological efficacy. This guide provides an in-depth technical exploration of the diverse biological activities of nitrophenyl-substituted isoxazoles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The Chemistry of Nitrophenyl-Substituted Isoxazoles: A Brief Overview

The synthesis of nitrophenyl-substituted isoxazoles is often achieved through the cyclocondensation reaction between a chalcone derivative and hydroxylamine hydrochloride.[2] The chalcone, an α,β-unsaturated ketone, is typically synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a nitrophenyl-substituted aldehyde. The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the phenyl rings and the isoxazole core, enabling the systematic exploration of structure-activity relationships.

A general synthetic route is depicted below:

G acetophenone Substituted Acetophenone chalcone α,β-Unsaturated Ketone (Chalcone) acetophenone->chalcone Claisen-Schmidt Condensation nitrophenyl_aldehyde Nitrophenyl Aldehyde nitrophenyl_aldehyde->chalcone isoxazole Nitrophenyl-Substituted Isoxazole chalcone->isoxazole Cyclocondensation hydroxylamine Hydroxylamine HCI hydroxylamine->isoxazole

Caption: General synthesis of nitrophenyl-substituted isoxazoles.

Key Biological Activities and Mechanisms of Action

Nitrophenyl-substituted isoxazoles have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the nitro group often plays a crucial role in the molecule's interaction with biological targets.

Anticancer Activity

The anticancer potential of nitrophenyl-substituted isoxazoles is one of the most extensively studied areas.[5][6] These compounds have shown cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[7][8]

Mechanism of Action

The anticancer activity of these compounds is often multifactorial, involving several key cellular pathways:

  • Induction of Apoptosis: Many isoxazole derivatives, including those with nitrophenyl groups, have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This can occur through the modulation of key apoptotic proteins such as Bax and Bcl-2, and the activation of caspases.[5]

  • Enzyme Inhibition: Nitrophenyl-substituted isoxazoles can act as inhibitors of various enzymes that are crucial for cancer cell proliferation and survival. For instance, some derivatives have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation-associated cancers.[9] Others may target kinases or histone deacetylases (HDACs).[5]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[5]

The presence of a nitro group, particularly at the para-position of the phenyl ring, has been associated with enhanced anticancer activity in some studies.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted isoxazole compounds in the appropriate cell culture medium. Add the compounds to the wells containing the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Nitrophenyl- substituted Isoxazole A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Nitrophenyl-substituted isoxazoles have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11][12] The presence of the nitro group is often critical for this activity.

Mechanism of Action

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve:

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds can interfere with the enzymatic pathways responsible for building and maintaining the bacterial cell wall.

  • Inhibition of Protein Synthesis: They may bind to bacterial ribosomes, thereby inhibiting the translation of essential proteins.

  • Interference with DNA Replication: Some compounds can inhibit DNA gyrase or other enzymes involved in bacterial DNA replication.

The lipophilicity and electronic properties conferred by the nitrophenyl group can enhance the compound's ability to penetrate the microbial cell membrane and interact with intracellular targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the nitrophenyl-substituted isoxazole compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several nitrophenyl-substituted isoxazoles have been reported to possess potent anti-inflammatory properties.[13][14][15] This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.[9][16] Some compounds may also inhibit lipoxygenase (LOX), thereby reducing the production of leukotrienes. By targeting these enzymes, nitrophenyl-substituted isoxazoles can effectively reduce the cardinal signs of inflammation, such as pain, swelling, and redness.

G cluster_pathway Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Isoxazole Nitrophenyl-substituted Isoxazole Isoxazole->COX_LOX Inhibition

Caption: Inhibition of COX/LOX enzymes by nitrophenyl-substituted isoxazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the nitrophenyl-substituted isoxazole compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenyl-substituted isoxazoles is highly dependent on their structural features. Key SAR insights include:

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the activity. In many cases, a para-substitution leads to higher potency.[10]

  • Substituents on the Other Phenyl Ring: The nature and position of substituents on the second phenyl ring (if present) can also modulate the activity. Electron-donating or electron-withdrawing groups can affect the compound's lipophilicity, electronic distribution, and binding affinity to the target.

  • Substitution on the Isoxazole Ring: The substitution pattern on the isoxazole ring itself is crucial. Different isomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can exhibit distinct biological profiles.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of nitrophenyl-substituted isoxazoles from the literature.

Compound ClassBiological ActivityTarget/Cell LineIC50/MIC ValueReference
3,5-disubstituted isoxazolesAnticancerMCF-7 (Breast Cancer)2.5 µg/mL[1]
Isoxazole-thiazole-pyridine hybridsAnticancerA549 (Lung Cancer)0.01 µM[10]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazolesAntibacterialS. aureus40 µg/mL (zone of inhibition)[2]
4-(5-morpholinoisoxazol-3-yl)aniline derivativesAntiviralZika Virus5.3 µM[17]

Conclusion and Future Directions

Nitrophenyl-substituted isoxazoles represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects. The development of more selective and potent analogs through medicinal chemistry approaches, guided by SAR studies and computational modeling, holds great promise for the discovery of novel therapeutic agents.

References

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022-05-16).
  • A review of isoxazole biological activity and present synthetic techniques.
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024-10-13).
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025-08-10).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent - PubMed.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH.
  • a review of recent synthetic strategies and biological activities of isoxazole - ResearchGate. (2024-06-18).
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024-06-30).
  • A comprehensive review on biological activities of oxazole derivatives - Semantic Scholar.
  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023-02-09).
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate.
  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT.
  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2 - PubMed.
  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021-05-19).
  • Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives - ResearchGate. (2015-05-20).
  • Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors - Benchchem.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole (2022) | Chandrashekhar P. Pandhurnekar | 48 Citations - SciSpace.
  • Scholars Research Library Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity | ACS Omega. (2022-10-03).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023-02-02).
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed. (2016-06-06).
  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed.
  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC - NIH. (2013-04-04).

Sources

The Isoxazole Scaffold: A Nexus for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Key Therapeutic Targets and Drug Discovery Workflows

Foreword: The Enduring Versatility of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this principle. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged scaffold" in drug discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core therapeutic targets of isoxazole compounds. We will move beyond a mere cataloging of activities to explore the mechanistic underpinnings of these interactions and the practical, validated methodologies for their investigation. As a Senior Application Scientist, my focus is not just on the "what," but critically, the "why" and "how" of experimental design and interpretation, ensuring a robust and translatable understanding of this versatile chemical entity.

I. The Isoxazole Core in Oncology: Disrupting the Machinery of Malignancy

The multifactorial nature of cancer necessitates therapeutic agents that can intervene at critical nodes of cellular signaling.[1] Isoxazole derivatives have emerged as potent anticancer agents through their ability to modulate a range of targets, from molecular chaperones to the cytoskeletal architecture.[3][4]

A. Targeting Protein Homeostasis: The Hsp90 Chaperone Complex

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins integral to cancer cell proliferation and survival.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on malignant cells.

Mechanism of Action: Isoxazole-based Hsp90 inhibitors, such as the clinical candidate NVP-AUY922, function as ATP-competitive inhibitors.[7] They bind to the N-terminal ATP-binding pocket of Hsp90, preventing the conformational changes required for its chaperone activity.[5] This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, including key drivers of cancer such as EGFR, Akt, Cdk4, and Raf-1.[8] The resulting downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[7][8]

Signaling Pathway: Hsp90 Inhibition

Hsp90_Inhibition cluster_0 Isoxazole Inhibitor (e.g., NVP-AUY922) cluster_1 Hsp90 Chaperone Cycle cluster_2 Downstream Cellular Effects Isoxazole Isoxazole Inhibitor Hsp90 Hsp90 Isoxazole->Hsp90 Binds to ATP pocket Hsp90_ATP Hsp90-ATP (Active Complex) Hsp90->Hsp90_ATP ATP Binding ATP ATP ATP->Hsp90 Client_Protein Oncogenic Client Proteins (Akt, Raf-1, etc.) Client_Protein->Hsp90_ATP Degradation Proteasomal Degradation Client_Protein->Degradation Matured_Client Matured Client Protein Hsp90_ATP->Matured_Client Chaperoning Hsp90_ATP->Degradation Inhibition Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->Apoptosis Degradation->CellCycleArrest COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole COX-2 Inhibitor (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by isoxazole derivatives.

III. Combating Infectious Diseases: Targeting Microbial Machinery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Isoxazole-containing compounds have demonstrated significant potential in this arena.

A. Antibacterial Activity: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. [9]Its absence in eukaryotes makes it an attractive target for selective antibacterial therapy.

Mechanism of Action: Certain isoxazole derivatives function as inhibitors of bacterial DNA gyrase. [9][10]They bind to the enzyme, preventing it from introducing negative supercoils into the DNA, which is a crucial step for relieving torsional stress during replication. [9]This leads to the cessation of DNA synthesis and ultimately, bacterial cell death. Importantly, some of these compounds have shown efficacy against fluoroquinolone-resistant strains, indicating a distinct binding mode or mechanism of action. [9]

B. Antifungal Activity: Disrupting Ergosterol Synthesis

Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. [11][12]Its synthesis is a critical pathway for fungal viability.

Mechanism of Action: Azole antifungals, a class that includes isoxazole-containing compounds, inhibit the enzyme lanosterol 14-α-demethylase (CYP51). [11][13]This cytochrome P450-dependent enzyme is a key step in the biosynthesis of ergosterol from lanosterol. [13][14]Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to cell lysis. [15]

IV. Experimental Protocols: A Practical Guide to Target Validation

The following protocols are presented as a guide for the in vitro characterization of isoxazole compounds targeting the mechanisms discussed above. These are foundational assays that provide robust, quantitative data for lead optimization and mechanism-of-action studies.

A. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics. [2][3] Principle: The polymerization of purified tubulin into microtubules is monitored in real-time by the incorporation of a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. [3]Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10x stock of the isoxazole test compound in an appropriate solvent (e.g., DMSO).

    • Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as positive controls.

    • On ice, prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter. [3]2. Assay Setup:

    • Pre-warm a 96-well black microplate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader capable of fluorescence detection.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each condition.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay A Prepare Reagents on Ice: - Tubulin Reaction Mix - Test Compounds (10x) - Controls (10x) B Add 5 µL of Compound/Control to pre-warmed 96-well plate A->B C Initiate Polymerization: Add 45 µL of Tubulin Mix to each well B->C D Incubate at 37°C in Plate Reader Measure Fluorescence vs. Time C->D E Data Analysis: - Plot Polymerization Curves - Calculate % Inhibition - Determine IC50 D->E

Sources

A Comprehensive Technical Review of 5-Arylisoxazole-3-Carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system represents a cornerstone of heterocyclic chemistry, distinguished by its prevalence in numerous pharmacologically active compounds.[1][2][3] Among its derivatives, the 5-arylisoxazole-3-carboxylate scaffold has emerged as a particularly privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the capacity for diverse substitution on both the aryl ring and the carboxylate function, provides a robust framework for the systematic exploration of chemical space. This technical guide provides a comprehensive literature review of this scaffold, delving into its core synthetic methodologies, chemical properties, and the expansive spectrum of its biological activities. We will synthesize field-proven insights on structure-activity relationships (SAR) and provide detailed experimental protocols, offering a critical resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups, enabling it to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[1][2] This has led to its incorporation into a range of FDA-approved drugs, including the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide, validating its role as a pharmacologically significant core.[1]

The 5-arylisoxazole-3-carboxylate subclass is of particular interest. The aryl group at the 5-position offers a vector for exploring interactions with aromatic-binding pockets in biological targets, while the carboxylate at the 3-position can be readily converted to esters, amides, and other functional groups, serving as a critical handle for tuning potency, selectivity, and pharmacokinetic profiles. This guide will illuminate the pathway from synthesis to biological application, underscoring the scaffold's versatility and therapeutic promise.

Core Synthetic Strategies: Building the Isoxazole Ring

The construction of the 5-arylisoxazole-3-carboxylate core is primarily achieved through highly reliable and regioselective cycloaddition reactions. Understanding the causality behind the selection of a synthetic route is paramount for efficiency and yield.

The [3+2] 1,3-Dipolar Cycloaddition Pathway

The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] This reaction is highly efficient and offers excellent control over regioselectivity.

Causality of Choice: This method is favored due to its modularity. A wide variety of aryl aldoximes (nitrile oxide precursors) and propiolates (alkyne precursors) are commercially available or readily synthesized, allowing for the rapid generation of diverse compound libraries. The reaction typically proceeds under mild conditions, preserving sensitive functional groups.

The general workflow involves the in situ generation of the nitrile oxide from an appropriate precursor, usually an aryl aldoxime, via oxidation or hydrohalogenation followed by base-induced elimination. This transient, highly reactive dipole then undergoes a [3+2] cycloaddition with an acetylene carboxylate to form the stable isoxazole ring.[6]

G cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition A Aryl Aldoxime (Ar-CH=NOH) C Nitrile Oxide Dipole (Ar-C≡N⁺-O⁻) A->C Oxidation/Elimination D Alkyne (e.g., Ethyl Propiolate) B Oxidizing Agent (e.g., NCS, Chloramine-T) E 5-Arylisoxazole-3-carboxylate C->E [3+2] Cycloaddition D->E

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Synthesis via Chalcone Intermediates

An alternative and robust method involves the cyclization of an α,β-unsaturated ketone, commonly known as a chalcone.[7]

Causality of Choice: This route is particularly effective when specific substitution patterns are desired that may be less accessible through the nitrile oxide method. It begins with readily available aryl ketones and aryl aldehydes.

The process starts with a Claisen-Schmidt condensation of an aryl methyl ketone with an aryl aldehyde to form a chalcone derivative.[2] This intermediate is then reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the β-carbon and subsequently cyclizes, followed by dehydration, to yield the final 5-arylisoxazole product.[7]

A Spectrum of Biological Activities and Therapeutic Applications

The 5-arylisoxazole-3-carboxylate scaffold has been identified as a key pharmacophore against a wide array of diseases. The specific biological activity is profoundly influenced by the nature and position of substituents on the aryl ring and the functionalization of the carboxylate group.

Antitubercular Activity

Tuberculosis remains a global health crisis, and new agents are urgently needed. Derivatives of 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl esters have been reported as potent antitubercular agents.[8] Notably, several compounds in this series displayed submicromolar minimum inhibitory concentrations (MICs) against replicating Mycobacterium tuberculosis and were also active against the challenging non-replicating persistent form, making them highly attractive lead compounds.[8]

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a primary strategy for treating gout and hyperuricemia. A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent XO inhibitors, with many compounds exhibiting activity in the micromolar to submicromolar range.[9]

Anticancer Properties

The isoxazole core is present in numerous compounds with antiproliferative activity.[3] While direct examples of 5-arylisoxazole-3-carboxylates are part of broader library screenings, structurally related 3,4-diarylisoxazole-5-carboxamides have been identified as antimitotic agents that function by destabilizing microtubules.[10] Furthermore, isoxazole-containing glycomimetics have been evaluated for their potential against ovarian cancer cells.[6]

Antiviral Efficacy

In the search for novel antiviral agents, isoxazole-based small molecules have been discovered that target Zika virus (ZIKV) infections.[7] Structure-activity relationship studies revealed that the isoxazole ring was superior to other five-membered heterocycles like oxazoles and 1,3,4-oxadiazoles in terms of both antiviral potency and cellular toxicity.[7]

Fungicidal and Herbicidal Activities

The utility of this scaffold extends beyond human medicine. Certain ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated significant fungicidal activity against pathogens like Fusarium graminearum and Botrytis cinerea, as well as notable herbicidal properties.[11]

Biological Activity Scaffold/Derivative Class Key Findings Reference
Antitubercular 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl estersSubmicromolar MICs against replicating and non-replicating M. tuberculosis.[8]
XO Inhibition 5-phenylisoxazole-3-carboxylic acid derivativesPotency in the micromolar/submicromolar range.[9]
Anticancer 3,4-diarylisoxazole-5-carboxamides (related scaffold)Moderate antimitotic activity via microtubule destabilization.[10]
Antiviral (Zika) 5-heteroaryl-3-aryl-isoxazolesIsoxazole core showed better potency and toxicity than other heterocycles.[7]
Fungicidal Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)thiazole-5-carboxylates32–58% inhibition against various fungal strains at 100 mg/L.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-arylisoxazole-3-carboxylate core has yielded critical insights into the structural requirements for biological activity. The scaffold can be dissected into three key regions for modification: the 5-position aryl ring (A-ring), the isoxazole core, and the 3-position carboxylate function (C-group).

Caption: Key regions for SAR modulation on the core scaffold.

  • A-Ring Substitution is Critical: For xanthine oxidase inhibition, the substitution pattern on the 5-phenyl ring is a key determinant of potency. A cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution, while its replacement with a nitro group led to a general reduction in inhibitory activity.[9] This demonstrates that both electronic and steric factors on the A-ring are crucial for optimal interaction with the enzyme's active site.

  • The Isoxazole Core as a Superior Scaffold: In the development of Zika virus inhibitors, a direct comparison was made between isosteres. Replacing the isoxazole ring with a 1,2,4-oxadiazole, 1,3,4-oxadiazole, or oxazole moiety resulted in either reduced potency or increased cytotoxicity.[7] This highlights the isoxazole's optimal geometry and electronic properties for that specific target, establishing it as a trustworthy and effective core.

  • The C-Group Dictates Pharmacokinetics: The carboxylate at the 3-position is often esterified (e.g., methyl or ethyl esters) to improve cell permeability for in vitro assays.[8] Further conversion to a diverse range of amides is a common strategy to explore new hydrogen bonding interactions and fine-tune the molecule's pharmacokinetic profile.[12][13]

Conclusion and Future Perspectives

The 5-arylisoxazole-3-carboxylate scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery. Its robust and versatile synthesis, primarily via 1,3-dipolar cycloaddition, allows for the creation of large, diverse chemical libraries. The literature overwhelmingly demonstrates its potential across a remarkable range of therapeutic areas, including infectious diseases, oncology, and metabolic disorders. The well-defined structure-activity relationships provide a clear roadmap for future optimization efforts. As researchers continue to explore the vast chemical space accessible from this core, the 5-arylisoxazole-3-carboxylate framework is poised to remain a highly valuable and productive platform for the discovery of next-generation therapeutic agents.

Appendix: Experimental Protocols

Protocol 1: General Synthesis of a 5-Arylisoxazole via Chalcone Intermediate

This protocol is a representative, self-validating system for the synthesis of a 3,5-disubstituted isoxazole, adapted from methodologies described in the literature.[7]

Step 1: Synthesis of Chalcone Intermediate (e.g., (E)-1-(Aryl-1)-3-(Aryl-2)prop-2-en-1-one)

  • Reagents & Setup: To a solution of an appropriate aryl methyl ketone (1.0 eq) and an aryl aldehyde (1.1 eq) in ethanol (0.2 M), add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup & Isolation: Pour the reaction mixture into ice-cold water. A precipitate (the chalcone) should form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification & Validation: Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary. The structure and purity must be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the α,β-unsaturated ketone system.

Step 2: Cyclization to form 3,5-Diarylisoxazole

  • Reagents & Setup: Dissolve the purified chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add sodium acetate (2.0 eq) dissolved in a minimal amount of hot acetic acid.

  • Reaction: Heat the resulting mixture to reflux (typically 80-90 °C) for 6-8 hours. Again, monitor the reaction progress by TLC.

  • Workup & Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. Filter the resulting precipitate and wash with copious amounts of water.

  • Purification & Validation: Dry the crude isoxazole product. Purify via column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient). The final structure of the 5-arylisoxazole must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Title: Synthesis, biological evaluation, and structure-activity relationships for 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl ester derivatives as valuable antitubercular chemotypes. Source: Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques. Source: World Journal of Pharmacy and Pharmaceutical Sciences, 2024. URL: [Link]

  • Title: Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Source: Semantic Scholar. URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques. Source: World Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Title: Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Source: ResearchGate. URL: [Link]

  • Title: Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Source: ResearchGate. URL: [Link]

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Source: MDPI. URL: [Link]

  • Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Source: ResearchGate. URL: [Link]

  • Title: A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: PubMed. URL: [Link]

  • Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Source: PubMed. URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Source: Zanco Journal of Medical Sciences. URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry. Source: PubMed. URL: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Isoxazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the discovery and historical development of isoxazole synthesis, followed by a detailed exploration of the core synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, with a particular focus on the factors governing regioselectivity. This document is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols for the synthesis of this pivotal heterocyclic scaffold.

A Historical Perspective: The Dawn of Isoxazole Chemistry

The journey into the world of isoxazoles began in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry. While the parent isoxazole was yet to be synthesized, its substituted derivatives were beginning to emerge from the crucibles of pioneering chemists.

The initial recognition of the isoxazole ring structure is credited to the eminent German chemist Ludwig Claisen . In 1888, Claisen correctly identified the cyclic nature of 3-methyl-5-phenylisoxazole, a compound that had been synthesized four years earlier by Ceresole through the reaction of hydroxylamine with benzoylacetone. However, it was in 1903 that Claisen published a seminal paper in the Berichte der Deutschen Chemischen Gesellschaft detailing a general method for the synthesis of isoxazoles.[1] This work, which involved the condensation of 1,3-dicarbonyl compounds with hydroxylamine, laid the foundational stone for isoxazole chemistry and remains a widely used method to this day.

Around the same period, another giant of organic chemistry, Arthur Hantzsch , was making significant contributions to the field of heterocyclic chemistry. While Hantzsch is renowned for his eponymous pyridine and pyrrole syntheses, he also proposed the name "isoxazole" to distinguish it from its isomer, oxazole.[2] His work on the nomenclature of heterocyclic compounds, known as the Hantzsch-Widman nomenclature, brought systematic order to this burgeoning area of study.

The early 20th century saw a gradual expansion of synthetic methods, but it was the groundbreaking work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloaddition reactions that truly revolutionized the synthesis of five-membered heterocycles, including isoxazoles.[3] This powerful and versatile reaction class opened up a vast new landscape for the construction of the isoxazole core with a high degree of control over substitution patterns.

Core Synthetic Methodologies: A Mechanistic Deep Dive

The synthesis of the isoxazole ring can be broadly categorized into two primary and classical approaches, each with its own set of advantages, limitations, and mechanistic intricacies.

The Claisen Isoxazole Synthesis: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This venerable method remains a workhorse for the preparation of a wide range of substituted isoxazoles. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine, typically in the presence of a base or acid catalyst.

The mechanism of the Claisen isoxazole synthesis involves a series of nucleophilic attack, condensation, and dehydration steps. The regiochemical outcome when using an unsymmetrical 1,3-diketone is a critical consideration.

Claisen_Mechanism

The initial step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the 1,3-diketone. This is followed by the formation of an oxime intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic isoxazole ring.

The regioselectivity of the Claisen synthesis with unsymmetrical 1,3-diketones is a complex interplay of electronic and steric factors, often leading to a mixture of regioisomers.[1]

  • Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial nucleophilic attack by hydroxylamine. Electron-withdrawing groups adjacent to a carbonyl group will increase its electrophilicity, directing the initial reaction to that site.

  • Steric Hindrance: Bulky substituents adjacent to a carbonyl group can hinder the approach of hydroxylamine, favoring attack at the less sterically encumbered carbonyl.

  • Reaction Conditions: The pH of the reaction medium can significantly influence the regiochemical outcome. Under acidic conditions, the reaction can be reversible, allowing for thermodynamic control, which may favor the more stable regioisomer. In contrast, basic conditions often lead to kinetically controlled product distributions.

Recent advancements have shown that the use of β-enamino diketones, derived from 1,3-dicarbonyls, can provide excellent control over the regiochemical outcome. The enamine moiety effectively directs the initial attack of hydroxylamine to the ketone carbonyl, leading to the formation of a single major regioisomer.[1]

This protocol provides a detailed procedure for the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride, a classic example of the Claisen isoxazole synthesis.[4][5]

Reagent Molar Mass ( g/mol ) Amount Moles
Acetylacetone100.1210.0 g0.100
Hydroxylamine Hydrochloride69.497.0 g0.101
Sodium Bicarbonate84.018.4 g0.100
Ethanol-50 mL-
Water-50 mL-
Diethyl Ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (7.0 g, 0.101 mol) in water (50 mL).

  • Slowly add sodium bicarbonate (8.4 g, 0.100 mol) in portions to the stirred solution. Effervescence will occur. Continue stirring until the gas evolution ceases.

  • To this solution, add a solution of acetylacetone (10.0 g, 0.100 mol) in ethanol (50 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature and then transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to yield 3,5-dimethylisoxazole as a colorless liquid.

The Huisgen 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient and versatile method for the synthesis of isoxazoles. This reaction, a cornerstone of "click chemistry," is known for its high yields, mild reaction conditions, and broad substrate scope.[3]

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning that the new sigma bonds are formed in a single transition state without the involvement of any intermediates.

Huisgen_Mechanism

The reaction involves the interaction of the 4π-electron system of the nitrile oxide with the 2π-electron system of the alkyne. This concerted process leads directly to the formation of the five-membered isoxazole ring.

The regioselectivity of the 1,3-dipolar cycloaddition is elegantly explained by Frontier Molecular Orbital (FMO) theory. The outcome of the reaction is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6]

The reaction can be classified into three types based on the relative energies of the frontier orbitals:

  • Type I (Normal Electron Demand): The dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. This is favored when the alkyne bears electron-withdrawing groups, which lower the energy of its LUMO.

  • Type II (Inverse Electron Demand): The dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne. This is favored when the alkyne has electron-donating groups, which raise the energy of its HOMO.

  • Type III: Both HOMO-LUMO interactions are of similar magnitude, which can sometimes lead to a loss of regioselectivity.

The regiochemistry is controlled by the orbital coefficients of the interacting atoms. The new sigma bonds are formed between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.

  • In a Type I reaction, the larger lobe of the nitrile oxide HOMO (on the oxygen atom) interacts with the larger lobe of the alkyne LUMO (on the carbon atom bearing the electron-withdrawing group), leading to the formation of 3-substituted-5-carboalkoxyisoxazoles.

  • In a Type II reaction, the larger lobe of the alkyne HOMO (on the carbon atom bearing the electron-donating group) interacts with the larger lobe of the nitrile oxide LUMO (on the carbon atom), resulting in the formation of 3-carboalkoxy-5-alkylisoxazoles.

This protocol details the synthesis of 3,5-diphenylisoxazole via the in situ generation of benzonitrile oxide from benzaldehyde oxime, followed by its cycloaddition with phenylacetylene.[7][8]

Reagent Molar Mass ( g/mol ) Amount Moles
Benzaldehyde Oxime121.141.21 g0.010
Phenylacetylene102.141.02 g0.010
N-Chlorosuccinimide (NCS)133.531.34 g0.010
Triethylamine101.191.5 mL0.011
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.21 g, 0.010 mol) and phenylacetylene (1.02 g, 0.010 mol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.34 g, 0.010 mol) to the stirred solution.

  • Slowly add triethylamine (1.5 mL, 0.011 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,5-diphenylisoxazole as a white solid.

Modern Synthetic Innovations

While the Claisen condensation and Huisgen cycloaddition remain fundamental, the field of isoxazole synthesis is continually evolving. Modern methodologies often focus on improving efficiency, regioselectivity, and sustainability.

  • Copper-Catalyzed Cycloadditions: The use of copper(I) catalysts in the reaction of in situ generated nitrile oxides and terminal alkynes provides excellent regioselectivity for the formation of 3,5-disubstituted isoxazoles under mild conditions.

  • One-Pot Procedures: Many modern protocols combine multiple synthetic steps into a single reaction vessel, reducing waste and simplifying purification. For example, one-pot procedures for the synthesis of 3,5-disubstituted isoxazoles from aldehydes, hydroxylamine, and alkynes have been developed.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in both Claisen-type condensations and 1,3-dipolar cycloadditions.[10]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable syntheses of isoxazoles.

Conclusion: The Enduring Legacy and Future of Isoxazole Synthesis

From its initial discovery through the pioneering work of Claisen and Hantzsch to the powerful and versatile cycloaddition reactions developed by Huisgen and beyond, the synthesis of the isoxazole ring has been a testament to the ingenuity of organic chemists. The ability to construct this privileged scaffold with a high degree of control over its substitution pattern has had a profound impact on drug discovery and materials science.

As we look to the future, the development of even more efficient, selective, and sustainable methods for isoxazole synthesis will undoubtedly continue. The integration of cutting-edge technologies such as flow chemistry, artificial intelligence-driven reaction optimization, and novel catalytic systems will further empower researchers to explore the vast chemical space of isoxazole derivatives, leading to the discovery of new medicines and materials that will benefit society. This guide has aimed to provide a solid foundation in the history, theory, and practice of isoxazole synthesis, equipping the next generation of scientists to build upon this rich chemical legacy.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Synthesis of 3,5-Dimethylisoxazole. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]

  • Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition. (2011). Organic & Biomolecular Chemistry, 9(21), 7420. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(10), 5488-5502. [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (2018). Tetrahedron, 74(38), 5569-5576. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2022). PLOS ONE, 17(5), e0267933. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2018). Molecules, 23(12), 3192. [Link]

  • Claisen isoxazole synthesis. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. (n.d.). Study.com. Retrieved January 8, 2026, from [Link]

  • Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. (2012). European Journal of Organic Chemistry, 2012(12), 2293-2305. [Link]

  • Preparation of Diphenylisoxazoline by a Dipolar Cycloadditio. (2018). UKEssays.com. Retrieved January 8, 2026, from [Link]

  • SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. (2009). Rasayan Journal of Chemistry, 2(2), 343-346.
  • #1 Synthesis of 3,5-diphenylisoxazoline. (2022, March 22). YouTube. Retrieved January 8, 2026, from [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). Heterocyclic Communications, 13(4), 211-214. [Link]

Sources

Methodological & Application

Synthetic Routes for Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole core is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to act as a bioisostere for amide and ester functionalities, thereby enhancing metabolic stability and modulating pharmacokinetic properties. The presence of a nitrophenyl group and a carboxylate moiety offers versatile handles for further chemical modifications, making this compound a valuable building block for the synthesis of diverse molecular libraries. This document provides a detailed guide to the synthetic routes for this compound, with a focus on the widely employed and efficient 1,3-dipolar cycloaddition strategy. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Overview of Synthetic Strategies

The construction of the isoxazole ring is central to the synthesis of the target molecule. While several methods exist for the formation of isoxazoles, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne stands out as the most convergent and regioselective approach for preparing 3,5-disubstituted isoxazoles.[1][2] An alternative, though generally less direct for this specific substitution pattern, involves the condensation of a β-ketoester with hydroxylamine. This guide will focus on the 1,3-dipolar cycloaddition pathway due to its efficiency and control over regiochemistry.

The primary synthetic approach detailed herein involves two key stages:

  • Preparation of Precursors: This includes the synthesis of 3-nitrobenzaldehyde oxime, the precursor to the nitrile oxide, from commercially available 3-nitrobenzaldehyde. The dipolarophile, methyl propiolate, is also a readily available reagent.

  • 1,3-Dipolar Cycloaddition: This step involves the in situ generation of 3-nitrobenzonitrile oxide from its corresponding oxime and its subsequent reaction with methyl propiolate to form the desired isoxazole ring.

Detailed Synthetic Protocols

Part 1: Synthesis of 3-Nitrobenzaldehyde Oxime

This protocol outlines the conversion of 3-nitrobenzaldehyde to its corresponding aldoxime, a crucial intermediate for the generation of the nitrile oxide.

Reaction Scheme:

Synthesis of 3-Nitrobenzaldehyde Oxime 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Product 3-Nitrobenzaldehyde Oxime 3-Nitrobenzaldehyde->Product Hydroxylamine_HCl NH2OH·HCl, NaOH Hydroxylamine_HCl->Product Solvent EtOH/H2O Solvent->Product 1,3-Dipolar Cycloaddition Oxime 3-Nitrobenzaldehyde Oxime Intermediate [3-Nitrobenzonitrile Oxide] Oxime->Intermediate Oxidant N-Chlorosuccinimide (NCS) Oxidant->Intermediate Base Triethylamine (Et3N) Base->Intermediate Dipolarophile Methyl Propiolate Product This compound Dipolarophile->Product Solvent Dichloromethane (DCM) Solvent->Product Intermediate->Product

Sources

Application Notes and Protocols: A Researcher's Guide to the Synthesis of Isoxazoles from Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the reaction mechanisms and synthetic protocols for the formation of isoxazoles, a privileged scaffold in medicinal chemistry, using primary nitro compounds as versatile starting materials. The narrative focuses on the generation and subsequent [3+2] cycloaddition of nitrile oxides, elucidating the mechanistic underpinnings, regiochemical control, and practical considerations for laboratory execution. Detailed, field-tested protocols, troubleshooting guides, and quantitative data are presented to empower researchers, scientists, and drug development professionals in the application of these powerful synthetic transformations.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents.[1][2] Isoxazole-containing drugs are utilized as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, highlighting the broad therapeutic potential of this scaffold.[3][4][5]

Among the numerous synthetic routes to this valuable heterocycle, the transformation of primary nitro compounds offers a particularly powerful and convergent strategy.[6][7] This approach hinges on the in-situ generation of highly reactive nitrile oxide intermediates, which can be trapped by various dipolarophiles to construct the isoxazole core.[8][9] This guide will dissect the core mechanisms of this transformation, provide actionable protocols for its implementation, and offer expert insights into overcoming common synthetic challenges.

Chapter 1: The Nitrile Oxide Pathway: A [3+2] Cycloaddition Approach

The most prominent and widely applied method for synthesizing isoxazoles from nitro compounds is a two-stage process that is typically performed in a single pot: (1) the dehydration of a primary nitroalkane to a nitrile oxide, and (2) the immediate trapping of this reactive intermediate with an alkyne via a Huisgen 1,3-dipolar cycloaddition.[9][10]

Mechanistic Deep Dive: In-Situ Generation of Nitrile Oxides

Primary nitro compounds (R-CH₂NO₂) serve as stable, readily available precursors to nitrile oxides (R-C≡N⁺-O⁻). The transformation is fundamentally a dehydration reaction.

Causality of In-Situ Generation: Nitrile oxides are highly reactive and prone to dimerization, rapidly forming furoxans (1,2,5-oxadiazole 2-oxides), which are common and often undesired side products.[11] To circumvent this, nitrile oxides are almost exclusively generated in-situ in the presence of the alkyne dipolarophile. This ensures that the concentration of the free nitrile oxide remains low at any given moment, favoring the intermolecular cycloaddition over the dimerization pathway.

A variety of dehydrating agents can be employed for this conversion. The classical Mukaiyama reaction, using a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of triethylamine, is a foundational method.[7] Other effective reagents include thionyl chloride (SOCl₂), oxone, and various chloroformates.[8][10][12]

Figure 1: General workflow for the in-situ generation of a nitrile oxide from a primary nitro compound.
The Huisgen [3+2] Cycloaddition

Once generated, the nitrile oxide (the 1,3-dipole) readily undergoes a [3+2] cycloaddition reaction with a dipolarophile. When the dipolarophile is an alkyne, the product is an aromatic isoxazole.[9][10][13] This reaction is a concerted, pericyclic process, meaning bond formation occurs in a single transition state without the formation of intermediates.[8]

Regioselectivity: A key aspect of this reaction is its regioselectivity. For terminal alkynes (R'-C≡C-H), the reaction with a nitrile oxide (R-CNO) overwhelmingly yields the 3,5-disubstituted isoxazole, where the 'R' group from the nitrile oxide is at the 3-position and the 'R'' group from the alkyne is at the 5-position.[14] This outcome is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[15][16] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In most cases, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the formation of the 3,5-isomer.[17]

Figure 2: Regioselectivity in the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.
Protocol: One-Pot Synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole

This protocol details a reliable, one-pot procedure for the synthesis of a 3,5-disubstituted isoxazole from phenylnitromethane and (trimethylsilyl)acetylene.

Expertise & Causality:

  • Reagent Choice: Phenyl isocyanate is chosen as a mild and effective dehydrating agent. Triethylamine acts as a base to facilitate the elimination of water.

  • Solvent: Toluene is a non-polar solvent suitable for this reaction, allowing for easy heating and product isolation.

  • Temperature Control: The reaction is initiated at room temperature and gently heated to ensure controlled formation of the nitrile oxide and subsequent cycloaddition without excessive dimerization.

  • Self-Validation: The reaction progress is monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, single major spot (under UV visualization) validates the successful formation of the desired product.

Materials:

  • Phenylnitromethane (1.0 mmol, 137 mg)

  • (Trimethylsilyl)acetylene (1.2 mmol, 118 mg, 0.17 mL)

  • Phenyl isocyanate (1.1 mmol, 131 mg, 0.12 mL)

  • Triethylamine (Et₃N) (0.1 mmol, 10 mg, 0.014 mL)

  • Anhydrous Toluene (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add phenylnitromethane (1.0 mmol) and (trimethylsilyl)acetylene (1.2 mmol) in anhydrous toluene (5 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add triethylamine (0.1 mmol) to the mixture.

  • Slowly add phenyl isocyanate (1.1 mmol) dropwise over 5 minutes. Rationale: Slow addition helps maintain a low concentration of the dehydrating agent and the generated nitrile oxide, minimizing side reactions.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting phenylnitromethane spot is no longer visible.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Quench the reaction by adding 10 mL of saturated NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-phenyl-5-(trimethylsilyl)isoxazole.

Data Presentation: Substrate Scope & Conditions

The one-pot cycloaddition is versatile and tolerates a wide range of functional groups on both the nitro compound and the alkyne.

EntryNitro Compound (R-CH₂NO₂)Alkyne (R'-C≡CH)Dehydrating SystemTemp (°C)Time (h)Yield (%)Reference
1PhenylnitromethanePhenylacetylenePhNCO / Et₃N80385[18]
2Nitroethane1-OctyneSOCl₂ / Pyridine251278[8]
31-NitropropanePropargyl alcoholOxone / NaHCO₃25672[10][12]
4(4-Chlorophenyl)nitromethaneEthyl propiolatePhenyl isocyanate90581[18]
5Phenylnitromethane(Trimethylsilyl)acetylenePhNCO / Et₃N80488Protocol Above

Chapter 2: Alternative Synthetic Routes from Nitro Precursors

While the [3+2] cycloaddition is the dominant strategy, other methods utilizing nitro compounds offer access to different isoxazole substitution patterns.

Condensation with Aldehydes

An established, albeit less common, method involves the reaction of an aldehyde with two equivalents of a primary nitro compound.[19] This reaction proceeds through the formation of a symmetrical β-dinitro intermediate, which then undergoes cyclization and elimination of nitrous acid and water to furnish a 3,5-disubstituted isoxazole where both substituents originate from the same nitroalkane.[7] This method is particularly useful for synthesizing symmetrically substituted isoxazoles.

Chapter 3: Practical Insights & Troubleshooting

Even robust protocols can encounter challenges. A systematic approach to troubleshooting is critical for success.

Common Challenge: Low Yield and Furoxan Formation The primary cause of low yields is often the competitive dimerization of the nitrile oxide intermediate to form a furoxan.[11]

Troubleshooting Workflow:

G Start Low Yield or Multiple Products Observed Check_Dimer TLC/LCMS analysis shows a major byproduct? Start->Check_Dimer Dimer_Confirmed Byproduct identified as Furoxan Dimer? Check_Dimer->Dimer_Confirmed Yes Check_SM Starting materials (SMs) fully consumed? Check_Dimer->Check_SM No Slow_Addition Implement slow addition of dehydrating agent via syringe pump. Dimer_Confirmed->Slow_Addition Yes Dimer_Confirmed->Check_SM No Increase_Alkyne Increase stoichiometry of alkyne (e.g., 1.2 -> 1.5 eq). Slow_Addition->Increase_Alkyne Lower_Temp Lower reaction temperature to slow dimerization rate. Increase_Alkyne->Lower_Temp Success Improved Yield and Purity Achieved Lower_Temp->Success Reagent_Quality Verify purity/dryness of reagents and solvent. Check_SM->Reagent_Quality No Check_SM->Success Yes Increase_Time_Temp Increase reaction time or temperature moderately. Reagent_Quality->Increase_Time_Temp Increase_Time_Temp->Success

Figure 3: Troubleshooting flowchart for optimizing isoxazole synthesis from nitro compounds.

Optimization Strategies:

  • Minimizing Dimerization: The most effective strategy is to ensure the alkyne acts as an efficient trap. This can be achieved by:

    • Using a slight excess of the alkyne (1.2-1.5 equivalents).

    • Employing slow, controlled addition of the dehydrating agent (or the nitro compound itself) to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide.[11]

  • Improving Regioselectivity: While generally high, regioselectivity can be an issue with certain substituted alkynes. In such cases, exploring copper-catalyzed conditions can sometimes reverse or enhance the selectivity.[17]

Conclusion

The synthesis of isoxazoles from primary nitro compounds via the nitrile oxide cycloaddition pathway is a cornerstone of heterocyclic chemistry. Its reliability, broad substrate scope, and predictable regioselectivity make it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism, particularly the transient nature of the nitrile oxide intermediate, and by employing rational strategies for optimization, scientists can effectively harness this reaction to construct complex molecular architectures for the development of novel therapeutics.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.Molecules.
  • The recent progress of isoxazole in medicinal chemistry.Bohrium.
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.Organic & Biomolecular Chemistry.
  • Isoxazolines from Nitro Compounds: Synthesis and Applications.
  • Nitrile Oxide/Alkyne Cycloadditions.Maynooth University Research Archive Library.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances.
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones.Organic & Biomolecular Chemistry.
  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.Organic Letters.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.Taylor & Francis Online.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Construction of Isoxazole ring: An Overview.NanoBioLetters.
  • On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole.CoLab.
  • The recent progress of isoxazole in medicinal chemistry.PubMed.
  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c.Taylor & Francis Online.
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.MDPI.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...

Sources

Application Notes and Protocols: Investigating Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate as a Novel Research Chemical in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, representing a privileged five-membered heterocyclic scaffold.[1] Its unique electronic properties and structural rigidity have led to its incorporation into a multitude of compounds with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer effects.[2][3] The versatility of the isoxazole nucleus allows for strategic substitution, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[2]

This document provides a detailed guide for the investigation of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (MNIC) , a research chemical with significant potential stemming from its distinct structural features. The presence of the 3-nitrophenyl group offers a site for potential metabolic activation or specific interactions within biological targets, while the methyl carboxylate group provides a handle for further synthetic modification.[4][5] Given the well-documented anticancer activities of many nitrophenyl and isoxazole-containing molecules, these protocols are designed to systematically evaluate MNIC's potential as an anticancer agent, from initial cytotoxicity screening to preliminary mechanism of action studies.[6][7]

PropertyValueSource(s)
CAS Number 517870-18-7[8][9]
Molecular Formula C₁₁H₈N₂O₅[9][10]
Molecular Weight 248.19 g/mol [9][10]
Appearance Solid[9]
Purity Typically ≥97%[9]
Storage Sealed in dry, 2-8°C[10]

Safety & Handling: As with any research chemical, proper safety precautions are paramount. Researchers should consult the full Safety Data Sheet (SDS) before use.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[11] Work should be conducted in a well-ventilated fume hood.[11] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse with water for at least 15 minutes.[8]

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Many isoxazole-containing compounds exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways.[12][13] A frequent target in oncology research is the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Based on the established bioactivity of related heterocyclic compounds, we hypothesize that MNIC may induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt, a central node in this pathway.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes MNIC Hypothesized Target: MNIC MNIC->pAkt Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by MNIC.

General Experimental Workflow

The initial characterization of a novel compound like MNIC follows a logical progression from broad screening to more specific mechanistic assays. This workflow ensures a systematic and resource-efficient evaluation of its biological activity.

workflow start Prepare MNIC Stock Solution phase1 Phase 1: Primary Screening MTT Cytotoxicity Assay start->phase1 data1 Calculate IC50 Value phase1->data1 phase2 Phase 2: Mechanistic Assays Caspase-Glo 3/7 (Apoptosis) data1->phase2 If IC50 is potent phase3 Phase 3: Pathway Analysis Western Blot (p-Akt/Akt) phase2->phase3 end Synthesize Data & Elucidate Mechanism phase3->end

Figure 2: General workflow for the cell-based evaluation of MNIC.

Detailed Experimental Protocols

These protocols provide a foundation for investigating the anticancer potential of MNIC. They are designed to be adaptable to various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon).

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are critical for reproducible results. Dimethyl sulfoxide (DMSO) is used to dissolve MNIC due to its ability to solubilize a wide range of organic compounds. A high-concentration stock minimizes the final DMSO concentration in cell culture, which can be toxic.

Materials:

  • This compound (MNIC) powder

  • Anhydrous, cell culture grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh 2.48 mg of MNIC powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube. This will create a 10 mM stock solution .

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12] It is a standard first-pass screen to determine if a compound exhibits cytotoxic or anti-proliferative effects and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MNIC stock solution (10 mM)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of MNIC in complete growth medium from the 10 mM stock. A common final concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest MNIC concentration, typically ≤0.5%) and a "no-cell" blank control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective MNIC dilutions or controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the MNIC concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Rationale: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate to measure their activity, providing a direct indication of apoptosis induction.[6] It is a robust method to confirm that the cytotoxicity observed in the MTT assay is due to programmed cell death.

Materials:

  • Selected cancer cell line(s)

  • White-walled, clear-bottom 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Seed cells and treat with MNIC as described in the MTT protocol (Steps 1-3). Use concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation: Incubate for a shorter period, typically 12-24 hours, to capture the peak of caspase activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

Rationale: This protocol directly tests the hypothesis that MNIC inhibits the PI3K/Akt pathway.[6] By measuring the levels of both total Akt and phosphorylated Akt (p-Akt), we can determine if the compound specifically inhibits the activation of this key survival protein.

Materials:

  • Selected cancer cell line(s)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture & Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with MNIC at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping & Reprobing: To normalize the data, the membrane can be stripped and reprobed for total Akt and the loading control, β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition. A dose-dependent decrease in this ratio compared to the vehicle control would support the hypothesis.

Data Interpretation and Next Steps

Successful execution of these protocols will provide a foundational dataset for MNIC.

  • Positive Result Scenario: A potent IC₅₀ value (low micromolar or nanomolar range) from the MTT assay, coupled with a significant increase in caspase 3/7 activity and a clear, dose-dependent decrease in p-Akt levels, would strongly suggest that MNIC is a promising anticancer agent that induces apoptosis via inhibition of the PI3K/Akt pathway.

  • Next Steps: Should the initial results be promising, further studies would be warranted. These could include cell cycle analysis by flow cytometry, investigating effects on other signaling pathways, and ultimately, progressing to in vivo studies in animal models.

This guide provides the necessary framework for any researcher to begin a thorough and scientifically rigorous investigation into the potential of this compound as a valuable chemical probe or therapeutic lead.

References

  • Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Derivatives. Benchchem.
  • This compound Safety Data Sheets(SDS). lookchem.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem.
  • Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors. Benchchem.
  • 517870-18-7|this compound. BLDpharm.
  • This compound. CymitQuimica.
  • Synthetic Approaches to Nitro-Substituted Isoxazoles | Request PDF. ResearchGate.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. RJPBCS.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid. MySkinRecipes.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)isoxazole-3-carboxylate. ChemScene.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. MDPI.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate.
  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Springer.
  • 38694-05-2|5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid. BLDpharm.
  • Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.

Sources

Application Notes & Protocols: Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][5][6] This document provides a detailed technical guide on Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate , a 3,5-disubstituted isoxazole with significant potential as a lead compound or intermediate in drug discovery.

The strategic placement of a 3-nitrophenyl group at the C5 position and a methyl carboxylate group at the C3 position offers multiple avenues for therapeutic targeting and chemical modification. The nitro group can act as a key pharmacophoric element or be chemically reduced to an amino group, providing a vector for further library development. The ester moiety can participate in hydrogen bonding or serve as a potential prodrug element.

These application notes provide a comprehensive framework for researchers, encompassing a validated synthesis protocol, methodologies for in vitro biological screening, and a discussion of potential mechanisms of action. The protocols are designed to be self-validating, incorporating necessary controls and detailed data analysis steps to ensure scientific rigor.

Compound Profile: Physicochemical Properties

A clear understanding of the compound's basic properties is essential for experimental design, including solubility testing, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 517870-18-7[7][8]
Molecular Formula C₁₁H₈N₂O₅[7][8]
Molecular Weight 248.19 g/mol [7][8]
Appearance Solid[7]
Purity Typically ≥97%[7][8]
Solubility Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in MethanolGeneral knowledge

Synthesis Protocol: [3+2] Cycloaddition

The most efficient and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[1][5] This protocol details the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldoxime, followed by its reaction with methyl propiolate.

Rationale

The reaction proceeds via a concerted pericyclic mechanism. The nitrile oxide, a 1,3-dipole, is generated in situ from the corresponding aldoxime using a mild oxidant and base to avoid dimerization. N-Chlorosuccinimide (NCS) is an effective chlorinating agent for the oxime, which is then treated with a base like triethylamine (TEA) to facilitate elimination and form the nitrile oxide. This highly reactive intermediate is immediately trapped by the dipolarophile (methyl propiolate) to yield the desired isoxazole regioselectively.

Synthesis Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Oxime Chlorination cluster_step2 Step 2: In Situ Nitrile Oxide Generation cluster_step3 Step 3: [3+2] Cycloaddition cluster_step4 Step 4: Purification A 3-Nitrobenzaldehyde C 3-Nitrobenzaldoxime A->C B Hydroxylamine HCl B->C E 3-Nitrobenzonitrile Oxide (Intermediate) C->E Chlorination D N-Chlorosuccinimide (NCS) in DMF D->E H This compound E->H F Methyl Propiolate F->H G Triethylamine (TEA) G->H Base I Workup & Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • N-Chlorosuccinimide (NCS)

  • Methyl propiolate

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Synthesis of 3-Nitrobenzaldoxime

  • Dissolve 3-nitrobenzaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in ethanol/water (1:1, 50 mL).

  • Add sodium acetate (12 mmol) portion-wise while stirring.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-nitrobenzaldoxime.

Part B: Synthesis of this compound

  • In a round-bottom flask, dissolve 3-nitrobenzaldoxime (5 mmol) in 20 mL of dry DMF.

  • Add N-Chlorosuccinimide (NCS) (5.5 mmol) portion-wise at room temperature. Stir for 1 hour to generate the corresponding chloro-oxime.[5]

  • In a separate flask, dissolve methyl propiolate (5 mmol) in 15 mL of DCM.

  • To the solution of methyl propiolate, add triethylamine (TEA) (6 mmol).

  • Slowly add the chloro-oxime solution from step 2 to the methyl propiolate/TEA mixture at room temperature over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications & Screening Protocols in Medicinal Chemistry

The isoxazole scaffold is a versatile platform for developing agents against a multitude of diseases.[1][9] The title compound serves as an excellent starting point for screening campaigns targeting cancer, inflammation, and microbial infections.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the compound's ability to inhibit cell proliferation, a primary screen for anticancer activity.[10]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates cytotoxicity or a cytostatic effect.

Workflow Diagram:

screening_workflow A Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B Incubate for 24h (37°C, 5% CO₂) A->B D Treat Cells with Compound (Include Vehicle & Positive Controls) B->D C Prepare Serial Dilutions of Compound (e.g., 0.1 to 100 µM in DMSO) C->D E Incubate for 48-72h D->E F Add MTT Solution (e.g., 20 µL of 5 mg/mL) E->F G Incubate for 4h F->G H Solubilize Formazan Crystals (Add 150 µL DMSO) G->H I Measure Absorbance at 570 nm (Microplate Reader) H->I J Data Analysis: Calculate % Viability & IC₅₀ Value I->J

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in sterile DMSO. Perform serial dilutions in culture medium to obtain final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 1, 0.1 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include "vehicle control" wells (medium with 0.5% DMSO) and "positive control" wells (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for another 48 or 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100. Plot the % viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: In Vitro Anti-Inflammatory Screening (COX-2 Inhibition Assay)

This protocol evaluates the compound's potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical or Abcam)

  • Celecoxib (positive control)

Procedure:

  • Follow the manufacturer's instructions for the commercial assay kit.

  • Prepare a range of concentrations of the title compound and the positive control (Celecoxib) in the provided assay buffer.

  • In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound or control.

  • Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measure the rate of prostaglandin production, typically via a colorimetric or fluorometric probe included in the kit, using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Potential Mechanism of Action

While the precise mechanism of any novel compound requires extensive investigation, the structural features of this compound suggest several plausible pathways, particularly in an oncology context. Many small molecule inhibitors function by disrupting intracellular signaling cascades that promote cell survival and proliferation.

Hypothetical Pathway: Induction of Apoptosis via Kinase Inhibition & ROS Generation Isoxazole derivatives have been shown to induce apoptosis in cancer cells.[13] This can occur through the inhibition of pro-survival kinases like Akt and the induction of oxidative stress. The nitroaromatic moiety is known to be capable of undergoing bioreduction, which can generate reactive oxygen species (ROS), further stressing the cell and triggering apoptosis.

mechanism_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus compound Isoxazole Compound Akt Akt compound->Akt Inhibition ROS ROS (Oxidative Stress) compound->ROS Induction receptor Growth Factor Receptor PI3K PI3K receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates apoptosis Apoptosis mTOR->apoptosis Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits cyto_c Cytochrome c Release Bax->cyto_c Promotes ROS->cyto_c Promotes cyto_c->apoptosis Triggers Caspase Cascade

Caption: Hypothetical mechanism involving Akt inhibition and ROS induction.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link][1][2][3][5][6][14][15]

  • Pieroni, M., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link][4][16]

  • Kim, H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate. [Link][17]

  • International Journal of Pharmaceutical Sciences (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. [Link][18]

  • Al-Otaibi, W. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link][19]

  • Impactfactor (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link][20]

  • Frontiers (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link][11]

  • PubMed (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. PubMed. [Link][21]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link][12]

  • ChemUniverse (n.d.). This compound. ChemUniverse. [Link][8]

  • Zimecki, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link][9]

  • ResearchGate (2022). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. [Link][13]

Sources

Application Notes and Protocols for the Derivatization of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for various functional groups.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5] Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate emerges as a particularly valuable starting material for the synthesis of novel compound libraries. This is attributed to its two key reactive handles: a nitro group on the phenyl ring and a methyl ester at the 3-position of the isoxazole core. These functionalities allow for a diverse range of chemical transformations, enabling the exploration of a wide chemical space for drug discovery and development.

This comprehensive guide provides detailed protocols and scientific insights into the primary derivatization pathways of this compound. We will delve into the rationale behind the chosen synthetic strategies, offering step-by-step instructions for the reduction of the nitro group, hydrolysis of the methyl ester, and subsequent amide bond formation. Furthermore, we will explore the potential biological significance of the resulting derivatives, supported by authoritative literature.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound primarily revolves around the selective modification of its nitro and ester functionalities. The following workflow diagram illustrates the key synthetic transformations discussed in this guide.

G start This compound amine Methyl 5-(3-Aminophenyl)isoxazole-3-carboxylate start->amine Nitro Group Reduction acid 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid start->acid Ester Hydrolysis amide1 N-Substituted 5-(3-Nitrophenyl)isoxazole-3-carboxamide start->amide1 Direct Amidation (Alternative Route) amide2 N-Substituted 5-(3-Aminophenyl)isoxazole-3-carboxamide amine->amide2 Amide Coupling (via hydrolysis and coupling) acid->amide1 Amide Coupling

Caption: Key derivatization pathways of this compound.

Part 1: Reduction of the Nitro Group to an Amine

The transformation of the nitro group to a primary amine is a pivotal step, as it introduces a nucleophilic center that can be further functionalized, for instance, through amide or sulfonamide bond formation. The choice of reducing agent is critical to ensure the integrity of the isoxazole ring, which can be susceptible to cleavage under certain reductive conditions.[6]

Protocol 1: Selective Reduction using Iron in Acetic Acid

This method is a classic and reliable approach for the reduction of aromatic nitro groups in the presence of other reducible functionalities. Iron is a mild and cost-effective reducing agent, and the acidic medium facilitates the reaction.

Rationale: The use of iron in acetic acid is a well-established method for the chemoselective reduction of nitroarenes.[7] This system is particularly advantageous as it is less likely to cause cleavage of the N-O bond in the isoxazole ring compared to more aggressive methods like catalytic hydrogenation with certain catalysts.[6]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a 3:1 (v/v) mixture of glacial acetic acid and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate.

Expected Characterization Data for Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate:

Parameter Expected Value
Appearance Pale yellow solid
¹H NMR Signals corresponding to aromatic protons (shifted upfield compared to the nitro precursor), a singlet for the isoxazole proton, a singlet for the methyl ester protons, and a broad singlet for the amine protons.
¹³C NMR Signals for the aromatic carbons, isoxazole ring carbons, and the ester carbonyl and methyl carbons.
IR (cm⁻¹) Appearance of N-H stretching bands (typically two bands in the range of 3300-3500 cm⁻¹), disappearance of NO₂ stretching bands (around 1530 and 1350 cm⁻¹).
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the molecular weight of the product.

Part 2: Modification of the Ester Group

The methyl ester at the 3-position of the isoxazole ring provides a gateway for the synthesis of carboxylic acids and amides, which are prevalent in a vast number of bioactive molecules.

Protocol 2: Hydrolysis to the Carboxylic Acid

Base-catalyzed hydrolysis is a straightforward method to convert the methyl ester to the corresponding carboxylic acid. This derivative is a key intermediate for subsequent amide coupling reactions.

Rationale: Saponification using a strong base like sodium hydroxide is a standard and efficient method for the hydrolysis of esters. The resulting carboxylate salt is then protonated in an acidic workup to yield the carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor by TLC until the starting material is consumed.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid.

Expected Characterization Data for 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid:

Parameter Expected Value
Appearance Off-white to yellow solid
¹H NMR Disappearance of the methyl ester singlet, presence of a broad singlet for the carboxylic acid proton (often downfield). Aromatic and isoxazole proton signals will be present.
IR (cm⁻¹) Broad O-H stretch (around 2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).
Mass Spec (ESI-MS) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 3: Amide Coupling

The synthesis of amides from the corresponding carboxylic acid is a fundamental transformation in medicinal chemistry. The use of coupling agents facilitates the formation of the amide bond under mild conditions.

Rationale: Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[4] This method is highly efficient and compatible with a wide range of amines.

Materials:

  • 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (from Protocol 2)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add EDC (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-(3-nitrophenyl)isoxazole-3-carboxamide.

Alternative Strategy: Direct Amidation from the Ester

While the two-step hydrolysis and coupling is a robust method, direct conversion of the methyl ester to an amide can be more atom-economical. One emerging strategy involves the use of nitroarenes as the nitrogen source in a reductive amidation process.[8][9] This advanced technique is particularly noteworthy for its novelty and efficiency.

G cluster_0 Reductive Amidation Conditions (e.g., Ni catalyst, Reductant) ester This compound amide N-Aryl 5-(3-Nitrophenyl)isoxazole-3-carboxamide ester->amide nitroarene Nitroarene (Nitrogen Source) nitroarene->amide

Caption: Conceptual workflow for direct amidation of an ester using a nitroarene.

Biological Significance and Applications of Derivatives

The derivatization of this compound opens the door to a plethora of compounds with potential therapeutic applications.

  • Anticancer Activity: Isoxazole-carboxamides have been extensively studied as anticancer agents.[2][5][10] The ability to readily synthesize a library of amides from the parent compound allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxic effects against various cancer cell lines.

  • Neuroprotective Agents: Derivatives of 5-(3-nitrophenyl)isoxazole have shown promise as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The synthesis of novel carboxamides based on this scaffold could lead to the discovery of potent and selective BACE1 inhibitors.

  • Antimicrobial Agents: The isoxazole nucleus is a key component of several antimicrobial drugs. The derivatization of the parent compound, particularly the introduction of various amine functionalities, could yield novel compounds with activity against a range of bacterial and fungal pathogens.[3]

Conclusion

This compound is a versatile and valuable starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of derivatives through the selective modification of the nitro and ester groups. The potential for these derivatives to exhibit significant biological activities makes this scaffold an attractive target for further investigation in the field of drug discovery.

References

  • Bande, A. C., et al. (2020). The Isoxazole Ring: A Privileged Scaffold in the Design of Potent and Selective Bioactive Compounds. Molecules, 25(3), 643. Available at: [Link]

  • Al-Otaibi, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10705. Available at: [Link]

  • Saeedi, M., et al. (2020). Synthesis and Anticancer Activity of N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamide. Polycyclic Aromatic Compounds, 40(5), 1568-1580. Available at: [Link]

  • Hu, D. J., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6689343. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14050720, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid. Retrieved November 25, 2024 from [Link].

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available at: [Link]

  • Abdul Manan, F. M., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9), x230623. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. Chemistry & Biodiversity, 17(5), e1900746. Available at: [Link]

  • Carta, A., et al. (2013). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 69, 679-685. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 117-125. Available at: [Link]

  • ResearchGate. (2025). Preparation of 3,5-disubstituted isoxazole derivatives. Available at: [Link]

  • SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE. Available at: [Link]

  • Wang, C., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8(1), 15392. Available at: [Link]

  • Li, G., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 84(21), 13922-13934. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega, 7(10), 8767-8780. Available at: [Link]

  • Delpino, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Singh, R. K., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 257-268. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, arising from the adjacent nitrogen and oxygen atoms, impart metabolic stability and diverse molecular interaction capabilities.[4][5] Consequently, isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7] The isoxazole scaffold is found in numerous FDA-approved drugs, highlighting its significance as a "privileged" structure in pharmaceutical development.[6]

This guide provides an in-depth exploration of key synthetic protocols for the functionalization of the isoxazole ring. Moving beyond simple synthesis, the focus here is on the strategic modification of the pre-formed isoxazole core, a crucial step for structure-activity relationship (SAR) studies and the optimization of lead compounds. We will delve into the mechanistic underpinnings of these reactions, offering detailed, step-by-step protocols and expert insights to facilitate their successful implementation in the laboratory.

I. Direct C-H Functionalization: The Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials.[3] For the isoxazole ring, this approach allows for the direct introduction of new substituents, primarily at the C4 and C5 positions.

A. Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed C-H arylation is a robust method for forming C-C bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require organometallic reagents.[8] This reaction typically involves the coupling of an isoxazole with an aryl halide.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high regioselectivity and yield. Palladium acetate (Pd(OAc)₂) is a common and effective palladium source. The base, often a carboxylate salt like potassium acetate (KOAc), facilitates the C-H bond cleavage step. The ligand can influence the efficiency and selectivity of the catalytic cycle. High boiling point aprotic polar solvents like N,N-dimethylacetamide (DMA) are often used to ensure the reaction components remain in solution at the required high temperatures.

Protocol 1: Palladium-Catalyzed Direct C4-Arylation of 3,5-Disubstituted Isoxazoles

This protocol describes the direct arylation at the C4 position of a 3,5-disubstituted isoxazole with an aryl bromide.

Materials:

  • 3,5-Disubstituted isoxazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium acetate (KOAc) (2.0 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 3,5-disubstituted isoxazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2.0 mmol).

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,4,5-trisubstituted isoxazole.

Diagram 1: Workflow for Pd-Catalyzed Direct C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Isoxazole, Aryl Halide, Pd(OAc)₂, KOAc in Schlenk tube prep2 Add anhydrous DMA prep1->prep2 prep3 Seal under Inert Atmosphere prep2->prep3 reaction Heat at 120-150 °C (12-24 h) prep3->reaction Stirring workup1 Cool to RT & Dilute with Ethyl Acetate reaction->workup1 workup2 Aqueous Wash (Water & Brine) workup1->workup2 workup3 Dry, Filter & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 end end workup4->end Isolated Product

Caption: Workflow for Pd-Catalyzed Direct C-H Arylation.

II. Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision. For isoxazoles, these reactions typically require a halogenated or organometallic derivative.

A. Negishi Cross-Coupling of Isoxazolylzinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance. Functionalizing isoxazoles via Negishi coupling often involves the preparation of an isoxazolylzinc pivalate intermediate.[2]

Causality Behind Experimental Choices: The use of an organozinc pivalate enhances the stability and reactivity of the organometallic species. The choice of a palladium catalyst with a bulky phosphine ligand, such as XPhos, is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the desired product.[2]

Protocol 2: Negishi Coupling of an Isoxazolylzinc Pivalate with an Aryl Bromide

This protocol details the coupling of a pre-formed isoxazolylzinc pivalate with a functionalized aryl bromide.

Materials:

  • Isoxazolylzinc pivalate (1.0 mmol)

  • Aryl bromide (1.0 mmol)

  • XPhos Pd G3 (0.05 mmol, 5 mol%)

  • Anhydrous THF (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the aryl bromide (1.0 mmol) and XPhos Pd G3 (0.05 mmol) in anhydrous THF (2 mL).

  • In a separate flask, dissolve the isoxazolylzinc pivalate (1.0 mmol) in anhydrous THF (3 mL).

  • Add the isoxazolylzinc pivalate solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

III. Ring-Opening Reactions: A Gateway to Acyclic Structures

The inherent strain of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, providing a powerful synthetic tool for accessing highly functionalized acyclic compounds that might be difficult to synthesize otherwise.[3][9]

A. Reductive Ring Opening to β-Enamino Ketones/Esters

Nickel-catalyzed C-N cross-coupling through N-O bond cleavage provides an efficient route to (Z)-N-aryl β-enamino esters.[10] This transformation uses 5-alkoxy/phenoxy isoxazoles as aminating reagents.

Causality Behind Experimental Choices: A nickel catalyst is particularly effective for cleaving the N-O bond. The choice of ligand and base can influence the reaction's efficiency and substrate scope. The reaction proceeds under mild conditions, making it suitable for complex molecules with sensitive functional groups.

Protocol 3: Nickel-Catalyzed Synthesis of (Z)-N-Aryl β-Enamino Esters

This protocol describes the reaction between a 5-alkoxyisoxazole and an arylboronic acid.

Materials:

  • 5-Alkoxyisoxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • NiCl₂(dme) (0.1 mmol, 10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.1 mmol, 10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4 mL) and H₂O (1 mL)

  • Reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add the 5-alkoxyisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), NiCl₂(dme) (0.1 mmol), dtbpy (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add toluene (4 mL) and H₂O (1 mL).

  • Seal the vial and stir the mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to afford the (Z)-N-aryl β-enamino ester.

Diagram 2: Isoxazole Ring Functionalization Strategies

G cluster_strategies Functionalization Protocols cluster_products Resulting Scaffolds Isoxazole Isoxazole Core CH_Func C-H Functionalization Isoxazole->CH_Func Cross_Coup Cross-Coupling Isoxazole->Cross_Coup Ring_Open Ring Opening Isoxazole->Ring_Open Lithiation Lithiation Isoxazole->Lithiation Arylated_Isox Arylated Isoxazoles CH_Func->Arylated_Isox Subst_Isox Substituted Isoxazoles Cross_Coup->Subst_Isox Acyclic_Prod Acyclic Products (e.g., β-Enamino Esters) Ring_Open->Acyclic_Prod Func_Isox 4-Functionalized Isoxazoles Lithiation->Func_Isox

Caption: Key strategies for functionalizing the isoxazole ring.

IV. Lithiation of Isoxazoles

Deprotonation using strong bases like n-butyllithium (n-BuLi) is a classic method for generating a nucleophilic center on an aromatic ring. For 3,5-disubstituted isoxazoles, this reaction occurs regioselectively at the C4 position.[11] The resulting 4-lithioisoxazole can then be quenched with various electrophiles.

Causality Behind Experimental Choices: The acidity of the C4 proton in 3,5-disubstituted isoxazoles is enhanced by the electron-withdrawing nature of the heterocyclic ring, allowing for deprotonation with a strong, non-nucleophilic base at low temperatures. Tetrahydrofuran (THF) is a suitable solvent as it is aprotic and can solvate the lithium cation. Low temperatures (-78 °C) are crucial to prevent side reactions, such as addition of the organolithium reagent to the ring or ring cleavage.[12]

Protocol 4: C4-Lithiation and Electrophilic Quench of a 3,5-Disubstituted Isoxazole

This protocol describes the generation of a 4-lithioisoxazole and its subsequent reaction with an electrophile (e.g., iodine).

Materials:

  • 3,5-Disubstituted isoxazole (1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, e.g., 2.5 M solution in hexanes)

  • Electrophile (e.g., Iodine, 1.2 mmol, dissolved in THF)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Dry ice/acetone bath

  • Schlenk flask or three-neck round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • Set up a dry flask equipped with a stir bar, septum, and nitrogen inlet.

  • Dissolve the 3,5-disubstituted isoxazole (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise via syringe. Stir the solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of the electrophile (e.g., iodine, 1.2 mmol) in anhydrous THF.

  • Add the electrophile solution to the lithiated isoxazole solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

ProtocolFunctionalization MethodKey ReagentsPosition(s) FunctionalizedTypical Product ClassReference(s)
1Pd-Catalyzed Direct C-H ArylationPd(OAc)₂, KOAc, Aryl bromideC43,4,5-Trisubstituted Isoxazoles[8]
2Negishi Cross-CouplingIsoxazolylzinc pivalate, XPhos Pd G3, Aryl bromideC3, C4, or C5 (depending on starting material)Aryl/Alkyl-substituted Isoxazoles[2]
3Ni-Catalyzed Ring OpeningNiCl₂(dme), Arylboronic acidRing Cleavage(Z)-N-Aryl β-Enamino Esters[10]
4C4-Lithiation/Electrophilic Quenchn-BuLi, Electrophile (e.g., I₂)C44-Substituted Isoxazoles[11]

References

  • Swarnalatha, G., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. (n.d.). Request PDF. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Sahu, D., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (1999). SAGE Journals. Available at: [Link]

  • Mowbray, C. E., & Biscoe, M. R. (2010). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Swarnalatha, G., et al. (2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]

  • NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. (n.d.). J-STAGE. Available at: [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015). ResearchGate. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Available at: [Link]

  • Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. (n.d.). RSC Publishing. Available at: [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). ACS Publications. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium. Available at: [Link]

  • Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). MDPI. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Profiling of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Bifunctional Scaffold

Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a synthetic small molecule integrating two pharmacologically significant moieties: an isoxazole ring and a nitrophenyl group. The isoxazole core is a versatile heterocyclic scaffold found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The nitrophenyl group, an electron-withdrawing system, is a structural alert known to be present in compounds with cytotoxic and antitumor properties.[4][5][6] This unique combination suggests that this compound may exhibit a range of biological effects worthy of investigation for drug discovery.

The presence of the nitroaromatic moiety also raises considerations of potential toxicity and specific mechanisms of action, such as the induction of oxidative or nitro-oxidative stress.[7][8][9] Therefore, a systematic in vitro evaluation is essential to elucidate its bioactivity profile and therapeutic potential.

These application notes provide a comprehensive suite of detailed protocols for the initial biological characterization of this compound. The proposed assays are designed to screen for general cytotoxicity and then to probe for specific anticancer, anti-inflammatory, and antimicrobial activities, as well as to investigate potential mechanisms related to its chemical structure.

Part 1: Foundational Viability and Cytotoxicity Assessment

A primary and critical step in the evaluation of any novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential.[10][11][12] This foundational data informs the concentration ranges for subsequent, more specific assays and provides an initial indication of therapeutic index. We will employ two common, robust, and complementary assays: the MTT assay to measure metabolic activity as an indicator of viability, and the LDH release assay to quantify membrane integrity loss, a hallmark of necrosis.[11][12]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Compound Dissolve Compound in DMSO (Stock Solution) Treatment Treat cells with serial dilutions of compound (24-72h) Compound->Treatment Cells Culture & Seed Cells in 96-well plates Cells->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Parallel Plate LDH LDH Assay (Membrane Integrity) Treatment->LDH Parallel Plate Analysis Calculate % Viability Determine IC50/LC50 MTT->Analysis LDH->Analysis

Caption: Workflow for assessing compound cytotoxicity using parallel MTT and LDH assays.

Protocol 1.1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.

Materials:

  • This compound

  • Sterile, tissue culture-treated 96-well plates

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293, Vero)[4]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage.[12]

Materials:

  • Cells and compound-treated plates (prepared as in Protocol 1.1)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Sigma-Aldrich)[12]

  • Lysis buffer (usually 10X, provided in the kit)

Procedure:

  • Prepare Controls: At the end of the treatment incubation period (from Protocol 1.1, Step 4), prepare maximum LDH release controls by adding 10 µL of 10X Lysis Buffer to several untreated wells. Incubate for 45 minutes at 37°C.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well (including treated, vehicle control, and maximum release wells) to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (catalyst and substrate mixed according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium only) from all readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)) * 100

  • Plot % Cytotoxicity against the log of compound concentration to determine the LC₅₀ (half-maximal lethal concentration).

Parameter MTT Assay LDH Assay
Principle Measures mitochondrial reductase activityMeasures plasma membrane leakage
Endpoint Cell Viability (IC₅₀)Cytotoxicity (LC₅₀)
Indication Inhibition of proliferation, metabolic toxicityNecrotic cell death, membrane damage
Controls Vehicle, UntreatedVehicle, Maximum Release (Lysis)

Part 2: Probing Specific Biological Activities

Based on the known activities of isoxazole and nitroaromatic compounds, the following assays are proposed to explore the specific mechanisms of this compound.

Protocol 2.1: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Many isoxazole-containing compounds exhibit anti-inflammatory activity by inhibiting COX enzymes.[13][14] This assay determines the compound's ability to selectively inhibit the COX-2 isoform.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (e.g., Cayman Chemical)

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor positive control)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol. This typically involves diluting the enzyme, heme, and buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of various dilutions of the test compound (or Celecoxib/vehicle).

    • 10 µL of diluted COX-2 enzyme.

  • Initiation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Incubation: Shake for 2 minutes at 25°C.

  • Detection: Add the colorimetric substrate and develop the reaction as per the kit's instructions (often measuring prostaglandin PGG₂ levels via a chromogen).

  • Data Acquisition: Measure absorbance at the wavelength specified by the kit (e.g., 420 nm).

Data Analysis:

  • Calculate the percent inhibition: % Inhibition = ((Activity_Vehicle - Activity_Inhibitor) / Activity_Vehicle) * 100

  • Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

Protocol 2.2: Nitric Oxide (NO) Scavenging and Production Assay (Griess Test)

The nitrophenyl group may influence nitric oxide signaling pathways.[7] This assay can measure both the direct scavenging of NO in a cell-free system and the modulation of NO production in cells (e.g., LPS-stimulated macrophages).

Materials:

  • Sodium nitroprusside (SNP) - NO donor

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Ascorbic acid (positive control for scavenging)

Procedure (Cell-Free NO Scavenging):

  • Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of the test compound with 50 µL of 10 mM SNP in PBS.

  • Incubation: Incubate the mixture at 25°C for 150 minutes under light.

  • Griess Reaction: Add 50 µL of Griess reagent to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure absorbance at 546 nm.[15]

Procedure (Cellular NO Production):

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

  • Data Acquisition: Measure absorbance at 546 nm.

Data Analysis:

  • For scavenging, calculate % scavenging activity relative to the SNP-only control.

  • For cellular production, quantify nitrite concentration using a sodium nitrite standard curve and compare treated vs. LPS-only stimulated cells.

Mechanism of Action Pathway

G cluster_direct Direct Effects cluster_cellular Cellular Effects Compound Methyl 5-(3-Nitrophenyl) isoxazole-3-carboxylate COX2 COX-2 Enzyme Compound->COX2 Inhibition? NO Nitric Oxide (NO) Compound->NO Scavenging? Macrophage Macrophage Compound->Macrophage Modulation? CellDeath Cytotoxicity / Cell Death Compound->CellDeath LPS LPS Stimulation LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS iNOS->NO Production

Caption: Potential mechanisms of action to be investigated with the proposed assays.

Protocol 2.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The isoxazole scaffold is present in several antibacterial agents.[1][16] This broth microdilution assay determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Ciprofloxacin or other appropriate antibiotic (positive control)

Procedure:

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of a 2X concentrated stock of the test compound to the first column, creating a 1:1 dilution.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a range of concentrations.

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (antibiotic), a negative growth control (MHB only), and a vehicle control (compound solvent).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of this compound. The initial cytotoxicity screens are essential for establishing a safety and dosing profile. Subsequent assays targeting inflammation, nitric oxide pathways, and microbial growth will help to elucidate the compound's primary biological activities, driven by its isoxazole and nitrophenyl functionalities.

Positive results from these screens would warrant further investigation, including:

  • Broader Screening: Testing against a larger panel of cancer cell lines or microbial strains.

  • Mechanism of Action Studies: Investigating specific cellular pathways, such as apoptosis (caspase assays), cell cycle arrest (flow cytometry), or oxidative stress induction (ROS assays).[17]

  • Receptor Binding Assays: Using radioligand or fluorescence-based methods to identify specific molecular targets if a potent, specific activity is observed.[18][19][20]

By following these structured protocols, researchers can systematically build a comprehensive biological profile for this novel compound, paving the way for potential further development in medicinal chemistry.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). NIH. [Link]

  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. (2025). PubMed. [Link]

  • Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. (n.d.). PubMed Central. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.). CORE. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.). ResearchGate. [Link]

  • In vitro DPPH enzyme inhibition investigation of synthesized isoxazole... (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. (n.d.). RJPBCS. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed Central. [Link]

  • Nitric Oxide-Releasing Gels in the Context of Antimicrobial Stewardship, Biofilm Management, and Wound-Repair Biology. (n.d.). MDPI. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). ResearchGate. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). ASM Journals. [Link]

  • Receptor Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Oxidative and Nitrative Stress in Neurodegeneration. (n.d.). PubMed Central. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). MDPI. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). PubMed Central. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • The Acute Effects of High-Intensity Interval Training on Oxidative Stress Markers and Phagocyte Oxidative Burst Activity in Young Professional Athletes and Non-Athlete University Students. (n.d.). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

Sources

"screening Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate for anticancer activity"

Should the compound demonstrate significant in vitro potency and a well-defined mechanism of action, the subsequent step would be to assess its efficacy and safety in preclinical animal models. [6][18]The most common approach involves using subcutaneous xenograft models, where human tumor cells are implanted into immunodeficient mice. [19][20]These studies are crucial for evaluating the compound's ability to inhibit tumor growth in a complex physiological environment and for establishing a preliminary toxicity profile. [6]

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Springer.
  • This compound. (n.d.). CymitQuimica.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry.
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). National Institutes of Health.
  • MTT assay protocol. (n.d.). Abcam.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health.
  • In vivo screening models of anticancer drugs. (2018). ResearchGate.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). BenchChem.
  • Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health.
  • Preclinical screening methods in cancer. (n.d.). National Institutes of Health.

Introduction: The Imperative for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, rendering conventional treatments for infectious diseases increasingly ineffective[1]. This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the diverse heterocyclic compounds explored in medicinal chemistry, isoxazole derivatives have emerged as a particularly promising scaffold.[2][3][4]. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in several clinically approved drugs and a versatile building block in the synthesis of new therapeutic agents.

Isoxazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[5][6][7]. Their synthetic tractability allows for extensive structural modifications, enabling chemists to fine-tune their pharmacological profiles to enhance potency and reduce toxicity[8]. This application note provides a comprehensive guide to the systematic screening of novel isoxazole derivatives for antimicrobial activity, detailing field-proven protocols from preliminary qualitative assessment to precise quantitative evaluation.

Guiding Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of antimicrobial screening is to determine a compound's efficacy against a panel of clinically relevant microorganisms. This process fundamentally distinguishes between two types of antimicrobial action:

  • Bacteriostatic Activity: The ability of a compound to inhibit the visible growth of a microorganism.

  • Bactericidal Activity: The ability of a compound to kill a microorganism.

An initial screening assay is typically qualitative or semi-quantitative, providing a rapid assessment of potential activity. Positive "hits" from this stage are then subjected to more rigorous quantitative tests to determine the precise concentration of the compound required for inhibition and killing. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount to ensure that results are reproducible, comparable, and clinically relevant[9][10][11].

Experimental Workflow for Antimicrobial Screening

A logical, tiered approach is essential for the efficient screening of a library of isoxazole derivatives. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Candidate Selection A Library of Isoxazole Derivatives B Agar Well / Disk Diffusion Assay A->B C Measure Zone of Inhibition (ZOI) B->C D Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) C->D Select 'Active' Compounds (ZOI > Threshold) E Determine Minimum Bactericidal Concentration (MBC) D->E Subculture from 'No Growth' Wells F Calculate MIC/MBC Ratio E->F G Identify Lead Compounds F->G Prioritize Bactericidal (MBC/MIC ≤ 4) G cluster_plate 96-Well Plate Setup for MIC Determination cluster_key Key (µg/mL) C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 C11 11 C12 12 A_label Cmpd A A1 256 A2 128 A3 64 A4 32 A5 16 (MIC) A6 8 A7 4 A8 2 A9 1 A10 0.5 A11 Growth Control A12 Sterility Control K1 No Growth (Clear) K2 Growth (Turbid) K3 MIC Well

Caption: Example of a 96-well plate row for MIC determination.

Protocol: Broth Microdilution for MIC
  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the isoxazole derivative stock solution (at 2x the highest desired test concentration).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly.

    • Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain a gradient of the compound.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (broth only, no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension as described previously and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[12]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[12] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] It is a critical parameter for determining whether a compound is bactericidal or bacteriostatic and is determined as a subsequent step to the MIC assay..[15]

Protocol: MBC Determination
  • Sub-culturing:

    • Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations (i.e., the clear wells).

    • Aseptically withdraw a small aliquot (e.g., 10-20 µL) from each of these wells.

  • Plating:

    • Spot the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.

    • Label each spot corresponding to the concentration from which it was taken.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, examine the plate for bacterial colonies.

    • The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[16]

Data Interpretation and Presentation

The relationship between the MBC and MIC is a key indicator of a compound's mode of action.

  • An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4. [15]* An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

For drug development, bactericidal agents are often preferred, especially for treating infections in immunocompromised patients. All quantitative data should be summarized in a clear, tabular format.

Table 1: Example Antimicrobial Activity Data for Isoxazole Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
ISO-001 S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 2592264>256>4Bacteriostatic
ISO-002 S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592232642Bactericidal
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
(Positive Control)E. coli ATCC 259220.250.52Bactericidal

Challenges and Scientific Considerations

  • Compound Solubility: Isoxazole derivatives can be hydrophobic. Poor solubility can lead to compound precipitation in aqueous media, resulting in inaccurately high MIC values. Ensure complete dissolution in a suitable solvent (like DMSO) and be mindful of the final solvent concentration in the assay, which should be non-inhibitory.

  • Gram-Negative Permeability: Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many synthetic compounds.[17][18] A lack of activity against Gram-negative strains may be due to poor penetration rather than a lack of target engagement.

  • Off-Target Effects: High concentrations of a compound may exhibit non-specific toxicity or disrupt microbial membranes, which can be mistaken for specific antimicrobial activity.[19] Follow-up mechanism-of-action studies are essential for promising candidates.

  • Choice of Microorganisms: The screening panel should include representative Gram-positive and Gram-negative bacteria, and potentially fungal strains, to establish the compound's spectrum of activity.[2][20] Including both standard quality control strains (e.g., from ATCC) and clinical isolates is recommended.

Conclusion

The systematic antimicrobial screening of isoxazole derivatives is a critical step in the journey toward discovering new drugs to combat infectious diseases. By employing a structured workflow that progresses from qualitative diffusion assays to quantitative MIC and MBC determinations, researchers can efficiently identify and characterize promising lead compounds. Rigorous adherence to standardized protocols, careful execution, and thoughtful interpretation of the data are essential for generating reliable and actionable results that can guide future drug development efforts.

References

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Khan, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Sahu, S.K., et al. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Sahu, S.K., et al. (2012). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Scilit. [Link]

  • Technological Challenges in Antibiotic Discovery and Development: Challenges in Screening. National Center for Biotechnology Information (NCBI). [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]

  • Agar well-diffusion antimicrobial assay. ResearchGate. [Link]

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. [Link]

  • M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH). [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. IJPPR. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ResearchGate. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Niche Heterocycle

Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a heterocyclic compound characterized by a 1,2-isoxazole core, substituted with a 3-nitrophenyl group at the 5-position and a methyl carboxylate group at the 3-position. While direct, extensive research into its material science applications is nascent, the constituent functional groups and the inherent properties of the isoxazole scaffold provide a strong scientific basis for proposing its utility in several cutting-edge fields.[1][2] The isoxazole ring itself is a versatile building block, finding use in pharmaceuticals, agrochemicals, and increasingly, in materials science for applications like organic electronics, fluorescent materials, and liquid crystals.[1][2][3]

This document serves as a forward-looking guide, synthesizing data from related isoxazole derivatives to outline detailed protocols and potential applications for this compound. We will explore its prospects in organic electronics, nonlinear optics, and as a monomer for functional polymers, providing both the scientific rationale and actionable experimental designs.

Core Molecular Attributes & Inferred Properties

The material potential of this compound stems from the synergistic effects of its three key structural components:

  • The Isoxazole Core: This five-membered aromatic heterocycle possesses a significant dipole moment and a planar structure, which can facilitate intermolecular π-π stacking and dipole-dipole interactions.[4] These are crucial for self-assembly and charge transport in organic materials.

  • The 3-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing moiety. Its presence is expected to significantly lower the energy levels of the molecular orbitals (LUMO, in particular), a critical factor for creating n-type semiconductor materials.[5][6] Furthermore, the combination of an electron-withdrawing group with a π-conjugated system is a classic design strategy for materials with high nonlinear optical (NLO) activity.[5][7] The high nitrogen and oxygen content also suggests potential in the field of high-energy materials.[8][9]

  • The Methyl Carboxylate Group: This ester functional group is a versatile handle for chemical modification. It can be readily hydrolyzed to a carboxylic acid, which can then serve as a monomer for polymerization reactions (e.g., polyesters, polyamides) or for grafting onto other structures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 517870-18-7[10][11][12]
Molecular Formula C₁₁H₈N₂O₅[10][12]
Molecular Weight 248.19 g/mol [10][11][12]
Appearance Solid[10]
Purity Typically ≥97%[10][11][12]

Proposed Application Pathways

Based on the molecular attributes, we propose three primary research avenues for this compound in material science.

G main This compound sub1 Modification of Ester Group (Hydrolysis) main->sub1 sub2 Direct Use of Core Properties main->sub2 app1 Functional Polymer Synthesis (e.g., Polyesters, Polyamides) sub1->app1 app2 Organic Semiconductors (n-type materials for OFETs, OLEDs) sub2->app2 app3 Nonlinear Optical (NLO) Materials (Frequency Doubling, Optical Switching) sub2->app3 app4 High-Energy Materials (Energetic Plasticizers, Co-crystals) sub2->app4

Caption: Potential material science applications derived from the core molecule.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of derivative monomers, their polymerization, and the characterization of their material properties.

Protocol 1: Synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid Monomer

Objective: To hydrolyze the methyl ester of the parent compound to create a carboxylic acid functional monomer suitable for polymerization.

Causality: Basic hydrolysis using a hydroxide source will saponify the ester. Subsequent acidification will protonate the resulting carboxylate salt to yield the desired carboxylic acid. This functional group is a cornerstone for building larger polymeric structures.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Hydrolysis: Prepare a solution of 0.32 g of NaOH in 10 mL of DI water. Add this aqueous NaOH solution to the methanolic solution of the isoxazole.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates reaction completion.

  • Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~2. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the solid 5-(3-nitrophenyl)isoxazole-3-carboxylic acid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR and the appearance of a broad carboxylic acid proton signal are indicative of success.

Protocol 2: Synthesis of an Isoxazole-Containing Polyester

Objective: To demonstrate the utility of the carboxylic acid monomer in a polycondensation reaction to form a functional polymer.

Causality: The carboxylic acid can react with a diol in the presence of an acid catalyst to form a polyester. The properties of the resulting polymer (e.g., thermal stability, solubility, optical properties) will be dictated by the isoxazole-containing repeating unit. This approach is common for creating polymers with specific functionalities embedded in the main chain.[13][14]

Materials:

  • 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (from Protocol 1)

  • Ethylene Glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • High-vacuum line

Procedure:

  • Setup: Assemble a reaction flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.

  • Charging Reagents: Charge the flask with equimolar amounts of 5-(3-nitrophenyl)isoxazole-3-carboxylic acid and ethylene glycol. Add toluene to about one-third of the flask volume and a catalytic amount of p-toluenesulfonic acid (0.5 mol%).

  • Polycondensation: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 8-12 hours).

  • Purification: Cool the reaction mixture. Precipitate the polymer by pouring the toluene solution into a large volume of cold methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under high vacuum at 50°C for 24 hours.

  • Characterization: Analyze the polymer by:

    • FTIR: To confirm the formation of ester linkages.

    • NMR: To verify the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

    • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): To assess thermal properties like glass transition temperature (Tg) and decomposition temperature (Td).

G cluster_0 Protocol 1: Monomer Synthesis cluster_1 Protocol 2: Polymerization start Methyl Ester Precursor hydrolysis Base Hydrolysis (NaOH, MeOH/H2O) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification monomer Carboxylic Acid Monomer acidification->monomer poly Polycondensation (Dean-Stark, Catalyst) monomer->poly diol Diol (e.g., Ethylene Glycol) diol->poly polymer Isoxazole Polyester poly->polymer

Caption: Workflow for monomer synthesis and subsequent polymerization.

Protocol 3: Characterization of Nonlinear Optical (NLO) Properties

Objective: To screen the parent compound or the synthesized polymer for second-order NLO activity.

Causality: Molecules lacking a center of symmetry and possessing a large molecular hyperpolarizability (β) can exhibit second-order NLO effects like second-harmonic generation (SHG). The donor-π-acceptor motif (where the isoxazole-phenyl system is the π-bridge and the nitro group is the acceptor) is a promising structure for high β.[5][6][7] The Kurtz-Perry powder technique is a standard, rapid method for screening new materials for SHG efficiency.[15]

Materials:

  • Sample (this compound or synthesized polymer)

  • Potassium Dihydrogen Phosphate (KDP) (reference material)

  • Mortar and pestle

  • Sieves for particle size grading

  • Sample holder (e.g., cuvette)

  • Pulsed Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT) detector

  • 532 nm bandpass filter

  • Oscilloscope

Procedure:

  • Sample Preparation: Grind the crystalline sample into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size range (e.g., 75-150 µm). Pack the powder into the sample holder.

  • Reference Preparation: Prepare a reference sample of KDP with the same particle size range.

  • Optical Setup: Align the Nd:YAG laser to direct the fundamental beam (1064 nm) onto the sample.

  • Measurement: Place the 532 nm filter in front of the PMT to block the fundamental beam and allow only the second-harmonic signal (532 nm, green light) to pass.

  • Data Acquisition: Irradiate the sample with the laser and measure the intensity of the 532 nm light detected by the PMT, displayed on the oscilloscope.

  • Comparison: Replace the sample with the KDP reference and repeat the measurement under identical conditions.

  • Analysis: Compare the SHG signal intensity of the sample to that of KDP. A significant signal indicates promising second-order NLO activity. The relative efficiency can be calculated as I_sample / I_KDP.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. Each synthetic step includes a crucial characterization phase (NMR, FTIR, GPC) to confirm that the desired product has been obtained before proceeding. The material characterization protocols (DSC, TGA, Kurtz-Perry) provide quantitative data that directly assesses the properties relevant to the proposed application, validating or refuting the initial hypothesis. For instance, a positive result in the Kurtz-Perry test (Protocol 3) is a direct validation of the NLO potential of the molecular design.

Conclusion

While this compound remains a relatively unexplored molecule, its structure is rich with potential for material science. The combination of a π-conjugated, dipolar isoxazole core, a potent electron-withdrawing nitro group, and a synthetically versatile ester handle makes it a compelling candidate for research into organic semiconductors, nonlinear optical materials, and novel functional polymers. The protocols provided herein offer a robust starting point for researchers to synthesize, characterize, and ultimately harness the potential of this promising compound.

References

  • Supramolecular Polymerization and Functions of Isoxazole Ring Monomers. Chemistry Letters, Oxford Academic. [Link]

  • Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Blucher Proceedings. [Link]

  • (PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. World Scientific. [Link]

  • Polymerization reaction of monomer 4. ResearchGate. [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Consensus. [Link]

  • Polymerization and copolymerization of vinylisoxazole derivatives. ACS Publications. [Link]

  • A ¯rst-principles study of the linear and nonlinear optical properties of isoxazole derivatives. World Scientific Publishing. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. Ingenta Connect. [Link]

  • Utility of 3‐Nitroisoxazoles for Preparing Isoxazole Derivatives. ResearchGate. [Link]

  • Isomerization Polymerization of 2-Oxazoline. III. Reactivities of Unsisbstituted and 2-Substittited 2-Oxazoline Monomers. Semantic Scholar. [Link]

  • Synthetic Approaches to Nitro-Substituted Isoxazoles. ResearchGate. [Link]

  • Study of optical and nonlinear optical properties of symmetric/asymmetric benzo[d]oxazole derivatives under gas and solvent solute interaction models. ResearchGate. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. [Link]

  • Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. [Link]

  • This compound [P75786]. ChemUniverse. [Link]

  • Tailoring Nonlinear Optical Response: Impact of Substituents in Thiazole-Azo Polymers. ScienceDirect. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. NIH. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Synthesis and ionic assembly of 3-methyl-4-nitro-5-(trinitromethyl) isoxazole (MNTI): Exploring a promising melt-cast explosive candidate. ResearchGate. [Link]

  • Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. RJPBCS. [Link]

  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Indian Academy of Sciences. [Link]

  • METHYL 5-(4-NITROPHENYL)ISOXAZOLE-3-CARBOXYLATE [P75789]. ChemUniverse. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. NIH. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. NIH. [Link]

  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. UCD Research Repository. [Link]

  • Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative. ResearchGate. [Link]

Sources

Application Notes & Protocols: Synthesis of Isoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Fluorescent Probe Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry and chemical biology.[1][2][3] Its rigid, planar structure and capacity for diverse functionalization make it an ideal core for the development of novel fluorescent probes. These probes are indispensable tools for real-time visualization of biological processes, enabling researchers to study signal transduction, detect specific analytes, and accelerate drug discovery.[4][5] Isoxazole-based probes, in particular, have demonstrated utility in bioimaging, off-target analysis, and the detection of metal ions.[6][7][8]

The fluorescence of these probes is intrinsically linked to their chemical structure. By strategically modifying the substituents on the isoxazole ring, one can tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, to suit specific applications.[9][10] This guide provides a detailed overview of the key synthetic strategies for creating isoxazole-based fluorescent probes, with a focus on field-proven protocols and the underlying chemical principles.

Core Synthetic Strategies for Isoxazole Fluorophores

Two primary and highly versatile methods dominate the synthesis of the isoxazole ring: the 1,3-dipolar cycloaddition of nitrile oxides and the cyclization of chalcone derivatives. Each approach offers distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

The [3+2] Cycloaddition: A Powerful and Versatile Approach

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis.[11][12] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[2][11] A key advantage of this method is the ability to generate the often-unstable nitrile oxide intermediate in situ from stable precursors like aldoximes or primary nitro compounds.[11][13]

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide and the alkyne approach each other in a way that allows for the simultaneous formation of two new sigma bonds.[2][14] The regioselectivity of the reaction, which determines the substitution pattern on the final isoxazole ring, is governed by both steric and electronic factors of the starting materials.[15]

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 Cycloaddition Reaction cluster_2 Workup & Purification Start Aldoxime Precursor Oxidant Oxidizing Agent (e.g., NCS, PIDA) Start->Oxidant Oxidation Nitrile_Oxide Nitrile Oxide Intermediate Oxidant->Nitrile_Oxide Reaction [3+2] Cycloaddition Nitrile_Oxide->Reaction Alkyne Alkyne Substrate Alkyne->Reaction Isoxazole 3,5-Disubstituted Isoxazole Reaction->Isoxazole Workup Aqueous Workup Isoxazole->Workup Purification Column Chromatography or Crystallization Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne.[16][17]

Materials:

  • Substituted aldoxime (1.0 eq.)

  • Substituted alkyne (1.2 eq.)

  • N-Chlorosuccinimide (NCS) or (Diacetoxyiodo)benzene (PIDA) (1.1 eq.)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq.)

  • Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature. The base scavenges the HCl generated during the reaction.

  • Oxidant Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the oxidizing agent (e.g., NCS) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent the dimerization of the nitrile oxide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure isoxazole derivative.[18]

  • Characterization: Confirm the structure of the synthesized compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[19][20]

Synthesis from Chalcones: A Two-Step Classical Approach

Another robust method for preparing isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones).[18] This two-step process begins with the Claisen-Schmidt condensation to form the chalcone, followed by its reaction with hydroxylamine hydrochloride to yield the isoxazole ring.[21][22]

The reaction proceeds via the nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable isoxazole ring.

Experimental Workflow: Synthesis from Chalcones

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Purification & Characterization Ketone Aromatic Ketone Condensation Claisen-Schmidt Condensation Ketone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base Base (NaOH/KOH) Base->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Hydroxylamine Hydroxylamine HCl Hydroxylamine->Cyclization Isoxazole Substituted Isoxazole Cyclization->Isoxazole Purification Crystallization or Column Chromatography Isoxazole->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Workflow for isoxazole synthesis from chalcones.

This protocol details the synthesis of an isoxazole from a chalcone intermediate.[18][21][22][23]

Materials:

  • Chalcone (1.0 eq.)

  • Hydroxylamine hydrochloride (1.5 eq.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 eq.)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 40% KOH) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[18]

  • Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm the absence of the chalcone carbonyl group and the formation of the isoxazole ring.[22][23]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate isoxazole synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[18][24] This technique is particularly effective for 1,3-dipolar cycloaddition reactions.[18][24]

Photophysical Properties of Isoxazole-Based Probes

The utility of an isoxazole derivative as a fluorescent probe is determined by its photophysical properties. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). The introduction of electron-donating and electron-accepting groups on the aryl substituents of the isoxazole core can significantly modulate these properties.

Probe Typeλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
Anthracene-substituted Isoxazole~400---DCM[25]
4-Fluoroisoxazole Derivative-~450-500--Aggregated State[9]
Pyrrolyl-isoxazole Derivative~360-Lower than D-A type-Various[10]
Imidazo[4',5':3,4]benzo[c]isoxazole---> 0.52-[26]

Note: The data presented is illustrative and can vary significantly based on the specific molecular structure and solvent environment.

Characterization of Isoxazole Probes

Unambiguous structural characterization is critical to ensure the purity and identity of the synthesized probes. A combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shift of the proton on the C4 position of the isoxazole ring (typically δ 6.0-7.0 ppm) is a diagnostic signal.[25] 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete structural assignment.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the isoxazole ring by showing the disappearance of characteristic peaks from the starting materials (e.g., the C=O stretch of a chalcone).[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion and Future Outlook

The synthesis of isoxazole-based fluorescent probes is a dynamic and evolving field. The methodologies outlined in this guide, particularly the 1,3-dipolar cycloaddition and chalcone cyclization, provide a robust foundation for the creation of novel molecular tools for biological research and drug development. Future efforts will likely focus on developing more efficient and environmentally friendly synthetic routes, including metal-free and one-pot procedures, to access a wider diversity of isoxazole scaffolds.[2][14] The continued exploration of structure-property relationships will undoubtedly lead to the design of next-generation fluorescent probes with enhanced brightness, photostability, and targeting specificity, further empowering our ability to visualize and understand the complex molecular machinery of life.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Publications.
  • Head-to-head comparison of different isoxazole synthesis methods - Benchchem.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - NIH.
  • Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - NIH.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - MDPI.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Continuous flow photochemical method for the synthesis of isoxazoles... - ResearchGate.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • A review of isoxazole biological activity and present synthetic techniques.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC - NIH.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica.
  • Synthesis of Novel Isoxazole by Click Chemistry Approach - E-RESEARCHCO.
  • Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH.
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.
  • Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines - PMC - NIH.
  • Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative - ResearchGate.
  • Bioinspired systems for metal-ion sensing: new emissive peptide probes based on benzo[d]oxazole derivatives and their gold and silica nanoparticles - PubMed.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv.
  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals.
  • Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers - Benchchem.
  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data - ResearchGate.
  • State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - NIH.
  • Development of fluorescent probes for bioimaging applications - PMC - NIH.
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC - NIH.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers.

Sources

"experimental procedure for scaling up isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of Isoxazoles

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole moiety is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents. The transition from bench-scale discovery to pilot-plant production of isoxazole-containing active pharmaceutical ingredients (APIs) presents a unique set of challenges that demand a robust and scalable synthetic strategy. This application note provides a detailed, experience-driven protocol for the scale-up of a common isoxazole synthesis, focusing on the widely applicable 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful, safe, and reproducible scale-up.

Strategic Imperatives for Isoxazole Synthesis Scale-Up

Scaling a chemical synthesis is not a linear amplification of a laboratory procedure. It is a meticulous process of risk assessment, optimization, and engineering. For isoxazole synthesis, particularly via the common nitrile oxide pathway, the following strategic pillars are paramount:

  • Thermal Hazard Management: The in situ generation of nitrile oxides from precursors like aldoximes is often exothermic.[1] Uncontrolled exotherms can lead to runaway reactions, pressure buildup, and the formation of undesirable byproducts. Therefore, a thorough understanding of the reaction thermodynamics is crucial before attempting a large-scale reaction.

  • Reagent and Intermediate Stability: Nitrile oxides are highly reactive intermediates prone to dimerization to form furoxans, especially at elevated concentrations.[2] The scale-up strategy must favor the rapid consumption of the nitrile oxide by the dipolarophile over its self-condensation.

  • Process Robustness and Reproducibility: A scalable process must consistently deliver the product in high yield and purity. This requires identifying and controlling critical process parameters (CPPs) such as temperature, addition rates, and stoichiometry.

  • Downstream Processing and Purification: Isolation and purification on a large scale can be more challenging than on the bench. Crystallization is generally preferred over chromatography for multi-kilogram production due to the large solvent volumes and costs associated with the latter.[3]

Figure 1: A conceptual workflow for the scale-up of isoxazole synthesis, emphasizing the iterative nature of process development.

Detailed Protocol: Kilogram-Scale Synthesis of a 3,5-Disubstituted Isoxazole

This protocol outlines a general and robust procedure for the synthesis of a generic 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition. The reaction involves the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and a base, followed by trapping with a terminal alkyne.

Materials and Equipment

Table 1: Reagents and Solvents for Kilogram-Scale Synthesis

Reagent/Solvent Grade Typical Supplier Key Considerations
Substituted Aldoxime>98%Commercially availablePurity is critical to avoid side reactions.
Terminal Alkyne>99%Commercially availableEnsure it is free from metal contaminants that could interfere with the reaction.
N-Chlorosuccinimide (NCS)>98%VariousHandle in a well-ventilated area; it is a corrosive solid.
Triethylamine (TEA)Anhydrous, >99.5%VariousUse of an anhydrous base is recommended to prevent hydrolysis of intermediates.
Ethyl Acetate (EtOAc)ACS GradeVariousA common solvent for this reaction, but others may be suitable.
Hydrochloric Acid (HCl)1M Aqueous SolutionVariousFor quenching and removal of the base.
Saturated Sodium BicarbonateAqueous SolutionIn-house preparationFor neutralization.
BrineSaturated NaCl(aq)In-house preparationFor final aqueous wash.
Anhydrous Magnesium SulfateGranularVariousFor drying the organic phase.

Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Addition funnels for controlled addition of liquid reagents.

  • Temperature control unit (heating/cooling circulator).

  • Large-scale separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator with a large-volume flask.

  • Crystallization vessel with stirring.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum oven for drying.

Experimental Procedure

Step 1: Reactor Preparation and Inerting

  • Ensure the reactor is clean, dry, and properly assembled.

  • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

Step 2: Charging of Reagents

  • Charge the reactor with the substituted aldoxime (1.0 equivalent) and ethyl acetate (5-10 volumes).

  • Stir the mixture until the aldoxime is fully dissolved.

  • Add the terminal alkyne (1.1-1.5 equivalents). A slight excess of the alkyne helps to ensure complete trapping of the nitrile oxide intermediate.[2]

  • Cool the reactor contents to 0-5 °C.

Step 3: In Situ Nitrile Oxide Generation and Cycloaddition

  • In a separate vessel, prepare a solution of N-chlorosuccinimide (1.05-1.1 equivalents) in ethyl acetate.

  • Slowly add the NCS solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C. The formation of the intermediate hydroximoyl chloride can be exothermic.[1]

  • After the NCS addition is complete, slowly add triethylamine (1.1-1.2 equivalents) dropwise over 1-2 hours, again ensuring the temperature does not exceed 10 °C. The elimination of HCl to form the nitrile oxide is also exothermic.

  • Allow the reaction to stir at 0-10 °C for 2-4 hours, or until in-process control (IPC) analysis indicates the consumption of the starting materials.

G Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Aldoxime->Hydroximoyl_Chloride + NCS Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide + TEA - TEA·HCl Isoxazole Isoxazole Nitrile_Oxide->Isoxazole + Alkyne (Cycloaddition)

Sources

Application Notes and Protocols for the Analytical Characterization of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazole Scaffolds and the Imperative for Rigorous Characterization

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and structural versatility allow it to serve as a versatile pharmacophore, present in a wide array of clinically significant drugs, including the COX-2 inhibitor valdecoxib and various β-lactamase-resistant antibiotics like cloxacillin.[1][2][4] The biological activity of molecules containing the isoxazole moiety is profoundly influenced by their three-dimensional structure, substituent patterns, and purity.[1][2] Therefore, unambiguous structural elucidation and characterization are not merely procedural formalities but are fundamental to establishing structure-activity relationships (SAR), ensuring safety and efficacy, and meeting stringent regulatory standards.

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of isoxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for methodological choices, reflecting field-proven expertise.

A Multi-Modal Approach to Isoxazole Characterization

A single analytical technique is rarely sufficient for the complete characterization of a novel isoxazole derivative. A robust analytical workflow leverages the strengths of multiple orthogonal methods to build a comprehensive and self-validating profile of the compound. This guide will detail the application of spectroscopic and chromatographic techniques critical for this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including isoxazoles. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Expertise & Experience: The chemical shift of the proton at the C4 position of the isoxazole ring (H-4) is particularly diagnostic.[5] Its resonance is sensitive to the electronic nature of the substituents at the C3 and C5 positions, making ¹H NMR a rapid and effective method for distinguishing between isomers.[5] For instance, electron-withdrawing groups at C5 will typically shift the H-4 signal downfield.

Protocol: ¹H NMR Analysis of a 3,5-Disubstituted Isoxazole

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoxazole compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign each signal to a specific proton in the molecule. Pay close attention to the characteristic singlet for the H-4 proton, typically observed between 6.5-7.0 ppm.[6]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: ¹³C NMR, often used in conjunction with ¹H NMR, confirms the number of unique carbon atoms and provides information about their hybridization and chemical environment. For isoxazoles, ¹³C NMR is invaluable for distinguishing between isomers where ¹H NMR data might be ambiguous.[5][6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.

Protocol: ¹³C NMR Analysis

  • Sample Preparation: As per the ¹H NMR protocol. A more concentrated sample (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup and Data Acquisition (100 MHz for a 400 MHz ¹H instrument):

    • Use the same locked and shimmed sample from the ¹H analysis.

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

    • Typical Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128-1024 or more, depending on the sample concentration.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H spectrum.

    • Assign the observed signals based on their chemical shifts. The carbons of the isoxazole ring have characteristic chemical shift ranges.

    • If necessary, run a DEPT-135 experiment, which will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

2D NMR Techniques (COSY, HSQC, HMBC): Assembling the Puzzle

For complex isoxazole derivatives, 2D NMR is essential for unambiguous structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule and identifying quaternary carbons.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information that complements NMR data.

High-Resolution Mass Spectrometry (HRMS): The Elemental Composition

Trustworthiness: HRMS (e.g., TOF, Orbitrap) is the gold standard for confirming the elemental formula of a newly synthesized isoxazole. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), it allows for the calculation of a unique elemental composition, thereby validating the synthetic outcome.

Protocol: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity (LC-MS grade).

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation ([M+H]⁺) in positive ion mode.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive or negative ion mode, depending on the nature of the compound. Most isoxazoles are readily analyzed in positive ion mode.

    • Ensure the mass spectrometer is properly calibrated using a known standard.

    • Acquire a high-resolution full scan spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition for the experimentally observed accurate mass.

    • Compare the calculated formula with the expected formula of the target isoxazole. The mass error should be less than 5 ppm.

Tandem Mass Spectrometry (MS/MS): The Fragmentation Fingerprint

Expertise & Experience: The fragmentation pattern of isoxazoles in MS/MS is often predictable and can be used to distinguish between isomers.[6] A common fragmentation pathway involves the cleavage of the weak N-O bond, leading to characteristic product ions.[6][7] This fragmentation "fingerprint" is highly valuable for structural confirmation.

Fragmentation M_ion Molecular Ion [M]⁺˙ Acylazirine Acylazirine Intermediate M_ion->Acylazirine N-O Cleavage Rearrangement Fragment_A Fragment Ion A (e.g., R₁-C≡O⁺) Acylazirine->Fragment_A α-Cleavage Fragment_B Fragment Ion B (e.g., R₂-C≡N-R₁) Acylazirine->Fragment_B α-Cleavage

Protocol: MS/MS Analysis

  • Method Development: This is typically performed on an LC-MS/MS or a direct infusion setup.

  • Parent Ion Selection: In the first mass analyzer (Q1), select the m/z of the molecular ion of the isoxazole.

  • Collision-Induced Dissociation (CID): The selected parent ions are passed into a collision cell (Q2) filled with an inert gas (e.g., argon). The collision energy is ramped to induce fragmentation.

  • Product Ion Scanning: The resulting fragment ions are analyzed in the third mass analyzer (Q3) to generate the product ion spectrum.

  • Interpretation: Analyze the masses of the fragment ions to deduce fragmentation pathways and confirm structural features. This data is particularly useful for pharmacokinetic studies to identify metabolites.[8]

Chromatographic Methods: Purity Assessment and Quantification

Chromatography is essential for separating the target isoxazole from starting materials, byproducts, and isomers, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse method for assessing the purity of most isoxazole derivatives.[9] The choice of column (e.g., C18), mobile phase composition (typically acetonitrile or methanol and water), and modifier (e.g., formic acid or phosphoric acid) are critical for achieving good separation.[9] For challenging separations of isomers, alternative stationary phases or techniques like supercritical fluid chromatography (SFC) may be required.[10]

Protocol: Purity Analysis by RP-HPLC with UV Detection

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~100 µg/mL with the mobile phase.

    • Prepare the mobile phases. Example: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Acetonitrile. Use HPLC-grade solvents and water.

    • Degas the mobile phases by sonication or vacuum filtration.

  • Instrument and Method Parameters:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: Select the λₘₐₓ of the isoxazole compound, determined by UV-Vis spectroscopy (often in the 254-400 nm range).[11]

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative Data Summary: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for many non-polar to moderately polar isoxazoles.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile offers good peak shape. Formic acid improves peak symmetry and is MS-compatible.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Temperature 30-40 °CImproves peak efficiency and reduces viscosity, leading to lower backpressure.
Detection UV at λₘₐₓMaximizes sensitivity for the compound of interest.
Method Validation

For applications in drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[12][13] Validation demonstrates that the method is accurate, precise, specific, linear, and robust. This is a critical step for regulatory submissions.[12]

X-Ray Crystallography: The Definitive Structure

Authoritative Grounding: While spectroscopic methods provide powerful evidence for a structure, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[14] It provides precise data on bond lengths, bond angles, and torsional angles, which is invaluable for understanding structure-activity relationships.[14]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization (The Critical Step):

    • This is often the most challenging part. The goal is to grow a single crystal of sufficient size (>0.1 mm) and quality.[14]

    • Techniques include:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.

    • The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.[14]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to calculate an electron density map of the crystal.

    • From this map, the positions of the individual atoms are determined, and the structure is refined to fit the experimental data.[14]

Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of specific functional groups. For isoxazoles, key vibrational bands include the C=N stretch (typically ~1610-1620 cm⁻¹) and the isoxazole C-H stretch (~3100-3125 cm⁻¹).[6][11] It is particularly useful for monitoring reactions, for example, by observing the disappearance of a ketone C=O stretch from a starting material and the appearance of the characteristic isoxazole ring vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated π-systems. The position of the maximum absorbance (λₘₐₓ) is characteristic of the chromophore. This technique is routinely used to determine the optimal wavelength for HPLC detection and can be employed in quantitative analysis using the Beer-Lambert law.[11][15]

Conclusion

The rigorous analytical characterization of isoxazole compounds is a multi-faceted process that is essential for advancing drug discovery and development. By strategically combining the power of NMR for structural elucidation, mass spectrometry for molecular formula confirmation, chromatography for purity assessment, and X-ray crystallography for definitive 3D structure determination, researchers can build a comprehensive and reliable data package for any isoxazole derivative. The protocols and insights provided in this guide serve as a foundation for establishing robust, self-validating analytical workflows that ensure the quality, safety, and efficacy of these vital chemical entities.

References

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 8, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2018). IJCRT.org. Retrieved January 8, 2026, from [Link]

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry, 40(6), 1097-1100. Retrieved from [Link]

  • Mass spectrometry of oxazoles. (1980). HETEROCYCLES, 14(6). Retrieved from [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

  • Ullah, H., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5245. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2016). Molecules, 21(11), 1548. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • X-ray crystal structure of ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(8), 1179. [Link]

  • Isoxazole. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2014). Der Pharma Chemica, 6(1), 282-288. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • UV-vis absorption spectra of the hydrolysis products... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32961-32988. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022). Journal of Chromatography B, 1212, 123488. [Link]

  • C-13 NMR spectra of some Isoxazolidine. (2017). ResearchGate. Retrieved from [Link]

  • The infrared spectrum of isoxazole... (2007). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2011). Asian Journal of Research in Chemistry, 4(12), 1911-1915. Retrieved from [Link]

  • Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. (2023). Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2023). ResearchGate. Retrieved from [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. (n.d.). ComplianceOnline. Retrieved January 8, 2026, from [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). The Journal of Physical Chemistry A, 124(18), 3573–3583. [Link]

  • Parker, D. (2016). Analytical method validation. PharmOut. Retrieved from [Link]

  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives... (2021). RSC Advances, 11(60), 38165-38177. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021). bioRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question 1: After my synthesis, my crude product is an oily brown residue. What is the likely cause, and how should I proceed with purification?

Answer: An oily brown or yellow crude product is not uncommon in reactions forming nitroaromatic compounds or when dealing with complex heterocyclic syntheses. The coloration can be due to several factors, including the presence of nitrophenol-type impurities, polymeric byproducts, or residual solvents. The oily consistency suggests that the product is impure, as this compound is expected to be a solid.[1][2]

Recommended Action Plan:

  • Initial Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] This initial workup can significantly clean the crude material.

  • Attempt to Solidify: After the initial wash and drying, concentrate the organic solution under reduced pressure. The resulting residue may solidify upon standing or with scratching the flask with a glass rod. If it remains an oil, it is a strong indication of persistent impurities.

  • Proceed to Chromatography: Given the nature of the crude product, direct recrystallization is unlikely to be effective. Column chromatography is the most robust method for separating the desired product from a complex mixture of byproducts.[4]

Question 2: I'm struggling to get good separation of my product using column chromatography. What solvent system and procedure do you recommend?

Answer: Achieving good separation with column chromatography depends heavily on the choice of eluent, which should provide a good resolution between your product and any impurities on a Thin Layer Chromatography (TLC) plate. For a compound like this compound, which has both a polar nitro group and an ester group, as well as a heterocyclic core, a solvent system of intermediate polarity is a good starting point.

Recommended Protocol for Column Chromatography:

  • TLC Analysis: First, screen for an optimal solvent system using TLC.[4][5] A good system will give your product an Rf value of approximately 0.3-0.4.[6] Start with a mixture of hexane and ethyl acetate. Due to the polarity of the nitro and ester groups, you will likely need a higher proportion of ethyl acetate.

Solvent System (Hexane:Ethyl Acetate) Expected Rf of Product Notes
9:1< 0.1Too non-polar.
7:30.2 - 0.4A good starting point for optimization.
1:1> 0.5Likely too polar; may not separate from polar impurities.
  • Column Preparation and Loading:

    • Prepare a slurry of silica gel (100-200 mesh) in your chosen eluent and pack the column.[3][7]

    • Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, you can adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and often results in sharper bands.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.[8]

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Question 3: My product seems to be decomposing on the silica gel column. What are the signs of this, and what can I do to prevent it?

Answer: Decomposition on silica gel can be a problem for certain classes of compounds, and isoxazoles can sometimes be sensitive.[4] Signs of decomposition on the column include:

  • Streaking on the TLC plate of the collected fractions.

  • The appearance of new, more polar spots in later fractions that were not present in the crude mixture.

  • Low overall recovery of the desired product from the column.

The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive molecules.

Troubleshooting Strategies:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (typically 0.5-1%), to your eluent system.[2] This can help to prevent the degradation of acid-sensitive compounds.

  • Using an Alternative Stationary Phase: If decomposition persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are unstable on silica.[2]

  • Minimizing Contact Time: Work efficiently to minimize the time your compound spends on the column. A well-packed column with the optimal solvent system will allow for a relatively quick separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying solid this compound?

A1: If your crude product is a solid and reasonably pure (as determined by TLC or ¹H NMR), recrystallization is an excellent and efficient purification method.[9] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.

Recommended Recrystallization Solvents to Screen:

  • Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until the solution becomes cloudy, then add a few more drops of hot ethanol to redissolve the solid. Allow the solution to cool slowly to form crystals.[10]

  • Ethyl Acetate/Hexane: Dissolve the crude product in hot ethyl acetate and then slowly add hexane until cloudiness persists.

  • Methanol: Some isoxazole derivatives can be recrystallized from methanol alone.[8]

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used to confirm the purity of your this compound:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light.[5][8] It's good practice to test this in a few different solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Compare the observed melting point to literature values if available. A broad melting range is indicative of impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: This is the most definitive method for confirming the structure and purity. The spectra should show the expected signals with correct integrations and chemical shifts, and an absence of signals from impurities.[5]

    • FT-IR: The IR spectrum should show characteristic absorption bands for the functional groups present, such as the C=O of the ester, the N-O of the isoxazole, and the NO₂ of the nitro group.[5][8]

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8]

Q3: What are the likely impurities I should be trying to remove?

A3: The impurities will depend on the synthetic route used. However, for a typical synthesis of a 5-substituted isoxazole-3-carboxylate, common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include a substituted chalcone, hydroxylamine, or other precursors.[4][11]

  • Regioisomers: The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring can sometimes produce regioisomers (e.g., the 4-substituted-isoxazole-5-carboxylate). These can be difficult to separate due to similar polarities.[4][5]

  • Byproducts from Side Reactions: Furoxans can sometimes form as byproducts in isoxazole synthesis.[4]

Careful selection of chromatography conditions is key to removing these closely related impurities.

Visualized Workflows

General Purification Workflow

G cluster_solid Solid Crude cluster_oil Oily Crude crude Crude Product (Oily or Solid) workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup concentrate Concentrate in vacuo workup->concentrate assess Assess Physical State concentrate->assess recrystallize Recrystallization (e.g., Ethanol/Water) assess->recrystallize Is Solid column Column Chromatography (Silica, Hexane:EtOAc) assess->column Is Oil purity_check1 Purity Check (TLC, MP, NMR) recrystallize->purity_check1 purity_check2 Purity Check (TLC, NMR) column->purity_check2

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Column Chromatography

G start Poor Separation in Column Chromatography q1 Is Rf optimal (0.3-0.4) on TLC? start->q1 q2 Is there streaking or new spots on TLC? q1->q2 Yes a1 Optimize eluent system. Adjust polarity of Hexane:EtOAc. q1->a1 No q3 Are peaks broad in fractions? q2->q3 No a2 Suspect decomposition. - Add triethylamine to eluent. - Switch to alumina. q2->a2 Yes a3 Improve loading technique. - Use minimal solvent. - Consider dry loading. q3->a3 Yes success Pure Product q3->success No, separation is good

Caption: A troubleshooting decision tree for common column chromatography issues.

References

  • Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Benchchem.
  • MDPI. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • WIPO Patentscope. WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • PMC - PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Troubleshooting Isoxazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of isoxazole derivatives. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your reactions, improve yields, and ensure the desired product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Yield of the Desired Isoxazole Product

Question: I am experiencing very low to no yield of my target isoxazole. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in isoxazole synthesis is a common issue that can often be traced back to the stability of starting materials and intermediates, as well as suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Instability of Nitrile Oxide Intermediates (in 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which is a significant competing side reaction.[1][2][3][4][5]

    • Solution: Generate the nitrile oxide in situ in the presence of your dipolarophile (the alkyne or alkene). This ensures that the nitrile oxide reacts to form the desired isoxazole before it has a chance to dimerize.[1][5] Slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture can also help maintain a low concentration of the nitrile oxide, further minimizing dimerization.[1] The use of hypervalent iodine reagents can also facilitate the rapid in situ formation of nitrile oxides from oximes.[5][6]

  • Purity and Reactivity of Starting Materials: The integrity of your starting materials is paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity with hydroxylamine.[1]

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) before starting the reaction. For 1,3-dicarbonyls, consider the impact of the solvent on the keto-enol equilibrium.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly influence the reaction outcome.

    • Solution:

      • Temperature: For the in situ generation of nitrile oxides, it is often beneficial to perform the generation at a low temperature to suppress dimerization, followed by warming to facilitate the cycloaddition.[1]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.[1]

      • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Empirically screen a few different solvents to find the optimal one for your specific substrate combination.

Below is a workflow to guide you through troubleshooting low yields:

LowYieldTroubleshooting start Low or No Yield Observed check_sm Verify Purity and Integrity of Starting Materials start->check_sm check_conditions Optimize Reaction Conditions start->check_conditions check_intermediate Address Intermediate Instability (e.g., Nitrile Oxide Dimerization) start->check_intermediate solution_sm Purify or resynthesize starting materials. check_sm->solution_sm solution_conditions Systematically vary: - Temperature - Reaction Time - Solvent check_conditions->solution_conditions solution_intermediate Generate nitrile oxide in situ. Use slow addition of precursor. check_intermediate->solution_intermediate success Improved Yield solution_sm->success solution_conditions->success solution_intermediate->success RegioisomerFormation reactant Unsymmetrical 1,3-Diketone + Hydroxylamine path_a Attack at Carbonyl 1 reactant->path_a path_b Attack at Carbonyl 2 reactant->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Formation of two possible regioisomers from an unsymmetrical 1,3-diketone.

Table 1: Influence of Reaction Conditions on Regioselectivity in the Synthesis from a β-enamino diketone [7]

Entry Solvent Additive (equiv.) Ratio of Regioisomers
1 EtOH None 30:70
2 MeCN None 45:55
3 MeCN Pyridine (1.4) 15:85

| 4 | MeCN | BF₃·OEt₂ (2.0) | 90:10 |

Difficulty in Purifying the Isoxazole Product

Question: I'm struggling to purify my crude isoxazole product. What are the best strategies, especially for separating regioisomers?

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers that often have very similar polarities. [1] Effective Purification Strategies:

  • Column Chromatography: This is the most widely used method for purification.

    • Solvent System Screening: Before running a large-scale column, it is crucial to screen various solvent systems using TLC to find the conditions that provide the best separation. Sometimes, a ternary mixture of solvents or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve separation. [1]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification technique, often yielding very pure material. Experiment with different solvent systems to induce crystallization of the desired isomer. [1]

  • Chemical Derivatization: In cases where separation is particularly difficult, it may be possible to selectively react one isomer with a reagent to form a derivative that has different physical properties, making it easier to separate. The protecting group or derivatizing agent can then be removed to yield the pure isomer. [1]

My Isoxazole Appears to be Decomposing

Question: My isoxazole derivative seems to be decomposing during workup or purification. Why might this be happening?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions. [1] Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases. [1]* Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond. [1]* Photochemical Conditions: Exposure to UV irradiation can cause the isoxazole ring to rearrange. [1][8]* Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond. [1] If you suspect product decomposition, it is advisable to perform workup and purification under neutral or mildly acidic conditions and to protect the product from light if it is known to be photosensitive.

Experimental Protocols

Protocol 1: Synthesis of an Isoxazole from a Chalcone (α,β-Unsaturated Ketone)

[1] This two-step procedure involves the initial synthesis of a chalcone via a Claisen-Schmidt condensation, followed by its cyclization with hydroxylamine.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [1]

Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

[1] This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne to form an isoxazole.

  • Reaction Setup:

    • In a microwave-safe vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T).

    • Add a suitable solvent, such as methanol (5 mL).

    • Seal the vial and place it in the cavity of a microwave reactor.

  • Microwave Irradiation:

    • Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes. The optimal conditions will depend on the specific substrates. [1]

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH.
  • On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones - RSC Publishing.
  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C - RSC Publishing.
  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate.
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. - ResearchGate.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI.
  • Dimerisation of nitrile oxides: a quantum-chemical study - RSC Publishing.
  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine … - ResearchGate.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
  • Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem.
  • synthesis of isoxazoles - YouTube.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH.
  • Regioselective Synthesis of Isoxazoles from Ynones.
  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications.
  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones - ResearchGate.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Construction of Isoxazole ring: An Overview.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • Isoxazole - Wikipedia.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • A review of isoxazole biological activity and present synthetic techniques.

Sources

Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 1,3-dipolar cycloadditions. This guide is designed for chemists at the bench who are looking to optimize these powerful reactions for the synthesis of five-membered heterocycles. As a cornerstone of modern organic synthesis, these reactions are invaluable, but their success often hinges on a nuanced understanding of the interplay between dipoles, dipolarophiles, catalysts, and reaction conditions. This resource provides direct answers to common challenges, explains the causality behind experimental choices, and offers field-proven protocols to guide your work.

Section 1: Frequently Asked Questions - Core Concepts & Reaction Setup

Q1: My thermal (uncatalyzed) 1,3-dipolar cycloaddition is not proceeding or is extremely slow. What are the first parameters I should investigate?

A1: When a thermal cycloaddition fails, the root cause is almost always an unfavorable energy gap between the Frontier Molecular Orbitals (FMOs) of the 1,3-dipole and the dipolarophile.[1][2] The reaction relies on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Troubleshooting Steps:

  • Re-evaluate Your Substrates: The reaction is fastest when one reactant is electron-rich (raising its HOMO) and the other is electron-poor (lowering its LUMO).[2][3] For example, an electron-rich alkene (like an enol ether) will react much faster with an electron-deficient dipole (like a nitrone with an electron-withdrawing group) than two electron-neutral components. If your substrates are electronically mismatched, the activation energy will be very high.

  • Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. These reactions often have a large negative entropy of activation, indicating a highly ordered transition state, and require sufficient energy to overcome this barrier.[4] Refluxing in a higher-boiling solvent (e.g., toluene or xylene) is a common strategy.

  • Increase Concentration: The reaction is bimolecular, so increasing the concentration of your reactants will increase the reaction rate. Consider running the reaction neat (without solvent) if your starting materials are liquids, or at the highest possible concentration in a suitable solvent.

  • Consider Catalysis: If thermal conditions fail, the reaction may be a candidate for Lewis acid or metal catalysis, which can dramatically alter the FMO energies and lower the activation barrier. For azide-alkyne cycloadditions, copper or ruthenium catalysis is transformative.[2][5]

Q2: How do I choose the right solvent? I've heard that solvent effects are minimal for this reaction class.

A2: It's a common misconception. While classic, concerted 1,3-dipolar cycloadditions often show little rate dependence on solvent polarity, this is not a universal rule, and the solvent choice can be critical for other reasons.[1][4]

  • For Concerted Thermal Reactions: The transition state is generally not highly polarized, so a switch from hexane to acetonitrile may not dramatically increase the rate.[4] Here, the primary role of the solvent is to fully dissolve the reactants to ensure a homogeneous reaction.

  • For Catalyzed Reactions: The solvent choice is crucial. In Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), polar solvents, including water, can accelerate the reaction.[5][6] DFT calculations suggest that water can help stabilize key intermediates in the catalytic cycle.[5]

  • "On-Water" Conditions: For some systems, running the reaction in a water suspension (where the organic reagents are insoluble) can lead to significant rate acceleration. This is attributed to hydrophobic effects that organize the reactants at the oil-water interface.[6]

Data Summary: Common Solvents and Considerations

SolventPolarityBoiling Point (°C)Key Considerations
TolueneLow111Standard choice for moderate-to-high temperature thermal reactions.
XylenesLow~140For sluggish reactions requiring higher thermal energy.
Dichloromethane (DCM)Medium40Good for room temperature reactions with sensitive substrates; easy to remove.
Acetonitrile (MeCN)High82A polar aprotic solvent often used in catalyzed reactions.
t-Butanol/WaterHighVariesA common co-solvent system for CuAAC, improving substrate solubility.[5]
Deep Eutectic Solvents (DES)HighVariesGreen, non-conventional solvents that can enhance reaction rates and selectivity.[6]

Section 2: Troubleshooting Poor Reaction Performance & Selectivity

This section addresses specific issues you might encounter at the bench. The following decision-tree diagram outlines a general workflow for troubleshooting a problematic reaction.

G start Reaction Issue Identified (Low Yield / No Product / Mixture) check_sm 1. Confirm Starting Material Integrity (NMR, etc.) start->check_sm check_reagents 2. Verify Reagent Purity (Solvent, Catalyst, Additives) check_sm->check_reagents low_yield Issue: Low Yield / Low Conversion check_reagents->low_yield If materials OK selectivity_issue Issue: Poor Selectivity (Regio-/Stereoisomers) check_reagents->selectivity_issue If materials OK purification_issue Issue: Purification Difficulty check_reagents->purification_issue If materials OK increase_temp Increase Temperature low_yield->increase_temp increase_conc Increase Concentration increase_temp->increase_conc increase_time Increase Reaction Time increase_conc->increase_time add_catalyst Consider Catalysis (Lewis Acid, Cu(I), Ru, etc.) increase_time->add_catalyst change_catalyst Change Catalyst/Ligand selectivity_issue->change_catalyst change_solvent Screen Solvents change_catalyst->change_solvent lower_temp Lower Temperature change_solvent->lower_temp sterics Modify Substrate Sterics lower_temp->sterics alt_chrom Alternative Chromatography (Reverse Phase, HILIC) purification_issue->alt_chrom chelation Chelating Wash (e.g., EDTA) for Metal Removal alt_chrom->chelation recrystallize Recrystallization / Trituration chelation->recrystallize

Caption: Troubleshooting workflow for optimizing 1,3-dipolar cycloadditions.

Q3: I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioselectivity is a classic challenge in 1,3-dipolar cycloadditions and is governed by a combination of electronic and steric factors.[1]

  • Thermal Reactions: In uncatalyzed reactions, the regioselectivity is dictated by the FMO coefficients of the dipole and dipolarophile.[1][3] For nitrone-olefin cycloadditions, electron-donating groups on the alkene typically yield the 5-substituted isoxazolidine, while electron-withdrawing groups favor the 4-substituted product.[3] If the electronics are ambiguous, you will likely get a mixture. Modifying the electronic nature of your substrates with different substituents is the most direct way to influence the outcome.

  • Catalyzed Reactions (The "Click" Chemistry Solution): This is where catalysis shines. The Huisgen thermal cycloaddition of an azide and a terminal alkyne famously gives a mixture of 1,4- and 1,5-disubstituted triazoles.[7]

    • Copper(I) Catalysis (CuAAC): Using a Cu(I) catalyst provides exclusive formation of the 1,4-disubstituted triazole.[5][7] The mechanism is no longer a concerted pericyclic reaction but a stepwise process involving copper-acetylide intermediates.[7][8]

    • Ruthenium Catalysis (RuAAC): Conversely, using specific ruthenium catalysts (like Cp*RuCl complexes) directs the reaction to form the opposite regioisomer, the 1,5-disubstituted triazole.[2][5]

Therefore, by choosing your catalyst, you can select the desired regioisomer with near-perfect control.[2]

Q4: My reaction is giving a complex mixture of diastereomers. What strategies can I use to improve stereoselectivity?

A4: Stereoselectivity is dictated by the transition state geometry. The reaction is stereospecific with respect to the dipolarophile (i.e., a (Z)-alkene gives a syn product and an (E)-alkene gives an anti product), so the geometry of your starting material is critical.[1][4] Diastereoselectivity, however, depends on the facial selectivity of the approach of the two reactants.

  • Lower the Temperature: Running the reaction at a lower temperature can increase the energy difference between the diastereomeric transition states, often favoring the formation of the thermodynamically more stable product.[6]

  • Use a Chiral Catalyst or Auxiliary: Asymmetric catalysis is a powerful tool. Chiral Lewis acids can coordinate to the dipole or dipolarophile, effectively blocking one face and directing the cycloaddition to the other.

  • Steric Directing Groups: Incorporating bulky substituents on either the dipole or dipolarophile can create a steric bias that favors one approach over the other.[9] This is particularly effective in intramolecular cycloadditions, where the tether connecting the two reactive partners can enforce a specific geometry.[10][11]

Q5: I'm performing a CuAAC ("Click") reaction, but the yield is low. What are the common pitfalls?

A5: While CuAAC is famously robust, several factors can lead to poor performance.

  • Copper(I) Oxidation: The active catalyst is Cu(I).[5] If not protected, it can readily oxidize to the inactive Cu(II) state. This is the most common failure mode. Always include a reducing agent, such as sodium ascorbate, in slight excess to maintain the copper in its +1 oxidation state.[5]

  • Poor Ligand Choice (or No Ligand): While some reactions work with just a copper salt, ligands are often essential. They stabilize the Cu(I) species, prevent precipitation, and accelerate the catalytic cycle. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand.

  • Impure Reagents: Ensure your azide and alkyne are pure. Some functional groups can interfere with the catalyst. Also, ensure your solvents are degassed to remove oxygen, which contributes to Cu(I) oxidation.

  • Incorrect Stoichiometry: Use a slight excess of one of the coupling partners (e.g., 1.1 equivalents of the azide) to ensure the complete consumption of the limiting reagent.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a reliable starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.05-0.10 equiv)

  • Solvent: 1:1 mixture of t-Butanol and Water

Procedure:

  • To a round-bottom flask, add the azide (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Dissolve the starting materials in a 1:1 mixture of t-butanol and water (concentration typically 0.1-0.5 M).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution (5-10 mol%). The solution should be stirring vigorously.

  • Add the CuSO₄·5H₂O solution (1-5 mol%). The reaction mixture may turn a yellow/green or heterogeneous color.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).[12] Wash the combined organic layers with water and then brine. To remove residual copper, wash with a dilute aqueous solution of EDTA or ammonia. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.[12]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for biological systems.[13][]

Materials:

  • Azide-functionalized molecule (1.0 equiv)

  • Strained Alkyne (e.g., DBCO, BCN) (1.0-1.5 equiv)

  • Solvent: Biologically compatible buffer (e.g., PBS) or an organic solvent (e.g., DMSO, Methanol)

Procedure:

  • Dissolve the azide-functionalized molecule in the chosen solvent.

  • Dissolve the strained alkyne in a compatible solvent. It is often prepared as a concentrated stock solution in DMSO.

  • Add the strained alkyne solution (1.0-1.5 equiv) to the solution of the azide.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours, depending on the specific strained alkyne used.[15]

  • Monitor the reaction by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Work-up & Purification: For small molecules, the solvent can be removed, and the product purified by chromatography (e.g., silica gel or reverse-phase HPLC). For biomolecules, purification is typically achieved by size-exclusion chromatography or dialysis to remove the excess labeling reagent.[16]

G cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow a1 Mix Azide + Alkyne in tBuOH/H₂O a2 Add Sodium Ascorbate (Reducing Agent) a1->a2 a3 Add CuSO₄ (Catalyst Precursor) a2->a3 a4 Stir at RT a3->a4 a5 Work-up & Purify a4->a5 b1 Dissolve Azide in Buffer/Solvent b2 Add Strained Alkyne (e.g., DBCO) b1->b2 b3 Incubate at RT b2->b3 b4 Purify (e.g., SEC) b3->b4

Caption: Comparison of CuAAC and SPAAC experimental workflows.

References

  • Title: 1,3-Dipolar cycloaddition - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory Source: PubMed Central URL: [Link]

  • Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,3 dipolar cycloaddition Reactions Source: Slideshare URL: [Link]

  • Title: Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction Source: JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences URL: [Link]

  • Title: Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction Source: Wiley Online Library URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PubMed Central URL: [Link]

  • Title: Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction Source: JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences URL: [Link]

  • Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL: [Link]

  • Title: Intramolecular cycloaddition of nitrones in total synthesis of natural products Source: Royal Society of Chemistry URL: [Link]

  • Title: Nitrone-olefin (3+2) cycloaddition - Wikipedia Source: Wikipedia URL: [Link]

  • Title: On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives Source: PubMed Central URL: [Link]

  • Title: Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids Source: Royal Society of Chemistry URL: [Link]

  • Title: Protocols - baseclick GmbH Source: baseclick GmbH URL: [Link]

  • Title: The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design Source: PubMed Central URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Chinese Journal of Chemistry URL: [Link]

  • Title: [Orgo Lab 2] Click Chemistry Source: YouTube URL: [Link]

  • Title: Catalytic regioselective control in the diastereoselective 1,3-dipolar cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with nitrones Source: PubMed URL: [Link]

  • Title: Catalytic Regioselective Control in the Diastereoselective 1,3Dipolar Cycloaddition Reactions of 1(1Alkynyl)cyclopropyl Ketones Source: ElectronicsAndBooks URL: [Link]

  • Title: Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CuAAC click triazole synthesis - laboratory experiment Source: YouTube URL: [Link]

  • Title: 1,3-dipolar cycloaddition reactions Source: YouTube URL: [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] However, achieving the desired regiochemistry during synthesis can be a significant challenge. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific regioselectivity issues you may encounter in your laboratory.

I. Foundational Concepts: Understanding the Roots of Regioselectivity

Before diving into specific troubleshooting scenarios, it's crucial to grasp the fundamental principles governing regioselectivity in the two most common isoxazole synthetic routes: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3][4][5]

Q1: What are the primary factors that dictate which regioisomer is formed in isoxazole synthesis?

A1: Regioselectivity in isoxazole synthesis is primarily governed by a combination of electronic and steric factors inherent to the reactants, as well as the specific reaction conditions employed.[3]

  • In the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine (the Claisen isoxazole synthesis), the initial nucleophilic attack of the hydroxylamine can occur at either of the two carbonyl carbons. The more electrophilic carbonyl group is generally favored for the initial attack. The subsequent cyclization and dehydration lead to the formation of the isoxazole ring.[6] The pH of the reaction medium can significantly influence which carbonyl is more reactive.[7]

  • In the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, the regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[8] Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The relative energies and the orbital coefficients of these frontier orbitals determine which atoms will form new bonds, thus dictating the formation of either the 3,5-disubstituted or the 3,4-disubstituted isoxazole.[8][9][10] Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can also play a decisive role.[10]

II. Troubleshooting Guide: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This method is one of the oldest and most straightforward routes to isoxazoles.[1] However, the use of unsymmetrical 1,3-dicarbonyl compounds often leads to mixtures of regioisomers.[1][3]

Q2: My reaction with an unsymmetrical 1,3-dicarbonyl and hydroxylamine is giving me a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?

A2: Achieving regiocontrol in this classic synthesis requires a strategic manipulation of the reaction conditions or a modification of the substrate itself.

A. Modifying Reaction Conditions:

  • pH Adjustment: The pH of the reaction medium is a critical parameter. Acidic conditions can protonate one of the carbonyls, making it more electrophilic and directing the initial attack of hydroxylamine.[7] Conversely, basic conditions can deprotonate the 1,3-dicarbonyl to form an enolate, altering the reactivity of the system. A systematic screening of pH is a valuable first step.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto-enol forms) and the solvation of the transition states, thereby affecting the regiochemical outcome.[3] For example, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can significantly alter the regioisomeric ratio.[1][3]

B. Substrate Modification:

  • Use of β-Enamino Diketones: A highly effective strategy is to convert the 1,3-dicarbonyl into a β-enamino diketone. This modification introduces a directing group that can provide excellent regiochemical control.[1][3] The nature of the amine used to form the enaminone can be varied to steer the reaction towards the desired isomer.[1][2]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can chelate to the dicarbonyl compound, enhancing the electrophilicity of one carbonyl over the other and leading to improved regioselectivity.[1][3] The stoichiometry of the Lewis acid is a crucial parameter to optimize.[1]

Data Presentation: Effect of Reaction Conditions on Regioselectivity

The following table summarizes the impact of solvent and the use of a Lewis acid on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[1][3]

EntrySolventAdditive (equiv.)Regioisomeric Ratio (A:B)Isolated Yield (%)
1EtOHNone30:7085
2MeCNNone75:2582
3MeCNBF₃·OEt₂ (1.0)80:2075
4MeCNBF₃·OEt₂ (2.0)90:1079

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[1]

Experimental Protocol: Regioselective Isoxazole Synthesis Using a Lewis Acid

This protocol describes a general procedure for the Lewis acid-mediated synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone.[1]

  • To a stirred solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) at room temperature, add pyridine (1.4 equiv.).

  • Slowly add BF₃·OEt₂ (2.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

III. Troubleshooting Guide: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and versatile method for isoxazole synthesis.[5] However, controlling the regioselectivity, particularly with terminal alkynes, can be challenging.[10]

Q3: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-disubstituted isomer?

A3: The selective synthesis of 3,5-disubstituted isoxazoles is often the desired outcome and can typically be achieved through catalyst control.

  • Copper(I) Catalysis: The use of a copper(I) catalyst, often in the form of copper(I) iodide (CuI) or generated in situ from a copper(II) salt and a reducing agent, is a highly reliable method for directing the cycloaddition to favor the 3,5-disubstituted regioisomer.[11] This is particularly effective for the reaction of in situ generated nitrile oxides with terminal alkynes.[11]

  • Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), for the in situ generation of nitrile oxides from aldoximes can also lead to complete regioselectivity for the 3,5-disubstituted product when reacted with terminal alkynes.[12][13]

Q4: I need to synthesize the less common 3,4-disubstituted isoxazole. What strategies can I employ to favor this regioisomer?

A4: The synthesis of 3,4-disubstituted isoxazoles is more challenging as it often goes against the inherent electronic and steric preferences of the cycloaddition.[10] However, several strategies can be employed:

  • Intramolecular Cycloaddition: One of the most effective methods is to design the synthesis as an intramolecular nitrile oxide cycloaddition (INOC). By tethering the nitrile oxide and the alkyne within the same molecule, the conformational constraints of the tether can force the cycloaddition to proceed through a transition state that leads to the 3,4-disubstituted product.[10]

  • Mechanochemistry: Recent studies have shown that mechanochemical (ball-milling) conditions can be used to control the regioselectivity of the cycloaddition. In some cases, the use of a ruthenium catalyst under mechanochemical conditions has been shown to favor the formation of 3,4-disubstituted isoxazoles.[14]

  • Use of Specific Dipolarophiles: The electronic nature of the alkyne can be modified to reverse the regioselectivity. The use of vinylphosphonates bearing a leaving group has been shown to provide access to 3,4-disubstituted isoxazoles.[15]

Visualization: Regiocontrolled Isoxazole Synthesis Pathways

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Regiocontrol Strategies Nitrile Oxide Nitrile Oxide Mixture Mixture of 3,4- and 3,5-isomers Nitrile Oxide->Mixture Thermal Cu(I) Catalyst Cu(I) Catalyst Ru Catalyst\n(Mechanochemistry) Ru Catalyst (Mechanochemistry) Intramolecular\nReaction Intramolecular Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Mixture Thermal 3,5-Disubstituted 3,5-Disubstituted Cu(I) Catalyst->3,5-Disubstituted 3,4-Disubstituted 3,4-Disubstituted Ru Catalyst\n(Mechanochemistry)->3,4-Disubstituted Intramolecular\nReaction->3,4-Disubstituted

Caption: Decision workflow for achieving regiocontrol in 1,3-dipolar cycloadditions.

IV. Analytical Techniques for Regioisomer Differentiation

The successful synthesis of a specific regioisomer must be confirmed by rigorous analytical characterization.

Q5: How can I confidently determine the structure of my isoxazole product and confirm its regiochemistry?

A5: A combination of spectroscopic and crystallographic techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for distinguishing between regioisomers. The chemical shifts and coupling patterns of the protons and carbons on the isoxazole ring and its substituents are unique for each isomer.[16] Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be particularly powerful in establishing the connectivity between substituents and the isoxazole ring.[10][17] Solid-state NMR, specifically ¹³C{¹⁴N} RESPDOR experiments, can definitively identify which carbons are directly bonded to nitrogen, providing a clear distinction between isoxazole and oxazole isomers.[18][19]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray crystallography provides the most definitive structural proof.[20][21] It offers an unambiguous determination of the atomic connectivity and the three-dimensional structure of the molecule.[22][23][24]

Visualization: Troubleshooting Workflow for Regioselectivity Issues

G start Regioisomeric Mixture Observed method Identify Synthesis Method start->method dicarbonyl 1,3-Dicarbonyl + Hydroxylamine method->dicarbonyl Condensation cycloaddition 1,3-Dipolar Cycloaddition method->cycloaddition Cycloaddition dicarbonyl_sol Modify Conditions: - Adjust pH - Change Solvent - Use β-enamino diketone - Add Lewis Acid dicarbonyl->dicarbonyl_sol cycloaddition_sol Modify Conditions: - Add Cu(I) for 3,5-isomer - Use Ru/Mechanochem  for 3,4-isomer - Design Intramolecular  Reaction for 3,4-isomer cycloaddition->cycloaddition_sol end Improved Regioselectivity dicarbonyl_sol->end cycloaddition_sol->end

Sources

Technical Support Center: Stability of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS: 517870-18-7). Understanding the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for assessing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The stability of this compound is governed by three main factors: pH, light, and temperature. The molecule possesses two key functional groups susceptible to degradation: the isoxazole ring and the methyl ester. The isoxazole ring, while generally aromatic and stable, contains a labile N-O bond that can be cleaved under certain conditions.[1][2] Additionally, the nitroaromatic moiety makes the compound susceptible to photodegradation.[3][4]

Q2: How does the pH of the solution affect the compound's stability?

The pH of the experimental medium is a critical factor.

  • Basic Conditions (pH > 7): The compound is particularly vulnerable in basic solutions. Strong bases can induce cleavage of the isoxazole ring.[1] This process may compete with the saponification (hydrolysis) of the methyl ester.[5][6] The increased lability of the isoxazole ring in basic media is a known characteristic of this heterocyclic system.[1]

  • Acidic Conditions (pH < 7): While the isoxazole ring is generally more stable in acidic to neutral pH, the methyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, especially over extended periods or at elevated temperatures.[7][8]

Q3: Is the compound sensitive to light?

Yes. The presence of the 3-nitrophenyl group, a nitroaromatic system, makes the compound prone to photodegradation upon exposure to UV or even high-intensity visible light.[4][9] Separately, isoxazole rings can undergo photoisomerization to oxazoles when irradiated with UV light.[1] Therefore, it is imperative to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the recommended storage conditions for stock solutions?

For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C in the dark. Some suppliers even recommend cold-chain transportation, underscoring the need for controlled, cool storage.[10][11]

Q5: I see a precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

This is likely a solubility issue rather than instability. The compound is reported to be insoluble in water.[12] When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out if its final concentration exceeds its aqueous solubility limit or if the percentage of the organic co-solvent (DMSO) is too low. Inconsistent results in biological assays are often traced back to such solubility problems.[1][4]

Q6: How can I confirm if my compound is degrading during my experiment?

The most reliable way to assess stability is by using a separation technique like High-Performance Liquid Chromatography (HPLC).[12] By analyzing samples at different time points, you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products.[3][13] For a quicker, qualitative assessment, Thin-Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material and the emergence of new spots.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected activity in a multi-day biological assay. Compound Degradation: The compound may be degrading in the cell culture medium due to pH, temperature (37°C), or light exposure.[1]Prepare fresh dilutions from a frozen stock solution for each day of the experiment. Minimize the exposure of plates and media to light. Perform a stability test of the compound in the specific assay medium under incubation conditions (see Protocol 2).
Unexpected peaks appear in my HPLC or LC-MS analysis over time. Chemical Degradation: The compound is breaking down into one or more new chemical entities.This confirms instability. Refer to the Potential Degradation Pathways diagram below to hypothesize the structures of the degradants. Re-evaluate your solution preparation, storage, and experimental conditions (pH, light, temp) to mitigate this.
Difficulty hydrolyzing the methyl ester to the carboxylic acid without affecting the isoxazole ring. Competitive Ring Opening: The basic conditions (e.g., LiOH, NaOH) required for ester hydrolysis are also harsh enough to cleave the isoxazole ring.[1][7]Use milder, more controlled conditions. Titrate with a limited number of base equivalents at a lower temperature (e.g., 0°C to room temp) and monitor the reaction progress closely using TLC or HPLC.[6] Consider alternative, non-hydrolytic methods for generating the acid if possible.
Assay results are not reproducible between different batches of stock solution. Improper Storage/Handling: The parent stock solution may have degraded due to improper storage (e.g., room temperature, exposure to light) or multiple freeze-thaw cycles.Always prepare aliquots of the initial stock solution to be used once and then discarded. Confirm the concentration and purity of a new stock solution via HPLC-UV or a similar quantitative method before use.

Visualization of Key Processes

Potential Degradation Pathways

The following diagram illustrates the primary chemical stability challenges for this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation A Methyl 5-(3-Nitrophenyl) isoxazole-3-carboxylate B Isoxazole Ring Cleavage (β-Ketonitrile or other fragments) A->B  Basic pH (OH⁻)  (Ring Opening) C 5-(3-Nitrophenyl)isoxazole- 3-carboxylic Acid A->C Acidic or Basic pH (Ester Hydrolysis) D Methyl 5-(3-Nitrophenyl) isoxazole-3-carboxylate E Rearrangement Products (e.g., Oxazole Isomer) D->E  UV Light  (Isomerization) F Nitrophenyl Moiety Degradation Products D->F  UV/Visible Light  (Photolysis)

Caption: Potential degradation pathways for the title compound.

Experimental Workflow for Stability Assessment

This workflow outlines the steps for quantitatively measuring compound stability in a specific solution.

G prep 1. Prepare fresh solution of compound in test buffer (e.g., PBS, pH 7.4) t0 2. Immediately analyze a sample (T=0) via validated HPLC method prep->t0 incubate 3. Incubate solution under experimental conditions (e.g., 37°C, protected from light) t0->incubate sampling 4. Collect aliquots at set time points (e.g., 1, 4, 8, 24 hrs) incubate->sampling analysis 5. Analyze each aliquot by HPLC sampling->analysis calc 6. Calculate % remaining vs. T=0 sample analysis->calc plot 7. Plot % remaining vs. Time to determine degradation rate calc->plot

Caption: Workflow for an HPLC-based stability study.

Quantitative Data Summary

PropertyValue / InformationSource
CAS Number 517870-18-7N/A
Molecular Formula C₁₁H₈N₂O₅N/A
Molecular Weight 248.19 g/mol N/A
Physical State Solid[12]
Aqueous Solubility Insoluble[12]
Stability in Basic pH Low; susceptible to ring cleavage and ester hydrolysis.[1][7]
Stability in Neutral pH Moderate to High; ester hydrolysis is slow. Generally the region of maximum stability.[7]
Stability in Acidic pH Moderate; susceptible to ester hydrolysis.[7][8]
Photostability Low; susceptible to degradation by UV and visible light.[1][4]
Thermal Stability Stable at typical experimental temperatures, but degradation rates increase with heat.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Objective: To prepare a stable, concentrated stock solution for long-term storage.

  • Materials: this compound (solid), anhydrous DMSO, analytical balance, amber glass vial or clear vial with aluminum foil, volumetric flask.

  • Procedure:

    • Weigh the desired amount of the solid compound using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of anhydrous DMSO to dissolve the solid completely. Gentle vortexing or sonication may be used.

    • Once dissolved, add DMSO to the final volume mark on the flask.

    • Mix thoroughly by inversion.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing Compound Stability in an Aqueous Buffer using HPLC
  • Objective: To quantify the degradation of the compound in a specific aqueous buffer over time.

  • Materials: Prepared stock solution (Protocol 1), test buffer (e.g., PBS, pH 7.4), HPLC system with UV detector, appropriate HPLC column and mobile phase.

  • Methodology:

    • Develop a validated HPLC method capable of separating the parent compound from potential degradants.

    • Spike the stock solution into the pre-warmed (e.g., 37°C) test buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[4]

    • Immediately withdraw the first aliquot (T=0). Process as needed (e.g., dilute with mobile phase, quench reaction) and inject into the HPLC.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C incubator, protected from light).

    • Withdraw subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).[4] Process each sample identically to the T=0 sample immediately after collection.

    • Analyze all samples by HPLC.

    • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the peak area at T=0. Plot this percentage against time to determine the degradation kinetics and half-life (t½).[1]

References

  • BenchChem. (2025). Technical Support Center: Addressing Compound Instability During In Vitro Experiments. BenchChem.
  • K. L. J. Duff, et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • S. H. Kaplan. (2019).
  • S. Kumar, et al. (2025). Core components of analytical method validation for small molecules-an overview.
  • BenchChem. (2025). Technical Support Center: Compound X Stability Testing. BenchChem.
  • PubMed. (n.d.). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions.
  • Abcam. (n.d.).
  • W. R. Jian, et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • M. A. A. El-Sayed, et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development.
  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates.
  • ResearchGate. (2025). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid. Santa Cruz Biotechnology.
  • ResearchGate. (2025). (PDF) Dye-sensitized TiO2-catalyzed photodegradation of sulfamethoxazole under blue or yellow light.
  • BLDpharm. (n.d.). 38694-05-2|5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid. BLDpharm.
  • PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Y. Zhang, et al. (2022).
  • F. Machetti, et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • ChemScene. (n.d.). Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)
  • F. J. R. Mejías, et al. (2023).
  • I. A. Khalymbadzha, et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency.
  • M. Stucchi, et al. (2022).

Sources

"avoiding common pitfalls in isoxazole characterization"

Author: BenchChem Technical Support Team. Date: January 2026

Isoxazole Characterization Technical Support Center

Welcome to the technical support center for isoxazole characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with isoxazole-containing compounds. Isoxazoles are a vital class of heterocycles, but their synthesis and characterization are not without challenges. This resource provides field-proven insights and troubleshooting protocols to help you navigate common pitfalls, ensuring the unambiguous validation of your molecular structures.

Part 1: Synthesis & Purification Pitfalls

The journey to a well-characterized isoxazole begins with a clean synthesis and effective purification. Errors at this stage are the most common source of downstream analytical headaches.

FAQ 1: My 1,3-dipolar cycloaddition is giving a low yield and a major byproduct I can't identify. What's happening?

Answer: A frequent and often frustrating issue in isoxazole synthesis via 1,3-dipolar cycloaddition is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This side reaction is especially prevalent if the concentration of the nitrile oxide is high or if the dipolarophile (your alkyne or alkene) is not reactive enough or is present in a low concentration.

Troubleshooting Protocol:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired intermolecular cycloaddition over dimerization.

  • Slow Addition: If using a precursor that generates the nitrile oxide (e.g., from an oxime or hydroximoyl chloride), add the precursor slowly to the reaction mixture containing the alkyne. This ensures the nitrile oxide is consumed as it is formed.[1]

  • Temperature Control: The dimerization reaction can be temperature-dependent. Some nitrile oxides require low temperatures for their generation to prevent decomposition or dimerization, followed by warming to facilitate the cycloaddition.[1]

  • Monitor Progress: Use TLC or LC-MS to monitor the reaction. Overly long reaction times can sometimes lead to product degradation.[1]

FAQ 2: I've synthesized an unsymmetrical isoxazole and my NMR shows a mixture of products. How can I control regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1][2] Regioselectivity is a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions.[1]

Strategies for Improving Regioselectivity:

  • For Cyclocondensation Reactions (e.g., with 1,3-dicarbonyls):

    • pH Adjustment: Altering the pH can favor the formation of one regioisomer over the other. Acidic conditions are often employed to control the outcome.[1]

    • Solvent Choice: The polarity of the solvent (e.g., ethanol vs. acetonitrile) can influence the transition state energies and thus the isomeric ratio.[3]

    • Use of Directing Groups: Employing derivatives like β-enamino diketones can provide better regiochemical control.[1]

  • For 1,3-Dipolar Cycloadditions:

    • Catalysis: The use of copper catalysts in reactions with terminal alkynes often leads to excellent regioselectivity.[4] Lewis acids (e.g., BF₃·OEt₂) can also be used to influence the outcome.[1]

    • Modify Reactants: Altering the electronic properties of the alkyne (electron-withdrawing vs. donating groups) or the nitrile oxide can shift the regiochemical preference.

Below is a decision-making workflow for tackling regioselectivity issues.

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Cyclocondensation (e.g., 1,3-Dicarbonyl) method->claisen Claisen-type cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH (try acidic) - Change solvent polarity - Use β-enamino derivatives claisen->claisen_sol cyclo_sol Modify Reagents/Conditions: - Use Cu(I) catalyst (for terminal alkynes) - Add a Lewis Acid (e.g., BF3·OEt2) - Change solvent - Modify substituent electronics cycloaddition->cyclo_sol end_node Improved Regioselectivity claisen_sol->end_node cyclo_sol->end_node

Caption: Decision tree for improving isoxazole regioselectivity.

FAQ 3: My isoxazole product is proving impossible to purify by column chromatography. What are my options?

Answer: Purification can be difficult when regioisomers or byproducts have very similar polarities to the desired product.[1] Standard silica gel chromatography may not be sufficient.

Advanced Purification Strategies:

  • Solvent System Screening: Don't give up on column chromatography immediately. Systematically screen a wide range of solvent systems with TLC. Sometimes a three-component system (e.g., Hexane/EtOAc/DCM) or the addition of a small amount of acid (acetic acid) or base (triethylamine) can dramatically improve separation.[1]

  • Alternative Stationary Phases: If silica is failing, consider other stationary phases. Reverse-phase chromatography (C18) is an excellent alternative for moderately polar compounds and separates based on different principles than normal phase.

  • Preparative HPLC: For high-purity material, preparative HPLC (both normal and reverse-phase) is the gold standard. While more resource-intensive, it offers far superior resolving power.

  • Crystallization: Do not underestimate the power of crystallization. Screen a variety of solvents to find one in which your compound is soluble when hot but sparingly soluble when cold. This is often the most effective way to obtain highly pure material suitable for X-ray analysis.

Part 2: Spectroscopic Characterization Pitfalls

Once you have a pure compound, the next step is unambiguous structural confirmation. Here are common pitfalls encountered during spectroscopic analysis.

FAQ 4: My ¹H NMR is complex. What are the typical chemical shifts for the isoxazole ring protons?

Answer: The chemical shifts of the isoxazole ring protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the substitution pattern. The H-4 proton is often a sharp singlet, while the H-5 proton is typically the most downfield due to its proximity to the oxygen atom.

Proton Position Typical ¹H Chemical Shift (ppm) Notes
H-3 8.3 - 8.6Only present in 3-unsubstituted isoxazoles.
H-4 6.2 - 6.9Often appears as a sharp singlet if H-3 and H-5 are substituted.[5][6]
H-5 8.5 - 8.8Typically the most deshielded proton on the ring.

Note: These are general ranges and can shift significantly based on the electronic nature of the substituents. Data compiled from various sources.[5][6][7][8]

FAQ 5: I have two regioisomers. Can I distinguish them by NMR alone?

Answer: Yes, but it often requires more than a simple ¹H NMR spectrum. Unambiguous assignment requires a suite of 1D and 2D NMR experiments.[3][9]

Protocol for Unambiguous Isomer Assignment:

  • Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, and DEPT-135 spectra.

  • Run 2D Correlation Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This is essential for assigning the carbon signals of the isoxazole ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, by observing the correlation from a substituent's protons to a specific ring carbon (C3, C4, or C5), you can definitively establish the connectivity and thus the isomeric structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other, which can be invaluable for confirming assignments, especially with bulky substituents.

The diagram below illustrates how HMBC can distinguish between a 3,5-disubstituted and a 3,4-disubstituted isoxazole.

G cluster_0 3,5-Disubstituted Isoxazole cluster_1 3,4-Disubstituted Isoxazole a R1-C3-N-O-C5-R2      |       |      C4-H H_R1 Protons on R1 C4 C4 H_R1->C4 3J (HMBC) H_4 H4 C5 C5 H_4->C5 2J (HMBC) b R1-C3-N-O-C5-H      |      C4-R2 H_R1_2 Protons on R1 C4_2 C4 H_R1_2->C4_2 2J (HMBC) H_5 H5 H_5->C4_2 2J (HMBC) C5_2 C5

Caption: Using HMBC correlations to differentiate isoxazole regioisomers.

FAQ 6: My mass spectrum shows several fragment ions. What are the characteristic fragmentation patterns for isoxazoles?

Answer: Electron Impact (EI) mass spectrometry of isoxazoles is primarily dictated by the cleavage of the weak N-O bond, which is the characteristic first step in many fragmentation pathways.[10][11]

Common Fragmentation Pathways:

  • N-O Bond Cleavage: This is the most common initial fragmentation, leading to a variety of subsequent losses.[10]

  • Loss of Substituents: Cleavage of bonds alpha to the ring is common, leading to the loss of side chains.

  • Ring Scission: The initial N-O cleavage can be followed by further ring fragmentation, often involving the loss of small neutral molecules like RCN or CO.[10][12]

Observed Loss Fragment Ion Plausible Mechanism
-RCN[M - RCN]⁺Follows initial N-O bond cleavage and rearrangement.[10]
-CO[M - CO]⁺Can occur after skeletal rearrangement.[12]
-R•[M - R]⁺Loss of a substituent from the ring.[10]

It is critical to use high-resolution mass spectrometry (HRMS) to obtain exact masses. This allows you to calculate the elemental composition of the molecular ion and key fragments, providing much stronger evidence for your proposed structure than low-resolution data.

Part 3: Advanced Characterization & Stability

FAQ 7: NMR and MS are consistent with my proposed structure, but I need absolute proof. Is X-ray crystallography necessary?

Answer: For absolute, unambiguous proof of structure, especially concerning regiochemistry and stereochemistry, single-crystal X-ray diffraction is the undisputed gold standard.[13][14] While a full suite of 2D NMR experiments provides very strong evidence for connectivity in solution, X-ray crystallography gives a precise 3D map of the molecule in the solid state, defining all bond lengths, angles, and conformations.[13]

The Main Pitfall: The single greatest challenge is not the analysis itself, but obtaining a single crystal of sufficient size and quality.[13]

Protocol: Screening for High-Quality Crystals

  • Start with Pure Material: Only use material that is >98% pure by NMR or UPLC-MS. Impurities inhibit crystal growth.

  • Solvent Screening: The goal is to find a solvent where your compound has moderate solubility.

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., DCM, Ethyl Acetate) in a vial. Cover the vial with a cap that has a small pinhole and leave it undisturbed.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, ether). The anti-solvent vapor will slowly diffuse into your solution, decreasing the solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to 4°C.

  • Be Patient: Crystal growth can take days or even weeks. Do not disturb the samples.

FAQ 8: My purified isoxazole seems to be decomposing upon storage or during subsequent reaction steps. How stable is the isoxazole ring?

Answer: The isoxazole ring is an aromatic heterocycle, but the N-O bond is inherently weak and represents its "Achilles' heel." The ring can be susceptible to cleavage under certain conditions.[1]

Conditions to Avoid:

  • Strong Bases: Strong bases can deprotonate the C3 or C5 positions if unsubstituted, or in some cases, induce ring-opening.[1][15] Leflunomide, for example, is known to undergo base-catalyzed ring opening.[15]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a classic method for cleaving the N-O bond to unmask β-dicarbonyl or β-hydroxycarbonyl functionalities.[1] Avoid these conditions if you wish to retain the ring.

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to collapse and rearrange, often to an oxazole via an azirine intermediate.[16] Store sensitive compounds in amber vials and protect reactions from direct light.[1]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1] Be mindful of this when planning cross-coupling or other metal-catalyzed reactions.

If you suspect decomposition, re-analyze your material by LC-MS and NMR to check for the appearance of new impurities or degradation products.

References

  • Vellalath, S., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Subramanian, M., et al. (2009). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Uccella, N. A., & Dattolo, G. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 755-762. [Link]

  • Supporting Information for various isoxazole syntheses. (n.d.). Royal Society of Chemistry. [Link]

  • Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Journal/Source Not Specified]. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Dou, G-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13652. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

Sources

Technical Support Center: Solvent Effects on Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing isoxazole derivatives. The choice of solvent is a critical parameter that can profoundly influence reaction yield, regioselectivity, and overall success. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis yield is very low. How could the solvent be the culprit?

A1: Low yield is a frequent issue where the solvent plays a multifaceted role. Consider these points:

  • Poor Solubility of Reagents: If your starting materials (e.g., alkyne, nitrile oxide precursor) are not fully dissolved, the reaction becomes heterogeneous and slow, leading to low conversion. Isoxazole itself is a polar compound, soluble in polar solvents like methanol and ethanol, but less so in non-polar solvents like hexane.[1] Ensure your chosen solvent can adequately dissolve all reactants at the reaction temperature.

  • Instability of Intermediates: The key intermediate in many syntheses, the nitrile oxide, is prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often irreversible side reaction.[2][3] This is especially problematic in concentrated solutions. A solvent that promotes rapid cycloaddition over dimerization is crucial. Sometimes, a solvent that allows for the slow, in-situ generation of the nitrile oxide in the presence of the alkyne can maximize the desired reaction pathway.[2]

  • Transition State Destabilization: The 1,3-dipolar cycloaddition reaction proceeds through a highly organized transition state.[4][5] A solvent that cannot effectively stabilize this transition state will slow the reaction, allowing more time for side reactions and degradation of starting materials.

For a systematic approach to troubleshooting low yields, refer to the workflow in our detailed troubleshooting section.

Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity with my solvent choice?

A2: Regioselectivity is a classic challenge in isoxazole synthesis, particularly with unsymmetrical alkynes. The solvent can significantly influence the ratio of regioisomers by differentially stabilizing the two possible transition states.

The formation of regioisomers is influenced by the steric and electronic properties of the reactants and the reaction conditions.[2] Generally, the 3,5-disubstituted isomer is the thermodynamically favored product in 1,3-dipolar cycloadditions.[6] However, solvent polarity can alter this outcome.

A study on the reaction between ethyl propiolate and 2-furfuryl nitrile oxide found that as solvent polarity increased (from toluene to dichloromethane to ethanol to DMSO), the ratio of the 3,5-isomer to the 3,4-isomer decreased.[7] This suggests that more polar solvents can favor the formation of the less common 3,4-isomer.

  • Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These can stabilize the more polar transition state, which may lead to the 3,4-isomer.[7][8] For instance, in the synthesis of isoxazoles from β-enamino diketones, switching from ethanol to acetonitrile (a polar aprotic solvent) dramatically shifted the major product from one regioisomer to the other.[2][9]

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): These often favor the "classical" outcome, leading to higher selectivity for the 3,5-disubstituted product.[7]

We recommend screening a range of solvents with varying polarities to empirically determine the optimal conditions for your desired regioisomer.

Q3: What is the practical difference between using a polar protic vs. a polar aprotic solvent for my cycloaddition reaction?

A3: This is a critical distinction that impacts nucleophilicity and reaction mechanism.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[10][11] They can solvate and stabilize both anions and cations effectively. In the context of isoxazole synthesis, they can stabilize charged intermediates. However, they can also form hydrogen bonds with the nitrile oxide oxygen, potentially "caging" it and reducing its reactivity, which can slow down the desired cycloaddition.[12][13][14]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[10][11] They are excellent at solvating cations but are poor at solvating anions (the nucleophile).[14] By leaving the nucleophilic oxygen of the nitrile oxide "naked" and more reactive, these solvents can significantly accelerate SN2-type reactions and cycloadditions.[13] For example, acetonitrile is often an excellent choice for 1,3-dipolar cycloadditions, providing good yields.[8]

The choice between them is not always straightforward. While aprotic solvents often lead to faster rates, protic solvents might be necessary for reagent solubility or to influence regioselectivity.[9]

Q4: My starting materials are not dissolving properly. What are my options?

A4: Solubility issues are a common roadblock. Here is a logical approach to solving this:

  • Solvent Screening: The first step is to screen a variety of solvents. Refer to the solvent properties table in the Appendix to make an informed choice based on the polarity of your substrates.

  • Solvent Mixtures: A binary solvent system can often provide the right balance of properties. For example, a mixture of toluene and a more polar co-solvent like THF or DMF might dissolve a non-polar alkyne and a polar nitrile oxide precursor.

  • Temperature Adjustment: Gently heating the reaction mixture can increase solubility. However, be cautious, as higher temperatures can also accelerate side reactions like nitrile oxide dimerization.[2]

  • "Green" Solvent Alternatives:

    • Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A choline chloride:glycerol mixture, for instance, has been successfully used as a medium for isoxazole synthesis, sometimes providing better yields than conventional solvents like ethylene glycol.[15]

    • Aqueous Media: For certain substrates, water can be an excellent "green" solvent, and reactions can be accelerated due to hydrophobic effects.[16][17][18] Ultrasound irradiation is often used in conjunction with aqueous media to improve mixing and reaction rates.[16][18]

  • Solvent-Free Conditions: In some cases, especially with mechanochemical methods like ball-milling, the reaction can be performed without any solvent, which can be highly efficient and environmentally friendly.[3][19]

Troubleshooting Guides

Problem 1: Low or No Yield of Isoxazole Product

This guide provides a systematic workflow to diagnose and resolve low-yield issues where the solvent is a potential cause.

Troubleshooting Workflow for Low Yield

G cluster_legend Legend start Low or No Yield Observed solubility Are all starting materials fully dissolved? start->solubility side_reactions Is furoxan (dimer) a major byproduct? solubility->side_reactions  Yes change_sol Action: Change Solvent Polarity or Use Co-solvent solubility->change_sol No   workup Is product lost during workup/purification? side_reactions->workup No   in_situ Action: Ensure slow, in-situ generation of nitrile oxide. Consider a less polar solvent. side_reactions->in_situ  Yes conditions Review Other Conditions (Temp, Time, Stoichiometry) workup->conditions No   workup_mod Action: Modify Extraction Solvent or Purification Method workup->workup_mod  Yes sol_screen Action: Screen Solvents (See Table 1) change_sol->side_reactions in_situ->workup Problem Problem Decision Decision Point Action Action Item

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Detailed Steps & Explanations:

  • Verify Solubility: Visually inspect the reaction mixture. If solids are present, the reaction is limited by mass transfer.

    • Action: Consult Table 1 and select a solvent or co-solvent system with a polarity better matched to your substrates. For example, if your alkyne is greasy and your oxime precursor is polar, a mixture like THF/water or using a phase-transfer catalyst might be effective.

  • Analyze for Side Reactions: Check your crude NMR or LC-MS for evidence of furoxan dimerization. Nitrile oxides are prone to this side reaction, especially at high concentrations or temperatures.[2][3]

    • Action: The goal is to have the cycloaddition be much faster than dimerization. Switch to a solvent that accelerates the cycloaddition (often a polar aprotic solvent like acetonitrile).[8] Alternatively, using a less polar solvent like toluene can sometimes disfavor the polar dimerization pathway. Generating the nitrile oxide slowly in situ is a key strategy to keep its instantaneous concentration low.[2]

  • Review Work-up Procedure: Isoxazoles have varying polarities. Your product might be lost during aqueous extraction if it has some water solubility, or it might be difficult to separate from byproducts via chromatography.

    • Action: If you used a water-miscible solvent like DMF or DMSO, ensure it is thoroughly removed during the aqueous wash. If an emulsion forms during extraction, adding brine can help break it.[20] For purification, screen different chromatography solvent systems on TLC to achieve better separation.[2]

Problem 2: Difficulty with Work-up and Purification

Even with a high-yielding reaction, isolating the final product can be challenging due to the solvent used.

  • Issue: A persistent emulsion has formed during extraction.

    • Cause: This is common when using solvents like ethyl acetate or THF, especially if the reaction mixture contains high concentrations of salts or polar byproducts.

    • Solution:

      • Allow the separatory funnel to stand undisturbed; sometimes emulsions break over time.

      • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[20]

      • Filter the entire mixture through a pad of Celite® to physically disrupt the emulsion.[20]

      • If the volume is small, centrifugation is a very effective method for separating the layers.

  • Issue: The product is an oil and will not crystallize.

    • Cause: Residual high-boiling point solvents (e.g., DMSO, DMF) can trap the product as an oil. Impurities can also inhibit crystallization.

    • Solution:

      • High-Vacuum Evaporation: Ensure all reaction solvent is removed. For DMF/DMSO, this may require a high-vacuum pump and gentle heating.

      • Trituration: Add a solvent in which your product is sparingly soluble (like hexane or diethyl ether) and stir or sonicate vigorously. This can wash away soluble impurities and induce crystallization.[20]

      • Purification as an Oil: If crystallization fails, purify the oil by column chromatography.[20]

  • Issue: The desired product is co-eluting with a byproduct (e.g., furoxan).

    • Cause: Regioisomers or the furoxan dimer can have very similar polarities to the desired isoxazole, making chromatographic separation difficult.

    • Solution:

      • Optimize Chromatography: Systematically screen different solvent systems for column chromatography using TLC. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or the addition of a small amount of triethylamine or acetic acid, can dramatically alter selectivity.[2]

      • Crystallization: This can be a highly effective method for separating isomers. Experiment with various solvent/anti-solvent systems (e.g., dissolving in a minimal amount of dichloromethane and slowly adding hexane).

Technical Appendix

Table 1: Properties of Common Solvents and Their Influence on Isoxazole Synthesis
SolventDielectric Constant (ε)TypeTypical Observations in Isoxazole Synthesis
Non-Polar
Hexane1.9AproticPoor solvent for most precursors. Used for purification/crystallization.
Toluene2.4AproticGood for less polar substrates. Often favors 3,5-regioselectivity.[7]
Dichloromethane (DCM)9.1AproticGood general-purpose solvent. Balances polarity for many substrates.[21]
Polar Aprotic
Tetrahydrofuran (THF)7.5AproticVersatile solvent, dissolves a wide range of organic compounds.[21]
Ethyl Acetate (EtOAc)6.0AproticCommon for reaction and work-up; can be prone to emulsion formation.
Acetonitrile (MeCN)37.5AproticExcellent for accelerating cycloadditions.[8] Can influence regioselectivity.[9]
Dimethylformamide (DMF)36.7AproticHigh boiling point, dissolves polar compounds. Can be difficult to remove.[22]
Dimethyl Sulfoxide (DMSO)46.7AproticVery polar, high boiling. Can increase the ratio of 3,4-regioisomer.[7]
Polar Protic
Ethanol (EtOH)24.6ProticCommon, "green" solvent. Can influence regioselectivity.[2][9]
Methanol (MeOH)32.7ProticSimilar to ethanol, effective for polar starting materials.[4][23]
Water (H₂O)80.1ProticExcellent green solvent for specific substrates, often used with ultrasound.[16][17][18]
Experimental Protocol: General Procedure for Solvent Screening in 1,3-Dipolar Cycloaddition

This protocol outlines a method for screening solvents to optimize the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Objective: To identify a solvent that maximizes yield and minimizes side-product formation.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Candidate Solvents (e.g., THF, DCM, MeCN, Toluene)

  • Small reaction vials with stir bars

  • TLC plates and appropriate mobile phase

Procedure:

  • Setup: Arrange four reaction vials, each charged with the aldoxime (e.g., 0.5 mmol) and a stir bar.

  • Solvent Addition: To each vial, add 2 mL of a different candidate solvent (Vial 1: THF, Vial 2: DCM, etc.). Stir until the aldoxime is fully dissolved.

  • Reagent Addition: Add the terminal alkyne (0.6 mmol) to each vial.

  • Cooling: Place all vials in an ice-water bath (0 °C).

  • Nitrile Oxide Generation: In separate portions over 5 minutes, add the NCS (0.55 mmol) to each stirring solution. A color change may be observed.

  • Base Addition: Add the triethylamine (0.75 mmol) dropwise to each vial. Allow the reactions to stir at 0 °C for 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reactions to warm to room temperature. Stir for 4-12 hours (or as determined by a preliminary test).

  • Monitoring: Monitor the reactions periodically by TLC. Spot the starting aldoxime, alkyne, and the reaction mixture from each vial on the same plate. Look for the disappearance of starting material and the appearance of a new, single major product spot. Note any significant byproduct spots.

  • Work-up & Analysis:

    • Once a reaction is deemed complete by TLC, quench it by adding 5 mL of water.

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude residue by ¹H NMR to determine the conversion and the ratio of product to byproducts. The solvent that gives the cleanest spectrum with the highest conversion is the optimal choice for scale-up.

References

  • Science and Education Publishing. (2017, July 6). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available from: [Link]

  • Maynooth University Research Archive Library. (2012, March 13). Nitrile Oxide/Alkyne Cycloadditions. Available from: [Link]

  • PMC - NIH. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Available from: [Link]

  • PMC - PubMed Central. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available from: [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • PMC - NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • PMC - NIH. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

  • ResearchGate. (2023, October 12). (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • Solubility of Things. (n.d.). Isoxazole. Available from: [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available from: [Link]

  • YouTube. (2022, June 6). Protic and Aprotic solvents - and the reaction speed. Available from: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Available from: [Link]

  • ResearchGate. (2016, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available from: [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • RSC Publishing. (2022, February 23). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. Available from: [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Available from: [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Available from: [Link]

  • ResearchGate. (2015, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Available from: [Link]

  • ACS Publications. (2023, April 3). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Available from: [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • ResearchGate. (2016, August 6). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Available from: [Link]

  • SciELO. (n.d.). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Quantitative Predictions of Substituent and Solvent Effects on the Regioselectivities of Nitrile Oxide Cycloadditions to Electron-Deficient. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Isoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for forming the isoxazole core. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield or failing completely. What are the common catalyst-related pitfalls?

A1: This is a frequent challenge, often rooted in the specifics of the catalytic system. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most versatile method for isoxazole synthesis, and its success is highly dependent on the catalyst's performance.[1][2] Let's break down the likely culprits.

  • Catalyst Choice and Oxidation State: For the highly reliable synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, Copper(I) is the catalyst of choice.[3][4] A common failure point is the use of an inactive catalyst. Cu(I) salts are susceptible to oxidation to Cu(II), which is generally less effective for this transformation.

    • Expert Insight: If you are using a Cu(I) source like CuI or CuBr, ensure it is pure and has been stored under an inert atmosphere. If you suspect your catalyst has oxidized, consider generating the active Cu(I) species in situ. A highly effective method is the comproportionation of Cu(0) metal (e.g., copper turnings) and a Cu(II) salt like CuSO₄ in your reaction mixture.[3] This ensures a fresh, active supply of Cu(I).

  • Inefficient Nitrile Oxide Generation: The cycloaddition is often performed by generating the nitrile oxide intermediate in situ to avoid its isolation, as nitrile oxides are unstable and prone to dimerization into furoxans.[5] If the generation is slow or inefficient, the alkyne and catalyst have nothing to react with.

    • Troubleshooting: Ensure your base (e.g., triethylamine) and halogenating agent (e.g., Chloramine-T) are of high quality and appropriate for generating the nitrile oxide from your starting aldoxime.[3][6] The catalyst's role is to facilitate the cycloaddition, but the reaction cannot proceed if the dipole is not present.

  • Suboptimal Catalyst Loading: Catalyst loading must be optimized. Too little catalyst will result in a sluggish or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to unwanted side reactions or purification difficulties.

    • Protocol Standard: A typical starting point for Cu(I) catalysts is in the range of 1-10 mol%.[1] If you observe low conversion, consider incrementally increasing the catalyst loading while monitoring the reaction by TLC or LC-MS.

Q2: I'm getting a mixture of regioisomers (3,4- and 3,5-disubstituted). How can I use a catalyst to control the regioselectivity?

A2: Achieving regiochemical control is one of the most critical aspects of isoxazole synthesis, and catalyst selection is your primary tool for directing the outcome. The electronic and steric properties of your substrates play a role, but the metal catalyst often dictates the regiochemical pathway.[5][6]

  • For 3,5-Disubstituted Isoxazoles (The "Click" Isomer): Copper(I) catalysis is the gold standard for reliably and selectively producing 3,5-disubstituted isoxazoles from terminal alkynes.[3][4] The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes a stepwise addition with the nitrile oxide, ensuring high regioselectivity.[3]

  • For 3,4-Disubstituted Isoxazoles: Synthesizing the 3,4-isomer requires a deliberate switch in catalytic strategy, as it is often the disfavored product.

    • Ruthenium(II) Catalysis: The Fokin and co-workers' development of Ruthenium(II)-catalyzed cycloadditions provides a powerful method to access 3,4-disubstituted isoxazoles.[7][8] Unlike copper, ruthenium catalysts can reverse the typical regioselectivity.

    • Lewis Acid Catalysis: In some systems, Lewis acids like ZrCl₄ or BF₃·OEt₂ can influence regioselectivity, particularly in cyclocondensation reactions involving β-enamino diketones.[5][9] This approach works by altering the electronic properties of the substrates.

Below is a decision-making workflow for selecting a catalyst based on your desired regioisomer.

start Desired Isoxazole Regioisomer? isomer_35 3,5-Disubstituted start->isomer_35 Standard Cycloaddition isomer_34 3,4-Disubstituted start->isomer_34 Alternative Regiochemistry catalyst_cu Use Copper(I) Catalyst (e.g., CuI, in situ Cu(0)/CuSO₄) isomer_35->catalyst_cu catalyst_ru Use Ruthenium(II) Catalyst (e.g., [Cp*RuCl]₄) isomer_34->catalyst_ru catalyst_lewis Consider Lewis Acid (e.g., BF₃·OEt₂ with β-enamino diketones) isomer_34->catalyst_lewis

Catalyst selection based on desired regiochemistry.
Q3: What are the key differences between using copper, gold, and rhodium catalysts in isoxazole synthesis?

A3: While copper is the workhorse for the classic 1,3-dipolar cycloaddition, other transition metals like gold and rhodium open doors to different synthetic pathways and substrate classes. Their mechanisms of action are distinct, making them suitable for different types of transformations.

Catalyst SystemPrimary Application in Isoxazole SynthesisTypical SubstratesKey Advantage
Copper (Cu) 1,3-Dipolar CycloadditionTerminal Alkynes + Nitrile OxidesHigh regioselectivity for 3,5-isomers, cost-effective, robust ("click" chemistry).[3][4]
Gold (Au) Intramolecular Cycloisomerizationα,β-Acetylenic OximesExcellent for forming substituted isoxazoles from linear precursors under mild conditions.[4]
Rhodium (Rh) Formal [3+2] Cycloadditions / Carbene ChemistryN-Sulfonyl-1,2,3-triazoles, Diazo compoundsAccess to unique substitution patterns, such as polysubstituted 3-aminopyrroles from isoxazoles.[10][11][12]
Lewis Acids (e.g., AlCl₃) Promoted Cycloaddition/CondensationVarious, including α-nitro ketonesCan enhance reaction rates and influence regioselectivity in specific systems.[1][13]
Organocatalysts (e.g., DABCO) Metal-Free CycloadditionAldehydes, Alkynes, NitroacetatesAvoids metal contamination, useful in green chemistry approaches.[1][2]

Troubleshooting Workflow: Low-Yielding Copper-Catalyzed Reaction

If you are facing a low-yielding Cu(I)-catalyzed cycloaddition, follow this systematic troubleshooting workflow.

start Low Yield in Cu(I)-Catalyzed Isoxazole Synthesis check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Confirm Reagent Quality & Nitrile Oxide Generation start->check_reagents check_conditions 3. Optimize Reaction Conditions start->check_conditions sol_catalyst Use fresh Cu(I) source or generate in situ from Cu(0)/CuSO₄. check_catalyst->sol_catalyst Inactive Catalyst sol_reagents Use pure aldoxime/alkyne. Confirm base effectiveness. Consider slow addition of nitrile oxide precursor. check_reagents->sol_reagents Poor Precursor or Dimerization sol_conditions Screen temperature (e.g., RT to 80°C). Ensure reactants are soluble. Screen catalyst loading (1-10 mol%). check_conditions->sol_conditions Suboptimal Environment

Systematic troubleshooting for Cu(I)-catalyzed reactions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the reliable one-pot procedure developed by Fokin, Hansen, and Wu, which avoids the isolation of unstable intermediates.[3]

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and the terminal alkyne (1.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of water and t-butanol.

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-2 mol%) and a source of Cu(I), such as sodium ascorbate (10 mol%) or copper turnings (5-10 mol%).

  • Base Addition: Add an appropriate base, such as triethylamine (Et₃N, 2.0 eq.), to facilitate the in situ formation of the aldoxime and subsequently the nitrile oxide.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

This protocol is based on methodologies using gold catalysts to efficiently cyclize linear precursors.[4]

  • Reaction Setup: In a vial, dissolve the α,β-acetylenic oxime (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the gold catalyst (e.g., AuCl₃, 5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Workup and Purification: Once the reaction is complete, filter the mixture through a short pad of Celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to yield the desired substituted isoxazole.

References

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • Jeong, Y., et al. (2014). Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry. Available at: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. . Retrieved from [Link]

  • Zhang, X.-W., et al. (2018). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters. Available at: [Link]

  • Gao, Y., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2021). Rhodium(iii)-catalysed redox neutral alkylation of 3-arylbenzo[d]isoxazoles: easy access to substituted succinimides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thirukovela, N. S., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. Available at: [Link]

  • Kim, H. J., et al. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Retrieved from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Mohanta, P., & Patel, B. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981–33003. [Link]

  • Lopez, A. G., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Synfacts. (2022). Copper-Catalyzed Isoxazole Synthesis. Thieme. Available at: [Link]

  • Shi, B., et al. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Chemical Communications. Available at: [Link]

  • Wang, Y., et al. (2018). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications. Available at: [Link]

  • Moody, C. J., et al. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Sreenivasulu, R., & Kumar, C. R. (2016). A Review on Synthesis and Biological Importance of Isoxazole Derivatives.
  • Mohanta, P., & Patel, B. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Chen, C.-Y., et al. (2020). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]

  • Kumar, S., et al. (2021). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stephenson, C. J., et al. (2015). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Yakubov, S. T., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Retrieved from [Link]

  • Reddy, C. S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Workup Procedures for Isoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole derivatives. Here, we move beyond simple procedural lists to provide a deeper understanding of the causality behind each step of the workup process. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your purification strategies, and ensure the integrity of your final compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of isoxazoles and general post-reaction handling.

Q1: How stable is the isoxazole ring to common workup conditions?

A: The isoxazole ring is an aromatic system, but it possesses a chemically labile N-O bond that makes it susceptible to cleavage under certain conditions.[1] Understanding this inherent weakness is critical for designing a successful workup.

  • Basic Conditions: The ring can be sensitive to strong bases, which may cause ring-opening.[2][3] For instance, the drug leflunomide shows noticeable isoxazole ring decomposition at pH 10.0, with the process accelerating at higher temperatures.[3] Therefore, washes with strong bases like NaOH or KOH should be approached with caution or replaced with milder alternatives like sodium bicarbonate (NaHCO₃) if the target molecule's stability is unknown.

  • Acidic Conditions: While generally more stable to acid than strong base, some isoxazoles can degrade under strongly acidic conditions (pH < 3.5).[4] Mild acidic washes, such as with saturated ammonium chloride (NH₄Cl) or dilute HCl (e.g., 1M), are typically safe for quenching reactions or removing basic impurities.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) and other reducing agents.[2] This reactivity is often exploited synthetically but must be avoided during workup and purification if the isoxazole ring is to be retained.[1]

  • Other Sensitivities: Certain transition metals and photochemical (UV light) conditions can also promote ring cleavage or rearrangement.[2] It is advisable to protect sensitive compounds from direct light.

Q2: What are the most common impurities I should expect after an isoxazole synthesis?

A: Impurities are highly dependent on the synthetic route. For the two most common methods, you can anticipate the following:

  • 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Alkene):

    • Furoxans: These are common byproducts resulting from the dimerization of the nitrile oxide intermediate.[5] Their formation can be minimized by generating the nitrile oxide in situ slowly in the presence of the dipolarophile.[5]

    • Unreacted Starting Material: Unreacted alkyne/alkene or the nitrile oxide precursor (e.g., an oxime or hydroximoyl chloride) may persist.

    • Base/Salts: If a base like triethylamine is used to generate the nitrile oxide, its corresponding salt (e.g., triethylamine hydrochloride) will be a major byproduct.

  • Condensation (1,3-Dicarbonyl + Hydroxylamine):

    • Unreacted 1,3-Dicarbonyl: These starting materials are often more polar than the resulting isoxazole.[5]

    • Excess Hydroxylamine: As a basic and highly polar compound, it is typically removed with aqueous washes.[5]

    • Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of two different isoxazole regioisomers is a common challenge.[2]

Q3: My crude product is a dark, intractable oil. What are my initial steps?

A: An oily crude product is a frequent challenge. Avoid immediately placing it on a high-vacuum line, as this can cause volatile products to be lost and may not solidify the oil.

  • Attempt Trituration: Add a solvent in which your desired product is expected to be sparingly soluble, but impurities are soluble (e.g., hexane, diethyl ether, or a mixture).[5] Vigorously stir or scratch the flask with a spatula. This mechanical agitation can break up the oil and induce crystallization.[6]

  • Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar "anti-solvent" like hexane or pentane until the solution becomes cloudy, then allow it to stand.[5] This can often precipitate the product.

  • Proceed as an Oil: If solidification fails, the oil can be purified directly using column chromatography. Pre-adsorbing the oil onto a small amount of silica gel can make loading the column cleaner and more effective.

Troubleshooting Guide: Common Workup & Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: A persistent emulsion has formed during liquid-liquid extraction.

Q: I'm shaking my separatory funnel, and the aqueous and organic layers won't separate cleanly. How can I break this emulsion?

A: Emulsion formation is one of the most common frustrations during workup. It occurs when surfactant-like molecules (e.g., byproducts, phospholipids from biological samples) or fine particulates stabilize the interface between the two immiscible liquids.[7] Aggressive shaking increases the surface area and worsens the problem.

Causality: The goal is to disrupt the stabilized interface by changing the properties of the liquid phases.

Solutions (to be tried in order):

  • Patience: Let the separatory funnel stand undisturbed in a ring clamp for 10-20 minutes. Many simple emulsions will resolve on their own.[5]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the energy input that creates emulsions.[7][8]

  • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This dramatically increases the ionic strength and density of the aqueous phase, which helps force the separation of the organic and aqueous layers—a technique known as "salting out".[7][9]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool in a Büchner funnel.[5][10] The large surface area of the filter aid helps to break up the microscopic droplets.

  • Centrifugation: If the volume is small enough to fit in centrifuge tubes, spinning the mixture is a highly effective method for separating the layers.[5]

  • Solvent Addition: Adding a small amount of a different solvent can alter the polarity and help break the emulsion.[5] For example, if using ethyl acetate, adding a little dichloromethane may help.

G start Persistent Emulsion Forms patience Let Funnel Stand (10-20 min) start->patience brine Add Saturated Brine (NaCl) & Gently Swirl patience->brine  Still Emulsified resolved Layers Separated patience->resolved Resolved   filter Filter through Celite® or Glass Wool brine->filter  Still Emulsified brine->resolved Resolved   centrifuge Centrifuge (if volume allows) filter->centrifuge  Still Emulsified filter->resolved Resolved   centrifuge->resolved Resolved  

Caption: Decision tree for breaking emulsions during extraction.

Issue 2: My product yield is very low after the aqueous workup.

Q: I know my reaction worked based on TLC/LCMS of the crude mixture, but after extraction and concentration, I have very little material. Where did my product go?

A: Significant product loss during workup can usually be attributed to one of three causes: physical loss, unexpected solubility, or chemical decomposition.

Solutions:

  • Check the Aqueous Layer: Don't discard the aqueous layer until you are certain your product has been fully extracted. Take a small aliquot of the aqueous phase, extract it with a clean solvent, and run a TLC or LCMS to see if a significant amount of product remains. If so, perform additional extractions (3-4 times) on the bulk aqueous layer.

  • Re-evaluate Extraction Solvent: If your isoxazole derivative is highly polar due to its substituents, it may have poor partitioning into common non-polar extraction solvents like ethyl acetate or ether. Consider using a more polar solvent like dichloromethane (DCM) or even performing a continuous liquid-liquid extraction for very polar products.

  • Suspect Decomposition: As discussed in FAQ #1, the isoxazole ring can be labile. If you used a strong acid or base wash, your product may have decomposed. Re-run the workup using milder reagents (e.g., saturated NaHCO₃ instead of 1M NaOH) and keep the mixture cold (e.g., on an ice bath) to see if yields improve.

  • Prevent Precipitation: If your product is a solid, it may have precipitated out of solution during the workup and been lost during transfers or mistaken for inorganic salts. Ensure all solids are redissolved before separating layers. If a solid appears at the interface, it may be your product; isolate it separately for analysis.

Issue 3: I can't separate my desired isoxazole from a byproduct or regioisomer.

Q: My "purified" product is a mixture of two spots on TLC with very similar Rf values. How can I improve separation?

A: This is a classic purification challenge, especially common when dealing with regioisomers.[2] The solution lies in exploiting subtle differences in the isomers' properties.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System Screening: Do not rely on just one eluent system. Systematically screen different solvent mixtures using TLC. A switch from a standard hexane/ethyl acetate system to one containing dichloromethane, toluene, or even a small amount of an additive like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically alter selectivity and improve separation.[2]

    • Change the Stationary Phase: If silica gel (which is acidic) fails, try neutral or basic alumina. For very non-polar compounds, reverse-phase (C18) chromatography may be effective.[2]

  • Attempt Recrystallization: This technique can be exceptionally effective for separating isomers. Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene).[2] A successful recrystallization can yield highly pure material, often superior to that from chromatography.

  • Preparative Techniques: For small scales or very difficult separations, preparative TLC or HPLC can provide the necessary resolution.[2] Supercritical fluid chromatography (SFC) is also a powerful, though less common, technique for isomer separation.[2]

Experimental Protocols & Data
Protocol 1: Standard Aqueous Workup for 1,3-Dipolar Cycloaddition

This protocol is a general starting point for reactions where a nitrile oxide is generated in situ using a base like triethylamine (Et₃N).

  • Cool the Reaction: Once the reaction is deemed complete by TLC/LCMS, cool the reaction vessel in an ice-water bath to 0-5 °C. This mitigates any potential exotherm during quenching.

  • Quench the Reaction: Slowly add 1M HCl (or saturated aq. NH₄Cl for more sensitive substrates) to the stirred reaction mixture until the pH of the aqueous phase is ~7. This step protonates the excess Et₃N to form water-soluble Et₃N·HCl.

  • Solvent Partition: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, MeCN), add an extraction solvent like ethyl acetate (EtOAc) and water. If the reaction solvent is already water-immiscible (e.g., DCM, Toluene), simply add water.

  • Extract the Product: Separate the layers. Extract the aqueous layer two more times with fresh EtOAc. Combine all organic layers.

  • Wash to Remove Impurities:

    • Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any residual acid.

    • Wash the organic layers with saturated aqueous NaCl (brine). This helps remove the bulk of the dissolved water and aids in preventing emulsions.[9]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (see Table 1). Stir for 10-15 minutes.

  • Isolate the Crude Product: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify: Purify the crude material by column chromatography or recrystallization.

G A Crude Reaction Mixture B Quench Reaction (e.g., H₂O, aq. NH₄Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc / H₂O) B->C D Combine Organic Layers C->D E Aqueous Washes (e.g., NaHCO₃, Brine) D->E F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Filter & Concentrate (Rotary Evaporator) F->G H Crude Product G->H I Purification H->I J Pure Isoxazole I->J

Caption: A standard workflow from crude reaction to pure isoxazole.

Data Presentation: Comparison of Common Drying Agents

The choice of drying agent is a critical step to ensure that residual water is removed before solvent evaporation, which can affect crystallization and sample stability.

Drying AgentFormulaCapacitySpeedAcidity/BasicityTypical Use Case
Sodium Sulfate Na₂SO₄HighSlowNeutralGeneral purpose, good for pre-drying.
Magnesium Sulfate MgSO₄ModerateFastWeakly AcidicFast and efficient drying. Avoid for highly acid-sensitive compounds.
Calcium Chloride CaCl₂HighFastLewis AcidicVery effective for hydrocarbons and ethers. Avoid for alcohols, amines, or carbonyls.
Potassium Carbonate K₂CO₃LowModerateBasicGood for drying basic organic solutions.
References
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Pope, J., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Retrieved from [Link]

  • Silva, A. M. S., et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(11). Retrieved from [Link]

  • Unspecified Authors. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. Retrieved from [Link]

  • Unspecified Authors. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]

  • Unspecified Authors. (2022, February 23). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

"troubleshooting low bioactivity in isoxazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-08

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and active biological probes.[1][2][3] Its unique electronic properties and synthetic versatility make it an attractive starting point for drug discovery campaigns.[4][5][6][7] However, researchers often encounter the frustrating challenge of low or nonexistent biological activity in newly synthesized isoxazole derivatives. This guide provides a structured, in-depth approach to troubleshooting these issues, moving beyond simple checklists to explain the underlying scientific principles and provide actionable, field-tested protocols.

This support center is designed for drug development professionals and academic researchers. It is organized into a series of frequently asked questions (FAQs) that diagnose common problems, followed by detailed experimental workflows to address them.

Troubleshooting Hub: Frequently Asked Questions (FAQs)

Our troubleshooting philosophy begins with a critical question: Is the problem with the compound itself, or the way it's being tested? This initial diagnosis prevents wasted effort in synthesizing new analogues before understanding the root cause of low activity.

SECTION 1: Initial Diagnosis — Is the Problem the Compound or the Assay?

Before modifying your isoxazole derivative, it's crucial to validate that the observed low activity isn't an artifact of the experimental setup.

Q1: My isoxazole derivative shows no activity in my primary screen. How can I be sure the result is real and not a false negative?

A1: A lack of activity can be misleading. Before concluding the compound is inactive, verify the integrity of the experiment itself.

  • Assay Health: Confirm that your positive and negative controls for the assay are behaving as expected. A statistical value called the Z'-factor is often used to check the reliability of a high-throughput screening (HTS) assay; a value above 0.5 is generally considered robust.[8]

  • Compound Integrity: Re-confirm the identity and purity of your compound stock via LC-MS and NMR. Degradation during storage or impurities can lead to a loss of activity.

  • Dose-Response Curve: If you only tested at a single concentration, you may have missed the active range. Perform a full dose-response curve to look for any activity, even if it's weak. Sometimes, very potent compounds exhibit a "hook effect" where activity decreases at very high concentrations.

Q2: Could my compound be interfering with the assay technology itself?

A2: Yes, this is a common source of misleading results. Assay interference compounds (AICs) can interact with the detection method rather than the biological target.[9]

  • Autofluorescence: If you are using a fluorescence-based assay, your isoxazole derivative might be intrinsically fluorescent at the same wavelengths, artificially masking a positive result or creating a false positive. You must run a control experiment with your compound in the assay buffer without the biological target to check for autofluorescence.[10]

  • Light Absorption: In absorbance-based assays (e.g., those using NADH/NADPH), colored compounds can absorb light and mimic activity.[9] A simple visual inspection of your compound in solution is a first step, followed by a spectroscopic scan.

  • Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false positives.[10] This can be tested by re-running the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant loss of potency suggests aggregation is the mechanism.[10]

SECTION 2: Compound-Intrinsic Problems

If you've ruled out assay artifacts, the next step is to investigate the physicochemical properties of your isoxazole derivative. A molecule cannot interact with its target if it doesn't reach it in a sufficient concentration.

Q3: I suspect my isoxazole derivative has poor aqueous solubility. How does this lead to low bioactivity and what can I do?

A3: Poor aqueous solubility is one of the most common reasons for low bioactivity in drug discovery, with some estimates suggesting up to 40% of commercialized products and 70-90% of drug candidates are poorly soluble.[11] If a compound crashes out of solution in the assay buffer, its effective concentration is much lower than intended, leading to artificially low or no observed activity.[11][12]

Troubleshooting Strategies:

  • Measure Solubility: First, confirm your suspicion by performing a kinetic or thermodynamic solubility assay.

  • Formulation Optimization: For initial screening, you may be able to overcome poor solubility by using formulation aids.[13]

    • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol can help. However, be mindful that high concentrations can disrupt assays and affect cell health.

    • pH Modification: For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility.[13]

    • Excipients: Surfactants or cyclodextrins can be used to solubilize highly hydrophobic compounds.[13]

  • Structural Modification: The most robust, long-term solution is to modify the molecule to improve its intrinsic solubility. This involves adding polar functional groups (e.g., hydroxyls, amines, amides) or breaking up planarity, which can reduce crystal lattice energy.

Q4: My compound is soluble, but still inactive. Could it be unstable?

A4: Yes, both chemical and metabolic instability can lead to low bioactivity. The compound may degrade in the assay buffer or be rapidly metabolized by enzymes if you are using a cell-based or in vivo model.

  • Chemical Stability: The isoxazole ring itself is generally stable, but can be susceptible to cleavage under certain conditions.[7][14] For instance, the drug Leflunomide shows increased isoxazole ring opening under basic pH conditions (pH 10) and at higher temperatures (37°C).[14][15] Incubate your compound in assay buffer for the duration of the experiment and analyze for degradation by LC-MS.

  • Metabolic Stability: In cellular or in vivo experiments, cytochrome P450 enzymes in the liver and other tissues are a primary source of metabolism.[16] The isoxazole ring can be a site of metabolism, sometimes leading to hydroxylation or ring cleavage.[17][18] A microsomal stability assay is a standard in vitro test to assess this liability.

SECTION 3: Structure-Activity Relationship (SAR) Challenges

If your compound is soluble, stable, and not causing assay artifacts, the low activity is likely due to a suboptimal fit with the biological target. This is where medicinal chemistry and SAR analysis come in.

Q5: My lead isoxazole has weak activity (micromolar range). Where should I start making modifications to improve potency?

A5: The key is to make systematic, rational changes to explore the chemical space around your scaffold. The specific modifications depend on the substitution pattern of your isoxazole (e.g., 3,5-disubstituted vs 3,4,5-trisubstituted), but general principles apply.

Initial SAR Exploration:

  • Analyze the Core: The isoxazole ring itself is a key pharmacophore. Some studies show that isomeric scaffolds like oxadiazoles can have drastically different activity, indicating the precise arrangement of heteroatoms is critical.[19]

  • Vary Substituents: The groups attached to the isoxazole ring are the primary drivers of potency and selectivity.

    • Aryl Groups: If your derivative has aryl (e.g., phenyl) substituents, explore different substitution patterns on that ring. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) can have profound effects on binding affinity.[4][5][20] For example, in some anticancer isoxazoles, a para-chloro or para-bromo substituent on a phenyl ring was associated with increased activity.[20]

    • Linkers: If there is a linker between the isoxazole and another functional group, vary its length and flexibility.

  • Bioisosteric Replacement: Replace functional groups with other groups that have similar steric and electronic properties to probe the interaction with the target. For example, you might replace a carboxylic acid with a tetrazole.

Q6: My compound is potent, but also toxic to cells. What could be the cause?

A6: Toxicity can arise from off-target effects or from the formation of reactive metabolites.

  • Promiscuity/Off-Target Effects: The compound might be binding to multiple biological targets, some of which are essential for cell survival. This is a common issue with compounds flagged as Pan-Assay Interference Compounds (PAINS), which often contain reactive functional groups like quinones, rhodanines, or catechols.[21] While isoxazoles are not a classic PAINS scaffold, certain substituents could be problematic.

  • Reactive Metabolites: The metabolic breakdown of your compound could be generating toxic byproducts. For example, metabolism of some isoxazoles can generate reactive electrophiles that can damage cellular components.[17]

Experimental Workflows & Protocols

This section provides high-level protocols for key troubleshooting experiments.

Workflow 1: A Systematic Approach to Diagnosing Low Bioactivity

This decision tree illustrates a logical workflow for troubleshooting.

G start Low/No Bioactivity Observed check_assay Step 1: Verify Assay Integrity - Controls (Z' > 0.5) - Compound Purity (LCMS/NMR) start->check_assay is_assay_ok Assay Valid? check_assay->is_assay_ok check_physchem Step 2: Assess Physicochemical Properties - Measure Aqueous Solubility - Assess Chemical Stability (in buffer) is_assay_ok->check_physchem  Yes end_retest Fix Assay / Re-purify Compound & Retest is_assay_ok->end_retest No   is_physchem_ok Soluble & Stable? check_physchem->is_physchem_ok check_interference Step 3: Test for Assay Interference - Autofluorescence Check - Aggregation Counter-screen (Detergent) is_physchem_ok->check_interference  Yes end_reformulate Reformulate or Modify for Solubility/Stability is_physchem_ok->end_reformulate No   is_interference Interference Found? check_interference->is_interference sar_dev Step 4: Initiate SAR - Modify Substituents - Bioisosteric Replacement - Explore Isomers is_interference->sar_dev No   end_orthogonal Use Orthogonal Assay / Triage Hit is_interference->end_orthogonal  Yes end_sar Proceed with Lead Optimization sar_dev->end_sar

Caption: Troubleshooting Decision Tree for Low Bioactivity.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

Objective: To quickly assess the aqueous solubility of an isoxazole derivative and identify potential liabilities early.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) from the DMSO plate into a clear-bottom 96- or 384-well plate containing aqueous assay buffer. This creates a final DMSO concentration of ~1-2%.

  • Incubation: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering. The point at which the light scattering signal significantly increases above background indicates the limit of solubility.

  • Controls: Include a known soluble compound (e.g., a phosphate salt) and a known insoluble compound (e.g., aprepitant) to validate the assay run.

Protocol 2: Microsomal Stability Assay

Objective: To evaluate the metabolic stability of an isoxazole derivative in the presence of liver enzymes.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of ~1 µM.

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel reaction should be run without the NADPH system as a negative control.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line can be used to calculate the half-life (t½) and intrinsic clearance of the compound.

Data Summary Tables

Effective troubleshooting relies on clear data. Use tables to organize and compare results from your experiments.

Table 1: Example Data for Troubleshooting Isoxazole "Compound-A"

Test ParameterConditionResultInterpretation & Next Step
Primary Assay 10 µM Single Point5% InhibitionPotentially inactive or other issue. Proceed to dose-response.
Dose-Response 0.1 nM - 100 µMIC₅₀ > 100 µMConfirmed low potency. Begin diagnostic checks.
Solubility Nephelometry in PBSPrecipitates at > 5 µMPoor solubility is a likely cause. Effective concentration is below the tested range.
Aggregation Check Primary Assay + 0.01% Triton X-100No changeAggregation is unlikely to be the primary issue.
Next Step ------Action: Re-test in an assay with 5% DMSO as a co-solvent. Long-Term: Synthesize analogue with a polar group (e.g., a pyridine) to improve solubility.

Table 2: Example Structure-Activity Relationship (SAR) Data

Compound IDR¹ Group (at C3)R² Group (at C5)IC₅₀ (µM)Kinetic Solubility (µM)
A-1 (Lead)4-ChlorophenylMethyl15.25
A-24-MethoxyphenylMethyl28.54
A-3PhenylMethyl45.18
A-44-ChlorophenylPyridin-4-yl8.9> 50
A-54-ChlorophenylCarboxylic Acid> 100> 200

This table demonstrates how systematic changes can be tracked. Here, changing the methyl group (A-1) to a pyridine (A-4) improved both solubility and potency, providing a clear path for the next round of synthesis.

References

  • Approaches to improve solubility of poorly water soluble drugs. (n.d.). Semantic Scholar.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Jiang, S., et al. (2023).
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
  • Jiang, S., et al. (2023). Isoxazole/isoxazoline skeleton in the structural modification of natural products: A review.
  • Structure–activity relationship of isoxazole derivatives. (n.d.).
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Pan-assay interference compounds. (n.d.). Wikipedia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
  • de Fatima, A., et al. (2015). Pan-Assay Interference Compounds (PAINS)
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.).
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
  • Dealing with PAINs in a drug discovery CRO. (n.d.).
  • Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PubMed Central.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Troubleshooting assay interference in Fenticonazole high-throughput screening. (n.d.). Benchchem.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (n.d.).
  • Oxidation of anthryl-isoxazoles (AIMs) and implications for metabolism. (2022). Morressier.
  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.).
  • High-Throughput Screening (HTS)

Sources

Technical Support Center: Optimizing Assay Conditions for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing assay conditions for isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important class of heterocyclic compounds. Isoxazoles are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their unique physicochemical properties can present challenges in assay development. This guide provides in-depth troubleshooting advice and robust protocols to ensure the reliability and reproducibility of your experimental data.

Foundational Understanding: The Isoxazole Scaffold in a Biological Context

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile component in drug design due to its ability to engage in various non-covalent interactions and its relative metabolic stability.[3] However, the planar and often lipophilic nature of many isoxazole derivatives can lead to experimental challenges, primarily concerning solubility and non-specific interactions. Understanding these inherent properties is the first step toward developing a robust assay.

Frequently Asked Questions (FAQs)

Q1: My isoxazole compound shows poor solubility in aqueous assay buffer. What are the initial steps for troubleshooting?

A1: Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including isoxazoles.[4][5] An undissolved compound leads to inaccurate concentration-response curves and non-reproducible results.[4] A systematic approach to address this is crucial.

Initial Troubleshooting Steps:

  • Determine Kinetic Solubility: First, experimentally determine the kinetic solubility of your compound in the specific assay buffer. This provides an empirical upper concentration limit for your experiments.

  • pH Adjustment: If your isoxazole derivative contains ionizable groups (e.g., a basic nitrogen or an acidic proton), altering the pH of the assay buffer can significantly enhance solubility.[4] For basic compounds, a slightly acidic pH may increase solubility, while a basic pH may be beneficial for acidic compounds.

  • Co-solvent Optimization: While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, its final concentration in the assay should be minimized.[6] Typically, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts and cytotoxicity.[7][8] If solubility remains an issue, consider testing other co-solvents like ethanol or polyethylene glycol (PEG), always including appropriate vehicle controls.

Q2: I am observing high background signal in my assay. Could my isoxazole compound be the cause?

A2: High background can stem from multiple sources, including the compound itself.[9][10] Isoxazole compounds, particularly those with extended aromatic systems, can be intrinsically fluorescent or colored, interfering with optical assay readouts.

Troubleshooting High Background:

  • Compound Interference Check: Run a control plate containing only the assay buffer and your compound at various concentrations (without the enzyme or other assay components) to measure its intrinsic signal.

  • Optimize Blocking and Washing Steps: In immunoassays like ELISA, insufficient blocking or washing can lead to non-specific binding of antibodies and other reagents.[10] Increase the concentration or duration of the blocking step and ensure vigorous and sufficient washing between steps.[10]

  • Review Substrate and Reagents: Ensure that the substrate solution has not deteriorated and is colorless before addition.[9] Also, check for potential contamination in your reagents or water source.[9]

Q3: My dose-response curves are unusually steep, or I'm seeing "bell-shaped" curves. What could be the issue?

A3: These non-ideal dose-response curves can be indicative of compound aggregation.[11] At concentrations above their critical aggregation concentration (CAC), many compounds form colloidal particles that can non-specifically inhibit enzymes or interfere with assay components.[12]

Investigating Compound Aggregation:

  • Include a Non-ionic Detergent: A key diagnostic test is to include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[13] If the compound's activity is significantly reduced in the presence of the detergent, aggregation is highly likely.

  • Dynamic Light Scattering (DLS): For a more direct biophysical confirmation, DLS can be used to detect the formation of sub-micron sized aggregates as a function of compound concentration.[11][14]

  • Vary Enzyme Concentration: For enzymatic assays, if the IC50 of your compound increases with increasing enzyme concentration, it is another strong indicator of aggregation-based inhibition.[11]

Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation in Assay Wells

Causality: The compound's concentration exceeds its solubility limit in the final assay buffer, often due to the dilution of the DMSO stock into an aqueous environment.[4]

Workflow for Solubility Enhancement:

A Compound Precipitates in Assay Medium B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility < Test Concentration? B->C D Yes C->D E No C->E F Reduce Final Compound Concentration D->F G Explore Solubilization Techniques D->G I Investigate Other Potential Issues (e.g., Compound Instability) E->I H Re-evaluate Assay Results F->H G->H

Caption: Decision workflow for addressing compound precipitation.

Protocol: Kinetic Solubility Assessment (Shake-Flask Method)

  • Prepare a high-concentration stock solution of the isoxazole compound in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to your final assay buffer to achieve a concentration that is 5-10 fold higher than your highest intended test concentration.

  • Incubate the mixture at room temperature with shaking for 1-2 hours.

  • Separate any undissolved solid by centrifugation followed by filtration through a 0.22 µm filter.[4]

  • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[4] This concentration represents the kinetic solubility limit.

Solubilization Techniques Comparison Table:

TechniqueMechanismProsCons
pH Adjustment Increases ionization of the compound.Simple to implement.May alter protein activity or compound stability.
Co-solvents (e.g., Ethanol, PEG) Increase the polarity of the solvent.Can be effective for moderately lipophilic compounds.High concentrations can be toxic to cells or inhibit enzymes.
Cyclodextrins Encapsulate the lipophilic compound in a hydrophilic shell.Can significantly increase solubility.May interfere with compound-target binding; can be costly.
Issue 2: Time-Dependent Inhibition or Loss of Signal

Causality: This may indicate compound instability or covalent modification of the target protein. Isoxazole rings can, under certain conditions, be susceptible to cleavage or rearrangement, and reactive functional groups on the compound can form covalent bonds with nucleophilic residues on the target protein.[15][16][17]

Workflow for Investigating Compound Reactivity:

A Time-Dependent Inhibition Observed B Pre-incubation Experiment: Vary compound-target incubation time A->B C Does IC50 decrease with longer pre-incubation? B->C D Yes C->D E No C->E F Potential Covalent Inhibitor or Unstable Compound D->F G Consider Reversible Inhibition or Other Assay Artifacts E->G H Conduct Thiol Reactivity Assay (e.g., with DTT) F->H I Perform LC-MS analysis of compound in buffer over time F->I

Caption: Workflow to diagnose time-dependent assay effects.

Protocol: Assessing Thiol Reactivity

  • Establish your standard assay conditions.

  • Prepare a parallel set of assay reactions where a thiol-scavenging agent, such as Dithiothreitol (DTT), is added to the assay buffer at a final concentration of 1-5 mM.[17]

  • Measure the IC50 of your isoxazole compound in the presence and absence of DTT.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that the compound may be an electrophile that reacts with thiol groups.[17] This indicates a potential for non-specific covalent modification of cysteine residues in your target protein.

Summary of Key Assay Optimization Parameters

ParameterRecommendationRationale
Final DMSO Concentration ≤ 0.5% (v/v)To minimize solvent-induced protein denaturation, cell toxicity, and assay interference.[7][8][18]
Compound Solubility Must be soluble at the highest tested concentration.To ensure accurate and reproducible concentration-response data.[4]
Pre-incubation Time Consistent across all experiments.To control for potential time-dependent effects of reactive or unstable compounds.[17]
Detergent (for aggregation) Include 0.01% non-ionic detergent as a control.To identify and mitigate artifacts from compound aggregation.[11]
Buffer pH Optimized for both compound solubility and target stability.To balance the physicochemical needs of the compound and the biological components of the assay.[4]

This guide provides a starting point for troubleshooting and optimizing your assays with isoxazole compounds. Remember that each compound and assay system is unique, and empirical testing is essential for developing a robust and reliable protocol.

References

  • Istrate, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available from: [Link]

  • Talele, T. T. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. Available from: [Link]

  • Patel, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available from: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • ResearchGate. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]

  • Rumpf, T., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available from: [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. Available from: [Link]

  • Carino, A., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry. Available from: [Link]

  • CoLab. (2025-03-17). Advances in isoxazole chemistry and their role in drug discovery.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available from: [Link]

  • van de Streek, M. F. M., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Available from: [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Available from: [Link]

  • Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]

  • Foghorn Therapeutics. (n.d.). Characterizing Compound Behavior at Foghorn Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • National Center for Biotechnology Information. (2014). An Aggregation Advisor for Ligand Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available from: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Available from: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Determining the Degree of Promiscuity of Extensively Assayed Compounds. Available from: [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Available from: [Link]

  • ResearchGate. (2006). High-throughput Assays for Promiscuous Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2006). High-throughput assays for promiscuous inhibitors. Available from: [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and drug development, the isoxazole scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and structural rigidity make it a valuable building block for designing novel therapeutics. Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS 517870-18-7)[2][3] is a representative of this class, serving as a potential intermediate for more complex molecular architectures.

However, the synthesis of such substituted heterocycles is fraught with the potential for isomerism. Could the phenyl group be at the 3-position instead of the 5-position? Is the nitro group meta, or could ortho or para isomers have formed? Answering these questions with certainty is not merely an academic exercise; it is fundamental to ensuring the reproducibility of research, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.

This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, presenting a synergistic workflow where each technique provides a unique piece of the structural puzzle.

The Analytical Workflow: A Multi-Pronged Approach to Confidence

Confirming a molecular structure is a process of accumulating corroborating evidence. No single technique, short of the "gold standard," provides all the answers. The logical flow of analysis involves gathering data on the molecular formula, identifying functional groups, mapping the connectivity of the atomic framework, and finally, determining the three-dimensional arrangement of the atoms.

G cluster_0 Initial Synthesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Definitive Confirmation Synth Synthesized Compound (Purity Assessed via TLC/HPLC) HRMS High-Resolution MS Synth->HRMS IR FT-IR Spectroscopy Synth->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synth->NMR Proposed Proposed Structure HRMS->Proposed Synergistic Interpretation IR->Proposed Synergistic Interpretation NMR->Proposed Synergistic Interpretation Xray Single-Crystal X-ray Crystallography (Gold Standard) Proposed->Xray Final Validation G cluster_info Information Derived cluster_tech Analytical Technique cluster_struct Structural Conclusion Info_HRMS Elemental Formula Structure This compound Info_HRMS->Structure Combined Evidence Info_IR Functional Groups Info_IR->Structure Combined Evidence Info_1H Proton Environments Info_1H->Structure Combined Evidence Info_13C Carbon Backbone Info_13C->Structure Combined Evidence HRMS HRMS HRMS->Info_HRMS IR FT-IR IR->Info_IR H_NMR ¹H NMR H_NMR->Info_1H C_NMR ¹³C NMR C_NMR->Info_13C

Caption: How spectroscopic data pieces together the structure.

Expertise & Causality:

  • ¹H NMR: The proton spectrum reveals not only the number of different proton environments but also their neighboring protons through spin-spin splitting. For our molecule, we expect to see a singlet for the methyl ester protons, a singlet for the lone proton on the isoxazole ring, and a complex multiplet pattern for the four protons on the 3-nitrophenyl ring. The specific splitting pattern of these aromatic protons (e.g., triplet, doublet of doublets) is diagnostic of the 1,3- (meta) substitution pattern.

  • ¹³C NMR: The carbon spectrum shows the number of unique carbon atoms. For the proposed structure, we expect 11 distinct signals (assuming no accidental overlap), corresponding to the 11 carbon atoms in the molecule. The chemical shifts are highly informative: the signal for the ester carbonyl will be far downfield (~160-170 ppm), while the aromatic and isoxazole carbons will appear in the ~100-150 ppm range, and the methyl ester carbon will be upfield (~50-60 ppm).

Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic ~8.6-8.8m1HH ortho to NO₂
Aromatic ~8.3-8.5m1HH ortho to NO₂
Aromatic ~7.6-7.8t1HH para to NO₂
Aromatic ~8.0-8.2m1HH between substituents
Isoxazole ~7.0-7.2s1HC4-H
Ester ~4.0s3HO-CH₃
¹³C NMR δ (ppm)Assignment
Ester ~160-165C=O
Isoxazole ~168-172C5
Isoxazole ~158-162C3
Aromatic ~120-1506 signals for C₆H₄NO₂
Isoxazole ~95-105C4
Ester ~52-55O-CH₃

Note: These are predicted chemical shifts based on known substituent effects and data from similar isoxazole structures. [4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice for many organic molecules.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment but is essential for observing all carbon signals. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): If ambiguities remain, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be used to definitively map out the entire molecular framework.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the proposed structure, it is still an indirect deduction. Single-crystal X-ray crystallography provides direct, unambiguous proof of the molecular structure in the solid state. [5][6]It generates a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation. [7] Trustworthiness: This technique is the ultimate arbiter in structural chemistry. If a suitable single crystal can be grown, the resulting structure is considered definitive proof, resolving any and all isomeric ambiguities. It is the most self-validating system for structural confirmation.

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step. The purified compound must be slowly crystallized to form a single, defect-free crystal of sufficient size (>0.1 mm). Common techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

  • Data Collection: The single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data, resulting in a final, high-resolution 3D structure.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental Formula (C₁₁H₈N₂O₅)High accuracy and sensitivity; confirms molecular formula.Provides no information on connectivity or isomerism.
FT-IR Presence of key functional groups (Ester C=O, NO₂, C=N)Fast, non-destructive, excellent for functional group identification.Does not reveal the overall atomic arrangement.
NMR Complete atomic connectivity and proton/carbon environments.The most powerful tool for mapping the molecular framework in solution.Interpretation can be complex; relies on deduction.
X-ray Definitive 3D structure, bond lengths, and angles.Unambiguous and direct evidence of structure. [5][6]Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural confirmation of this compound is a case study in the power of a synergistic analytical approach. High-Resolution Mass Spectrometry establishes the elemental formula, providing a foundational check. FT-IR spectroscopy rapidly confirms the presence of the expected functional groups, acting as a qualitative screen. Nuclear Magnetic Resonance spectroscopy then provides the critical details of the atomic connectivity, allowing for the confident assembly of the molecular puzzle. Finally, while often challenging, single-crystal X-ray crystallography stands as the ultimate benchmark, offering irrefutable proof of the structure. For researchers in drug development, mastering the application and interpretation of these complementary techniques is essential for ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (2025). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
  • The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.
  • ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12.
  • SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE.
  • ChemScene. (n.d.). Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)isoxazole-3-carboxylate.
  • CymitQuimica. (n.d.). This compound.
  • Supporting Information for an unspecified article. (n.d.).
  • National Institutes of Health. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • National Institutes of Health. (n.d.). Isoxazole. PubChem.
  • SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • National Institutes of Health. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. PMC.
  • BLDpharm. (n.d.). 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid.
  • Construction of Isoxazole ring: An Overview. (2024).
  • Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. (2010). RJPBCS.
  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. WebBook.
  • BLDpharm. (n.d.). This compound.
  • CONICET. (2011). Photochemistry and Vibrational Spectra of Matrix-Isolated Methyl 4-Chloro-5-phenylisoxazole-3-carboxylate.
  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
  • SpectraBase. (n.d.). 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

Sources

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern chemistry. Its unique electronic properties and structural rigidity make it a cornerstone in medicinal chemistry, featured in blockbuster drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][2] Beyond pharmaceuticals, isoxazole derivatives are integral to the development of advanced materials and agrochemicals.[3] Given their importance, the efficient and selective synthesis of substituted isoxazoles is a paramount objective for researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of the three principal methodologies for constructing the isoxazole core: the classic 1,3-dipolar cycloaddition, modern transition-metal catalyzed routes, and traditional condensation reactions of 1,3-dicarbonyls. We will dissect the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide representative experimental protocols to bridge theory and practice for the research scientist.

Method I: The Workhorse — 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene) is arguably the most versatile and widely employed method for isoxazole synthesis.[4][5][6] This reaction forms the C-C and C-O bonds of the ring in a single, often highly regioselective, step.

Core Mechanism & The Challenge of Nitrile Oxide Generation

Nitrile oxides are transient, highly reactive species that cannot be isolated and must be generated in situ. The success of the cycloaddition is therefore critically dependent on the method chosen for their generation. The two most prevalent strategies are the dehydrohalogenation of hydroximinoyl chlorides and the oxidation of aldoximes.

  • Dehydrohalogenation of Hydroximinoyl Chlorides: This traditional method involves treating an aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) to form the hydroximinoyl chloride intermediate. Subsequent elimination of HCl with a non-nucleophilic base, such as triethylamine (TEA), releases the nitrile oxide for immediate reaction with the dipolarophile.[7][8]

  • Oxidation of Aldoximes: More contemporary and "greener" methods favor the direct oxidation of aldoximes.[9] A variety of oxidizing systems can be employed, including NaCl/Oxone, which offers a cost-effective and environmentally benign protocol with a broad substrate scope.[4][9] Other reagents like tert-butyl hypoiodite (t-BuOI) also provide mild and efficient conditions for generating nitrile oxides from diverse aldoximes.[5]

The general workflow for this cycloaddition is depicted below.

G cluster_generation Nitrile Oxide Generation (In Situ) cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime R-CH=N-OH Aldoxime Intermediate [Intermediate] e.g., R-C(Cl)=N-OH Aldoxime->Intermediate [Ox] or Halogenation NitrileOxide R-C≡N⁺-O⁻ Nitrile Oxide Intermediate->NitrileOxide Base or Elimination Alkyne R'−C≡C−R'' Alkyne Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne->Isoxazole Alkyne->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Regioselectivity

For terminal alkynes, the cycloaddition typically yields the 3,5-disubstituted isoxazole with high regioselectivity. This outcome is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation.

Method II: The Precision Tool — Transition-Metal Catalysis

The advent of transition-metal catalysis has introduced powerful new strategies for isoxazole synthesis, often providing access to complex products with exceptional control over regioselectivity.[1][10][11] These methods can involve cycloadditions, cycloisomerizations, or multi-component reactions.

Key Catalytic Strategies
  • Copper(I)-Catalyzed Cycloadditions: The reaction between terminal alkynes and in situ-generated nitrile oxides can be effectively catalyzed by copper(I) salts.[12] This approach is particularly valuable as it proceeds under mild conditions and is highly reliable for producing 3,5-disubstituted isoxazoles.[12] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.

  • Gold(III)-Catalyzed Cycloisomerization: Gold catalysts, such as AuCl₃, are highly effective in promoting the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles.[12][13] This intramolecular reaction is a powerful tool for creating 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting material.

  • Iron-Catalyzed One-Pot Synthesis: Versatile iron-catalyzed protocols have been developed that can produce either isoxazoles or isoxazolines from the same propargylic alcohols, showcasing the tunability of metal catalysis.[10]

G cluster_cycle Catalytic Cycle Catalyst [M] Catalyst (e.g., AuCl₃) ActivatedComplex [Substrate-M] Complex Catalyst->ActivatedComplex Coordination Substrate α,β-Acetylenic Oxime Substrate->ActivatedComplex Cyclization Intramolecular Nucleophilic Attack ActivatedComplex->Cyclization Activation Intermediate Cyclized Intermediate Cyclization->Intermediate Product Substituted Isoxazole Intermediate->Product Proton Transfer/ Rearrangement Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for the cycloisomerization of acetylenic oximes.

Method III: The Classic Approach — Condensation of 1,3-Dicarbonyls

A foundational method for isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-enamino diketone) with hydroxylamine.[14][15] This approach is analogous to the well-known Paal-Knorr synthesis of pyrroles and furans.[16][17][18]

Mechanism and Regiocontrol

The reaction proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto the second carbonyl. A final dehydration step yields the aromatic isoxazole ring.

A significant challenge in this method is controlling the regioselectivity, as either carbonyl can react with the hydroxylamine first, potentially leading to a mixture of regioisomers.[14][15] However, researchers have developed elegant solutions to this problem. By carefully selecting the reaction conditions—such as the solvent, the presence of additives like pyridine, or the use of a Lewis acid activator like BF₃·OEt₂—one can direct the reaction to selectively produce a desired regioisomer in high yield.[14]

G Dicarbonyl 1,3-Dicarbonyl Compound Oxime Monoxime Intermediate Dicarbonyl->Oxime Hydroxylamine NH₂OH·HCl Hydroxylamine->Oxime + CyclicIntermediate Cyclized Hemiacetal Oxime->CyclicIntermediate Intramolecular Cyclization Isoxazole Substituted Isoxazole CyclicIntermediate->Isoxazole Dehydration (-H₂O)

Caption: Simplified mechanism for the condensation synthesis of isoxazoles.

Comparative Analysis of Synthesis Methods

The choice of synthetic strategy depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key performance attributes for each method.

Feature1,3-Dipolar CycloadditionTransition-Metal CatalysisCondensation of 1,3-Dicarbonyls
Regioselectivity Generally high, predictable by FMO theory. Often yields 3,5-disubstituted products from terminal alkynes.Excellent and tunable. Judicious choice of catalyst and substrates allows access to various isomers.[10]Can be problematic, often yielding mixtures. Requires careful optimization of reaction conditions for control.[14][15]
Functional Group Tolerance Broad. Modern methods (e.g., NaCl/Oxone) are compatible with many sensitive groups.[4][9]Very good, but can be sensitive to certain groups that may poison the catalyst.Moderate. Harsh acidic conditions can be incompatible with acid-labile functional groups.
Substrate Scope Very broad. A vast array of aldoximes and alkynes/alkenes can be used.Broad, but often tailored to specific reaction types (e.g., acetylenic oximes for cycloisomerization).Primarily limited by the availability of the corresponding 1,3-dicarbonyl precursors.
Reaction Conditions Varies from harsh (classical dehydrohalogenation) to very mild (modern oxidation methods).[4][5]Typically mild to moderate temperatures. Requires anhydrous/inert conditions for some catalysts.Often requires heating and acidic conditions.[18]
Scalability & Cost Highly scalable. Reagents for modern variations (e.g., Oxone) are inexpensive.[9]Can be limited by the cost and air-sensitivity of metal catalysts and ligands.Generally scalable and uses inexpensive bulk reagents (hydroxylamine, acids).
Key Advantage High versatility and reliability. A go-to method for general-purpose isoxazole synthesis.Unparalleled control over regioselectivity and access to complex structures.Simplicity and use of readily available starting materials for certain substitution patterns.

Experimental Protocols

Protocol 1: Isoxazole Synthesis via NaCl/Oxone-Mediated [3+2] Cycloaddition

This protocol is adapted from a green chemistry approach for the in situ generation of nitrile oxides.[4][9]

  • Setup: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the alkyne (1.2 mmol) in a 1:1 mixture of acetonitrile and water (10 mL).

  • Reagent Addition: To the stirring solution, add sodium bicarbonate (NaHCO₃, 2.0 mmol), sodium chloride (NaCl, 2.0 mmol), and Oxone® (potassium peroxymonosulfate, 1.2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 12 hours.[4]

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired isoxazole.

Protocol 2: Condensation of a β-Enamino Diketone with Hydroxylamine

This protocol is a representative example of a regioselective condensation reaction.[14]

  • Setup: To a solution of the β-enamino diketone (0.5 mmol) in ethanol (4 mL) in a sealed vial, add hydroxylamine hydrochloride (NH₂OH·HCl, 0.6 mmol, 1.2 equiv.).

  • Catalyst/Additive: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv.) dropwise at room temperature. Note: The amount of Lewis acid and choice of solvent are critical for regiochemical control.[14]

  • Reaction: Seal the vial and stir the reaction at room temperature or gentle heat (e.g., 50 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution.

  • Purification: Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography to isolate the target isoxazole regioisomer.

Conclusion and Outlook

The synthesis of the isoxazole core is a mature field with a rich diversity of reliable methods. The 1,3-dipolar cycloaddition remains the most versatile and broadly applicable strategy, with modern "green" protocols enhancing its appeal for both discovery and scale-up applications. Transition-metal catalysis offers unmatched precision for constructing highly functionalized or sterically hindered isoxazoles where regiochemical control is paramount. Finally, the classical condensation of 1,3-dicarbonyls provides a simple, cost-effective route for specific substitution patterns, provided that regioselectivity can be effectively managed.

Future innovations will likely focus on further expanding the scope of metal-free cycloadditions, developing enantioselective catalytic methods, and leveraging flow chemistry and mechanochemistry to create more sustainable and efficient synthetic processes.[3][19] The selection of an optimal synthetic route requires a careful analysis of the target structure, available resources, and project goals, and this guide serves as a foundational resource for making that critical decision.

References

  • A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions. Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal C
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. [No Source Found].
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • Regioselective Synthesis of Isoxazoles
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PMC - NIH.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. SemOpenAlex.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Lewis acid-promoted direct synthesis of isoxazole deriv
  • Paal–Knorr synthesis. Grokipedia.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Interactive 3D Chemistry Anim
  • The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Deriv

Sources

A Comparative Guide to Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate and Other Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, consistently featured in a diverse array of pharmacologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel therapeutics. This guide provides an in-depth comparative analysis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate against other isoxazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers and drug development professionals in their quest for next-generation therapies. While direct experimental data for this compound is limited in the reviewed literature, this guide will leverage data from structurally related analogues to project its potential performance and highlight key research directions.

The Isoxazole Core: A Versatile Pharmacophore

The isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is a bioisostere for amide and ester functionalities, enhancing physicochemical properties such as metabolic stability and bioavailability.[3] The inherent reactivity and stability of the isoxazole ring system allow for a wide range of chemical modifications, making it a versatile template for library synthesis in drug discovery programs.[2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

This compound , the focus of this guide, is a 3,5-disubstituted isoxazole. Its structure features a methyl carboxylate group at the 3-position, which can act as a hydrogen bond acceptor and influence solubility, and a 3-nitrophenyl group at the 5-position. The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's electronic distribution and potential biological interactions.

Comparative Performance Analysis

To contextualize the potential of this compound, this section compares its anticipated performance with other isoxazole derivatives based on available experimental data for structurally similar compounds.

Anticancer Activity

Isoxazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or enzymes crucial for tumor growth and survival.[1][2]

Structure-Activity Relationship Insights:

The anticancer potency of 3,5-disubstituted isoxazoles is heavily influenced by the nature of the substituents on the phenyl rings.

  • Substituents on the Phenyl Ring at C5: Electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring at the 5-position have been shown to enhance anticancer activity.[6] For instance, a derivative with a biphenyl group at the 3-position and an o,p-dichlorophenyl group at the 5-position demonstrated a GI50 value of 46.3 µg/mL against the MDA-MB-231 breast cancer cell line.[6] This suggests that the 3-nitrophenyl group in this compound could contribute positively to its anticancer potential.

  • Substituents on the Phenyl Ring at C3: The substitution pattern on the phenyl ring at the 3-position is also critical. Derivatives with electron-donating groups, such as methoxy, have shown potent activity.[7]

Table 1: Comparative Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineIC50/GI50 (µM)Reference
1d Biphenylo,p-DichlorophenylMDA-MB-23146.3 µg/mL[6]
6d Tyrosol-linked4-tert-ButylphenylU87 Glioblastoma15.2 ± 1.0 µg/mL[8]
3d Tyrosol-linked4-tert-ButylphenylK562 Leukemia45[7]
3a Tyrosol-linked4-MethoxyphenylK562 Leukemia55[7]
3e Tyrosol-linked4-ChlorophenylK562 Leukemia54.5[7]

Based on these findings, this compound, with its electron-withdrawing nitro group, is hypothesized to exhibit notable anticancer activity. The methyl carboxylate at the 3-position offers a site for further modification to optimize potency and selectivity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Isoxazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][4]

Structure-Activity Relationship Insights:

The anti-inflammatory efficacy of isoxazoles is often linked to the substituents on the aryl rings.

  • COX-2 Selectivity: Many isoxazole derivatives exhibit selectivity towards COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Substituent Effects: The presence of specific functional groups can significantly enhance anti-inflammatory activity. For example, a 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showed potent inhibition of LOX and COX-2.[1][4]

Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDAssay% Inhibition / IC50Reference
2b LOX InhibitionSignificant[1][4]
2b COX-2 InhibitionSignificant[1][4]
7a Carrageenan-induced paw edema51% inhibition[5]

The structural features of this compound suggest it may possess anti-inflammatory properties, although experimental validation is required. The nitrophenyl moiety could influence its interaction with the active sites of inflammatory enzymes.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoxazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[10][11]

Structure-Activity Relationship Insights:

The antimicrobial profile of isoxazole derivatives is dependent on the substitution pattern.

  • Gram-Positive vs. Gram-Negative Activity: Some derivatives show selective activity against Gram-positive bacteria, while others have a broader spectrum.[11]

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings has been shown to enhance antibacterial activity.[11] This suggests that the nitro group in this compound could be beneficial for its antimicrobial potential.

Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
178f E. coli95[11]
178e E. coli110[11]
178d E. coli117[11]
Cloxacillin (Standard) E. coli120[11]
178e S. aureus95[11]
178d S. aureus100[11]
Cloxacillin (Standard) S. aureus100[11]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. This section outlines established protocols for the synthesis and biological evaluation of 3,5-disubstituted isoxazole derivatives.

Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone of isoxazole synthesis, offering a versatile and efficient route to a wide range of derivatives.[3][12]

Step-by-Step Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate substituted acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol).[10]

  • Isoxazole Ring Formation:

    • Reflux a mixture of the synthesized chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol.

    • Add a base, such as sodium acetate or potassium hydroxide, to the reaction mixture.

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture and pour it into ice-water.

    • Collect the precipitated isoxazole derivative by filtration, wash with water, and purify by recrystallization.[10][13]

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation Acetophenone Substituted Acetophenone Base Base (e.g., NaOH) Ethanol Acetophenone->Base Aldehyde Substituted Benzaldehyde Aldehyde->Base Chalcone Chalcone Intermediate Base2 Base (e.g., NaOAc) Ethanol Chalcone->Base2 Chalcone->Base2 Base->Chalcone Claisen-Schmidt Condensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Base2 Isoxazole 3,5-Disubstituted Isoxazole Base2->Isoxazole Cyclization

Fig. 1: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Protocol:

  • Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac sodium), and test groups receiving different doses of the isoxazole derivative.[14]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[14]

Biological_Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Anticancer Anticancer (e.g., MTT Assay) Antimicrobial Antimicrobial (e.g., Broth Dilution) Antiinflammatory Anti-inflammatory (e.g., Paw Edema) Start Synthesized Isoxazole Derivatives Start->Anticancer Start->Antimicrobial Start->Antiinflammatory

Sources

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl Isoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural stability have led to its incorporation into a wide array of pharmacologically active compounds, including approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2] When functionalized with a nitrophenyl moiety, the resulting derivatives exhibit a distinct and often potent spectrum of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, acting either as a key pharmacophoric feature or as a versatile synthetic handle for further derivatization.[4][5][6]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of nitrophenyl isoxazoles across various therapeutic areas, including antimicrobial, anticancer, and antiparasitic applications. We will dissect the causality behind experimental designs, present comparative data, and detail the methodologies used to validate these findings, offering a comprehensive resource for researchers in drug development.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The quest for novel antimicrobial agents is a global health priority, and nitrophenyl isoxazoles have emerged as a promising class of compounds. The nitro group is a well-established feature in antimicrobial drugs, and its inclusion in the isoxazole scaffold often enhances potency.

Studies have shown that the biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Specifically for antimicrobial applications, the presence of electron-withdrawing groups like nitro (NO₂) and chlorine (Cl) on the C-3 phenyl ring has been shown to enhance antibacterial activity.[1]

A key SAR observation is the role of the nitrophenyl group in conjunction with other substitutions. For instance, in a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, the antimicrobial effects were modulated by the substituent on the 3-aryl group.[7] Compounds bearing chloro, fluoro, and methoxy groups on this aryl ring, in addition to the 4-nitrophenyl furyl moiety at the 5-position, showed inspiring activity against both Gram-positive and Gram-negative bacteria as well as fungi.[7] This suggests a synergistic effect where the nitrophenyl furyl group provides a foundational level of activity that is then fine-tuned by the substitutions on the second aryl ring.

dot

Caption: Key structural factors influencing the antimicrobial activity of nitrophenyl isoxazoles.

The following table summarizes the antimicrobial activity of representative 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles. The data is presented as the zone of inhibition, providing a clear comparison of their efficacy against various microbial strains.

Compound ID3-Aryl Substituent (R)S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)A. niger (mm)
5a Phenyl1816171519
5c 4-Chlorophenyl2119181723
5e 4-Fluorophenyl2220191824
5f 4-Methoxyphenyl2018171622
5i 2,4-Dichlorophenyl1917181621
Standard Ciprofloxacin25242623-
Standard Fluconazole----28
Data synthesized from multiple studies for illustrative comparison. Specific values are representative.[7]

This method is a standard and reliable technique for preliminary screening of antimicrobial activity. Its self-validating nature comes from the inclusion of positive and negative controls.

  • Media Preparation: Prepare Nutrient Agar for bacterial strains and Sabouraud Dextrose Agar for fungal strains according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly swab it onto the agar surface.

  • Well Preparation: Using a sterile borer, create uniform wells (e.g., 6 mm diameter) in the seeded agar plates.

  • Compound Loading: Accurately pipette a fixed volume (e.g., 40 µg/mL) of the test compound (dissolved in a suitable solvent like DMSO) into the wells.[7]

  • Controls: Load a positive control (standard antibiotic like Ciprofloxacin) and a negative control (solvent alone) into separate wells on the same plate.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity: Mechanisms and Potency

Nitrophenyl isoxazoles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of crucial enzymes like aromatase, and disruption of tubulin polymerization.[8][9]

The anticancer SAR of this scaffold is highly dependent on the substitution pattern around the core structure.

  • Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group can be critical for receptor binding or for modulating the electronic properties of the entire molecule.[10] For example, in a series designed to target the estrogen receptor alpha (ERα) in breast cancer, a 3-(4-nitrophenyl)-5-(thiophen-2-yl) isoxazole was designed specifically to probe the effect of this group.[10]

  • Substituents on the Isoxazole Ring: The C4 and C5 positions are critical for tuning activity. The introduction of a trifluoromethyl (-CF₃) group at the C4 position has been shown to be important for superior activity against breast cancer cell lines.[10]

  • Substituents on the Phenyl Ring: In addition to the nitro group, other substituents on the phenyl ring at the C3 position significantly impact potency. Electron-donating groups, such as multiple methoxy (-OCH₃) groups, can increase activity. The compound TTI-6, which features a 3,4,5-trimethoxyphenyl group at C3, an unsubstituted thiophene at C5, and a -CF₃ at C4, was identified as a superior anti-breast cancer agent.[10] This highlights a complex interplay where an electron-rich phenyl ring at one position complements the properties of other parts of the molecule.

Anticancer_SAR cluster_1 Biological Outcome Activity Enhanced Anticancer Activity (e.g., vs. MCF-7 cells) Mechanism Mechanism: - ERα Inhibition - Apoptosis Induction Activity->Mechanism C3_Subs C3_Subs C3_Subs->Activity C4_Subs C4_Subs C4_Subs->Activity C5_Subs C5_Subs C5_Subs->Activity

Caption: Proposed dual-action mechanism of nitroisoxazoles against T. cruzi.

General Synthesis Workflow

The ability to generate a library of analogs is fundamental to any SAR study. Nitrophenyl isoxazoles are often synthesized via cyclocondensation or cycloaddition reactions. A common route involves the reaction of a chalcone precursor with hydroxylamine hydrochloride.

dot

Synthesis_Workflow Ketone Aromatic Ketone Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Ketone->Chalcone Aldehyde Nitrophenyl-containing Aldehyde Aldehyde->Chalcone Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Isoxazole Nitrophenyl Isoxazole Derivative Hydroxylamine->Isoxazole Base Base (e.g., NaOH, NaOAc) Base->Chalcone Claisen-Schmidt Condensation Base->Isoxazole Cyclocondensation Chalcone->Isoxazole

Caption: General synthetic workflow for producing nitrophenyl isoxazoles from chalcones.

This workflow allows for high modularity. By varying the starting aromatic ketone and the nitrophenyl-aldehyde, researchers can efficiently generate a diverse library of compounds to systematically probe the structure-activity relationship. [7]

Conclusion and Future Directions

The nitrophenyl isoxazole scaffold is a versatile and privileged structure in drug discovery, demonstrating significant potential across antimicrobial, anticancer, and antiparasitic domains. The structure-activity relationship is finely tuned by the substitution pattern on both the phenyl and isoxazole rings.

  • For antimicrobial activity, electron-withdrawing groups on the phenyl rings, including the nitro group, are generally favorable.

  • For anticancer activity, the SAR is highly target-dependent. While the nitro group can be beneficial, in some cases, such as ERα inhibition, electron-donating groups on the phenyl ring are required for optimal potency, working in concert with other features like a C4-trifluoromethyl group. [10]* For antiparasitic activity, the nitro group is critical for a dual-action mechanism involving both NTR-mediated oxidative stress and potential inhibition of key parasitic enzymes. [6] Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their drug-like characteristics. The development of multi-targeted therapies, leveraging the scaffold's ability to interact with diverse biological targets, represents an exciting frontier. [11][12]As synthetic methodologies continue to advance, the exploration of more complex and precisely functionalized nitrophenyl isoxazoles will undoubtedly uncover new therapeutic leads with enhanced potency and selectivity.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. (2013). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 8, 2026, from [Link]

  • Synthesis, characterization and biological activity of isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 8, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel isoxazole and benzodiazepine derivatives. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 8, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Oriental Journal of Chemistry. Retrieved January 8, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2022). MDPI. Retrieved January 8, 2026, from [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). (2019). University of Dundee. Retrieved January 8, 2026, from [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2022). Encyclopedia.pub. Retrieved January 8, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Structure–activity relationship of isoxazole derivatives. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Experimental results for the proposed compounds. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Retrieved January 8, 2026, from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2019). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]

  • An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. (2010). Der Pharma Chemica. Retrieved January 8, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its unique electronic and structural properties allow for diverse interactions with various biological targets, leading to a broad spectrum of anticancer activities. This guide provides an in-depth, objective comparison of the efficacy of various isoxazole-based anticancer agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Isoxazole Ring in Oncology

The five-membered heterocyclic isoxazole ring is a cornerstone in the design of numerous pharmacologically active compounds. Its value in oncology stems from its ability to serve as a bioisostere for other functional groups and to participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of key cancer-related proteins. This has led to the development of isoxazole derivatives that exhibit a range of mechanisms of action, including the induction of apoptosis, inhibition of key enzymes like protein kinases and aromatase, and disruption of tubulin polymerization.[1][2]

Comparative Analysis of Anticancer Efficacy: In Vitro Studies

The primary method for evaluating the initial efficacy of a potential anticancer agent is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Below is a comparative summary of the IC50 values for several isoxazole derivatives against common cancer cell lines, benchmarked against established chemotherapeutic agents where data is available.

Isoxazole Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Isoxazole-Carboxamides Compound 2dHeLa (Cervical)15.48DoxorubicinNot specified in study
Compound 2eHep3B (Liver)~23DoxorubicinNot specified in study
Compound 2aMCF-7 (Breast)39.80DoxorubicinNot specified in study
Indole-Isoxazole Hybrids Compound 5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7DoxorubicinNot specified in study
Compound 5aMahlavu (Liver)1.5DoxorubicinNot specified in study
Compound 5rHepG2 (Liver)1.5DoxorubicinNot specified in study
DHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35CisplatinNot specified in study
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18CisplatinNot specified in study
HSP90 Inhibitor NVP-AUY922BT474 (Breast)0.01617-AAGNot specified in study
NVP-AUY922HCT116 (Colon)0.12517-AAGNot specified in study
Tubulin Polymerization Inhibitor Pyrazole-phenylcinnamide (15a)HeLa (Cervical)0.4--
Pyrazole-phenylcinnamide (15e)HeLa (Cervical)1.2--

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, incubation time, and specific assay protocols. The data presented here is intended to provide a general overview of the relative potency of these compounds.

Mechanisms of Action: A Deeper Dive

The anticancer efficacy of isoxazole derivatives is underpinned by their ability to modulate key cellular processes involved in cancer progression. Two of the most well-documented mechanisms are the inhibition of Heat Shock Protein 90 (HSP90) and the disruption of tubulin polymerization.

Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4][5] By inhibiting the ATPase activity of HSP90, isoxazole-based inhibitors trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[6][7]

A prominent example of an isoxazole-based HSP90 inhibitor is NVP-AUY922 .[6] This compound has demonstrated potent, low nanomolar inhibitory activity against HSP90 and has shown significant tumor growth inhibition in various preclinical cancer models.[6]

HSP90_Inhibition cluster_0 Normal HSP90 Function cluster_1 HSP90 Inhibition by Isoxazole Agent HSP90 HSP90 Client_Protein Oncogenic Client Proteins (e.g., Akt, Raf-1) HSP90->Client_Protein Binds ADP ADP HSP90->ADP Hydrolysis Folded_Protein Functional Client Protein Client_Protein->Folded_Protein Correct Folding Degraded_Client_Protein Degraded Client Protein Client_Protein->Degraded_Client_Protein Ubiquitination & Proteasomal Degradation ATP ATP ATP->HSP90 Binds Proteasome Proteasome Misfolded_Protein Misfolded Client Protein Misfolded_Protein->Proteasome Degradation Cell_Survival Cell Proliferation & Survival Folded_Protein->Cell_Survival Isoxazole_Agent Isoxazole-based HSP90 Inhibitor (e.g., NVP-AUY922) Inhibited_HSP90 HSP90 (Inhibited) Isoxazole_Agent->Inhibited_HSP90 Binds to ATP pocket Inhibited_HSP90->Client_Protein Binding Blocked Apoptosis Apoptosis & Cell Cycle Arrest Degraded_Client_Protein->Apoptosis

Caption: Inhibition of HSP90 by an isoxazole-based agent.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[8] Agents that interfere with tubulin polymerization are potent anticancer drugs. Some isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[9][10][11][12][13] These compounds can bind to the colchicine or taxane binding sites on tubulin, disrupting the delicate balance of microtubule dynamics.[8]

Tubulin_Polymerization_Inhibition cluster_0 Normal Tubulin Dynamics cluster_1 Inhibition by Isoxazole Agent Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitosis Successful Mitosis Microtubule->Mitosis Isoxazole_Agent Isoxazole-based Tubulin Inhibitor Isoxazole_Agent->Tubulin_Dimers Binds Inhibited_Tubulin Tubulin Dimers (Bound) Disrupted_Microtubule Disrupted Microtubule Dynamics Inhibited_Tubulin->Disrupted_Microtubule Polymerization Inhibited Mitotic_Arrest Mitotic Arrest & Apoptosis Disrupted_Microtubule->Mitotic_Arrest MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well). B 2. Compound Treatment Incubate cells for 24h, then treat with serial dilutions of isoxazole agent for 48-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4h at 37°C. B->C D 4. Formazan Solubilization Remove MTT solution and add DMSO to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % cell viability and determine IC50 value from dose-response curve. E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment. [14]

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours. [14]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software. [14]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Cell Treatment Treat cells with the isoxazole agent at the desired concentration and time. B 2. Cell Harvesting & Washing Harvest cells and wash with cold PBS. A->B C 3. Resuspension Resuspend cells in 1X Binding Buffer. B->C D 4. Staining Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark. C->D E 5. Flow Cytometry Analysis Analyze the stained cells by flow cytometry within 1 hour. D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the isoxazole derivative for the desired time period.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS. [15]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. * Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples by flow cytometry within one hour.

    • Distinguish cell populations:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Detailed Protocol:

  • Cell Fixation:

    • Treat cells with the isoxazole derivative.

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. [16] * Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA). [16] * Incubate for 30 minutes at room temperature in the dark. [17]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the fluorescence intensity of PI.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Isoxazole-based compounds represent a highly promising class of anticancer agents with diverse mechanisms of action and potent efficacy against a wide range of cancer cell lines. The data presented in this guide highlights the significant potential of these derivatives, particularly those targeting HSP90 and tubulin. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to validate and expand upon these findings.

Future research should focus on optimizing the structure-activity relationships of isoxazole derivatives to enhance their potency and selectivity, thereby minimizing off-target effects. Furthermore, comprehensive in vivo studies are crucial to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates and to translate the encouraging in vitro results into effective clinical applications. The continued exploration of the isoxazole scaffold holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UAMS Department of Microbiology and Immunology. (n.d.). Cell Cycle Staining using PI. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Sharp, S. Y., et al. (2007). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Molecular Cancer Therapeutics, 6(4), 1198-1211. [Link]

  • Ghotbi, Y., et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. International Journal of Molecular Sciences, 24(15), 12105. [Link]

  • Singh, P., & Kumar, V. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Serbian Chemical Society, 82(9), 929-963. [Link]

  • Al-Omary, F. A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-17. [Link]

  • Khan, I., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Karkamar, S., et al. (2021). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). International Journal of Oncology, 59(4), 1-19. [Link]

  • Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(38), 9848-9863. [Link]

  • Wang, G., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Gorska, M., et al. (2018). Synthesis and Evaluation of the Tumor Cell Growth Inhibitory Potential of New Putative HSP90 Inhibitors. Molecules, 23(2), 423. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. Scientific Reports, 14(1), 10237. [Link]

  • El-Sayed, M. A., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Reddy, T. S., et al. (2017). Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins: in vitro anticancer, caspase activation, tubulin polymerization inhibition and molecular docking studies. RSC Advances, 7(57), 35839-35850. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from the bench to potential clinical application is contingent on rigorous preclinical validation.[1] In vivo models are indispensable in this process, providing critical insights into a compound's efficacy, toxicity, and pharmacokinetics within a complex biological system.[2][3] This guide will explore the hypothetical validation of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a compound of interest due to the well-documented multifaceted biological activities of the isoxazole scaffold.[4][5][6]

Part 1: Strategic Rationale for In Vivo Model Selection

The isoxazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[4][7][8] The presence of a nitrophenyl group in this compound suggests a potential for anticancer or anti-inflammatory action, as these moieties are often explored in the design of bioactive molecules. Therefore, a dual-pronged in vivo validation strategy targeting both oncology and inflammation is a logical starting point.

Oncology: Targeting Unmet Needs in Solid Tumors

The rationale for evaluating this compound as a potential anticancer agent is supported by numerous studies demonstrating the antitumor effects of novel isoxazole derivatives.[9][10] A common mechanism of action for some bioactive molecules is the inhibition of pathways crucial for tumor growth and survival, such as those involving kinases or enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers.[11]

For our hypothetical validation, we will focus on a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). PDX models are considered the gold standard for preclinical efficacy testing as they closely recapitulate the heterogeneity and microenvironment of human tumors.[12]

Inflammation: A Focus on Acute Inflammatory Responses

The anti-inflammatory potential of isoxazole derivatives is well-established.[8][13][14] Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature heterocyclic rings in their structure. The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening novel anti-inflammatory compounds.[13][15] This model allows for the assessment of a compound's ability to mitigate acute inflammation.

Part 2: Comparative In Vivo Efficacy Analysis

To provide a robust evaluation of this compound, its performance must be benchmarked against both a standard-of-care agent and another isoxazole-based compound.

Hypothetical Anticancer Efficacy in a NSCLC PDX Model

In this proposed study, the efficacy of this compound is compared with Cisplatin, a standard chemotherapy for NSCLC, and a hypothetical competitor isoxazole derivative, "Isoxazole-7g," which has shown promise in preclinical studies.[10]

Table 1: Comparative Efficacy in a Non-Small Cell Lung Cancer PDX Mouse Model

CompoundDose & RegimenMean Tumor Growth Inhibition (TGI) (%)Mean Change in Body Weight (%)
Vehicle Control10 mL/kg, i.p., daily0+1.5
This compound50 mg/kg, i.p., daily65-2.0
Isoxazole-7g (Competitor)50 mg/kg, i.p., daily58-3.5
Cisplatin (Standard of Care)5 mg/kg, i.p., weekly75-8.0

Note: The data presented in this table is hypothetical and for illustrative purposes.

Hypothetical Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

For the anti-inflammatory assessment, this compound is compared with Indomethacin, a potent NSAID, and a known anti-inflammatory isoxazole derivative.[8]

Table 2: Comparative Efficacy in a Rat Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg, p.o.)Mean Inhibition of Edema at 3h (%)
Vehicle Control-0
This compound5055
Competitor Isoxazole5048
Indomethacin (Standard of Care)1068

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 3: Detailed Experimental Protocols

The integrity of in vivo research hinges on meticulous and well-controlled experimental design. The following protocols are provided as a guide for the validation of this compound.

Protocol: Non-Small Cell Lung Cancer Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are utilized to prevent the rejection of human tumor tissue.[9]

  • Tumor Implantation: Patient-derived tumor fragments from a confirmed NSCLC case are surgically implanted subcutaneously into the flank of each mouse.[9][16]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.

  • Dosing Regimen:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) is administered intraperitoneally (i.p.) daily.

    • This compound is administered i.p. daily at a predetermined dose.

    • Competitor and standard-of-care drugs are administered according to established protocols.

  • Monitoring: Tumor volume is measured twice weekly with calipers. Body weight is recorded as an indicator of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: Test compounds, vehicle, or standard drug (Indomethacin) are administered orally (p.o.).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[13]

Part 4: Visualizing Experimental Workflows and Pathways

Visual aids are crucial for understanding complex experimental designs and biological pathways.

Experimental Workflow for PDX Model

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis tumor_implant Tumor Fragment Implantation (NSCLC PDX) tumor_growth Tumor Growth to 100-150 mm³ tumor_implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_groups Treatment Groups: - Vehicle - Test Compound - Competitor - Standard of Care randomization->treatment_groups dosing Daily Dosing treatment_groups->dosing monitoring Tumor & Body Weight Monitoring (2x/week) dosing->monitoring endpoint Study Termination (Control Tumor Size) monitoring->endpoint data_analysis Data Analysis: - TGI Calculation - Toxicity Assessment endpoint->data_analysis

Caption: Workflow for the in vivo validation of anticancer activity using a PDX model.

Workflow for Carrageenan-Induced Paw Edema Model

Edema_Workflow acclimatization Acclimatization & Fasting compound_admin Oral Administration (Test Compound/Vehicle/Standard) acclimatization->compound_admin carrageenan_injection Carrageenan Injection (Sub-plantar) compound_admin->carrageenan_injection measurement Paw Volume Measurement (0, 1, 2, 3 hours) carrageenan_injection->measurement analysis Calculation of Edema Inhibition (%) measurement->analysis

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound. By employing well-established models for oncology and inflammation, and conducting a comparative analysis against standard and alternative treatments, researchers can generate the robust data necessary to ascertain the therapeutic potential of this novel compound. The detailed protocols and workflows provided herein serve as a foundational blueprint for these critical preclinical studies.

References

  • Goyal, R. K., et al. (2011). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Central European Journal of Chemistry. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie. Available from: [Link]

  • D'Souza, P., et al. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

  • Patel, R., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Day, C. P., et al. (2022). Patient-Derived In Vitro and In Vivo Models of Cancer. Methods in Molecular Biology. Available from: [Link]

  • Kuo, D., et al. (2020). In Vivo Models for Inflammatory Arthritis. Rheumatic Disease Clinics of North America. Available from: [Link]

  • Stanford Medicine. In vivo tumor models. Available from: [Link]

  • Çelik, B., et al. (2023). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. Available from: [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. Available from: [Link]

  • REDI-CEDIA. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. Available from: [Link]

  • Teicher, B. A. (2009). Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics. Current Protocols in Pharmacology. Available from: [Link]

  • Biocompare. In Vivo Models. Available from: [Link]

  • Redoxis. In vivo Acute Inflammatory Models. Available from: [Link]

  • Eurofins Discovery. In Vivo Oncology. Available from: [Link]

  • Onasanwo, S. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Willoughby, D. A. (2003). In Vivo Models of Inflammation. Methods in Molecular Biology. Available from: [Link]

  • El-Hawary, S. S., et al. (2021). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances. Available from: [Link]

  • Pires, I. M., et al. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences. Available from: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. Available from: [Link]

  • Onasanwo, S. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Verma, S., et al. (2023). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. Journal of Cancer Research and Therapeutics. Available from: [Link]

  • Zimecki, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available from: [Link]

  • Sblendorio, V. T., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available from: [Link]

  • Rajanarendar, E., et al. (2012). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sharma, P., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate: Navigating Reproducibility in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole moiety represents a privileged scaffold, integral to a wide array of pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present significant challenges in reproducibility, impacting project timelines and resource allocation. This guide provides an in-depth, comparative analysis of the synthetic routes to a key isoxazole derivative, Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, with a focus on ensuring reliable and scalable production. We will dissect the prevalent synthetic strategies, elucidate the mechanistic underpinnings of critical reaction steps, and provide detailed, field-tested protocols to empower researchers to overcome common hurdles in isoxazole synthesis.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, with the nitrophenyl group offering a handle for further functionalization. However, the seemingly simple structure of this compound belies the complexities inherent in its synthesis, where issues of regioselectivity, byproduct formation, and reaction kinetics can significantly affect reproducibility.

Comparative Analysis of Synthetic Methodologies

The synthesis of 5-substituted isoxazole-3-carboxylates predominantly relies on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic example of 1,3-dipolar cycloaddition chemistry.[1] While other methods exist, the versatility and efficiency of this approach have made it the workhorse for constructing this heterocyclic system. This guide will focus on the most common and practical iteration of this method: the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldehyde oxime, and its subsequent reaction with methyl propiolate.

A less common, but viable alternative involves the reaction of a β-keto ester with hydroxylamine. However, this method can be plagued by issues of regioselectivity, often leading to the formation of isomeric 5-isoxazolone byproducts.[2] The 1,3-dipolar cycloaddition approach generally offers superior control over the regiochemical outcome, making it the preferred method for targeted synthesis.

Synthetic MethodKey ReactantsAdvantagesDisadvantagesTypical Yields
1,3-Dipolar Cycloaddition 3-Nitrobenzaldehyde oxime, Methyl propiolateHigh regioselectivity, mild reaction conditions, readily available starting materials.Potential for nitrile oxide dimerization, requires careful control of reaction conditions.60-85%
Condensation of β-Keto Ester β-keto ester, HydroxylamineOne-pot procedure.Often results in a mixture of regioisomers, lower yields of the desired product.30-50%

The Cornerstone of Reproducibility: Understanding the 1,3-Dipolar Cycloaddition

The success of the synthesis of this compound via 1,3-dipolar cycloaddition hinges on the efficient in situ generation and trapping of the highly reactive 3-nitrobenzonitrile oxide intermediate. This transient species is typically formed by the dehydrohalogenation of a corresponding hydroxamoyl halide or, more conveniently, by the oxidation of an aldoxime.[3]

The choice of oxidizing agent and base is critical for maximizing the yield of the nitrile oxide while minimizing its dimerization to the undesired furoxan byproduct. Common oxidizing agents include N-chlorosuccinimide (NCS) and sodium hypochlorite (bleach), while organic bases such as triethylamine are frequently employed to facilitate the elimination reaction.[2]

The subsequent cycloaddition with methyl propiolate is a concerted pericyclic reaction. The regioselectivity, which dictates the formation of the 5-substituted isoxazole over the 4-substituted isomer, is governed by the frontier molecular orbitals of the nitrile oxide and the alkyne.[1]

Below is a diagram illustrating the key steps in the 1,3-dipolar cycloaddition pathway.

synthesis_workflow 1,3-Dipolar Cycloaddition Workflow cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition cluster_2 Potential Side Reaction A 3-Nitrobenzaldehyde Oxime D 3-Nitrobenzonitrile Oxide (Reactive Intermediate) A->D Oxidation & Elimination B Oxidizing Agent (e.g., NCS) B->D C Base (e.g., Triethylamine) C->D F This compound D->F [3+2] Cycloaddition G Furoxan Dimer (Byproduct) D->G Dimerization E Methyl Propiolate E->F

Caption: Workflow for the synthesis of this compound.

Recommended Experimental Protocol: A Step-by-Step Guide

This protocol details a robust and reproducible method for the synthesis of this compound.

Materials:

  • 3-Nitrobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Methyl propiolate

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Alkyne: To the stirred solution, add triethylamine (1.1 eq) followed by methyl propiolate (1.2 eq).

  • Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition Reaction: After the addition of NCS is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[2]

Troubleshooting and Ensuring Reproducibility

Several factors can impact the reproducibility of this synthesis. Below are common issues and their solutions:

IssuePotential CauseRecommended Solution
Low Yield Dimerization of nitrile oxide: The nitrile oxide intermediate can dimerize to form a furoxan byproduct, especially at higher concentrations or temperatures.Generate the nitrile oxide in situ at low temperatures (0 °C) and ensure the alkyne is present in the reaction mixture to trap the nitrile oxide as it is formed. Slow addition of the oxidizing agent is crucial.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress closely using TLC. If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, but this should be done cautiously to avoid byproduct formation.
Formation of Impurities Hydrolysis of the ester: The methyl ester group can be susceptible to hydrolysis under acidic or basic conditions during workup.Maintain neutral conditions during the workup. Use a saturated sodium bicarbonate solution for quenching and wash with brine. Ensure all solvents are anhydrous.[2]
Unreacted starting materials: Inefficient conversion.Ensure the purity of all reagents. The oxidizing agent should be fresh and active.
Difficulty in Purification Similar polarity of product and byproducts: The furoxan dimer and other byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the reaction conditions to minimize byproduct formation. Experiment with different solvent systems for column chromatography to achieve better separation.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, C=N of the isoxazole, NO₂ of the nitro group).

  • Melting Point: To assess the purity of the final product.

Conclusion: A Path to Reliable Synthesis

The synthesis of this compound, while presenting potential challenges, can be a highly reproducible process when approached with a thorough understanding of the underlying reaction mechanism and careful control of experimental parameters. The 1,3-dipolar cycloaddition of in situ generated 3-nitrobenzonitrile oxide with methyl propiolate stands out as the most reliable and regioselective method. By adhering to the detailed protocol and troubleshooting guide provided, researchers can confidently and efficiently synthesize this valuable building block, paving the way for the discovery and development of novel therapeutics.

References

  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Dikusar, E. A., Potkin, V. I., & Petkevich, S. K. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of Organic Chemistry, 54(1), 108-115.
  • Lee, S. H., et al. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 24(12), 2289.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216.
  • Kim, J. I., et al. (2012). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 17(8), 9449-9460.
  • Padmavathi, V., et al. (2010). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxides. Zanco Journal of Medical Sciences, 14(2), 59-66.
  • Rajanarendar, E., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Rasayan Journal of Chemistry, 3(4), 705-712.
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Gevorgyan, V., et al. (2018). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 16(3), 348-352.
  • Chen, C.-Y., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(10), 1699.
  • Al-Adhami, K. H., et al. (2021). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 26(24), 7569.
  • Google Patents. (1988). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Google Patents. (2000). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (1959). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Google Patents. (2016). RU2592281C1 - Method of producing ethyl 5-methyl-3-(3-phenoxyphenyl)
  • Google Patents. (2015).
  • S. G. K. Alamsetti, et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 16(16), 4268-4271.
  • Preprints.org. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • De Nino, A., et al. (1995). 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives. Journal of Heterocyclic Chemistry, 32(3), 887-891.
  • Weiss, D. E. (2023). 3-Nitrobenzonitrile.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When dealing with pharmacologically significant isoxazole compounds, ensuring the consistency and reliability of analytical methods across different laboratories, instruments, and time is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for isoxazole compounds, supported by experimental data, and outlines the critical process of cross-validation to ensure data integrity throughout the drug development lifecycle.

The Critical Role of Analytical Method Validation in Isoxazole Drug Development

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The journey from a promising isoxazole lead compound to a market-approved drug is paved with rigorous analytical testing. This testing, which includes identification, purity assessment, and quantification, relies on validated analytical methods to produce reliable and reproducible data.

Method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For isoxazole compounds, this means the chosen analytical method must be able to accurately and precisely measure the active pharmaceutical ingredient (API) and its potential impurities, even in complex matrices.

Comparing Analytical Techniques for Isoxazole Compounds: A Strategic Approach

The choice of an analytical technique for an isoxazole compound is not a one-size-fits-all decision. It requires a deep understanding of the molecule's physicochemical properties, the potential impurities, and the specific analytical challenge at hand. Here, we compare the most common and powerful techniques used in the analysis of isoxazole compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and assay determination. For many isoxazole derivatives, which are often non-volatile and thermally labile, HPLC is the method of choice.

  • Expertise & Experience: The selection of the HPLC method parameters is critical. For a typical 3,5-disubstituted isoxazole, a reversed-phase C18 column often provides excellent separation. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, must be optimized to achieve adequate resolution between the main peak and any impurities. The pH of the aqueous phase can significantly impact the retention and peak shape of isoxazole compounds, which may possess basic or acidic functionalities. A photodiode array (PDA) detector is invaluable for initial method development, as it provides spectral information that can help in peak identification and purity assessment.

  • Trustworthiness: A stability-indicating HPLC method is a self-validating system for assessing the stability of isoxazole compounds. By subjecting the drug substance to forced degradation conditions (e.g., acid, base, oxidation, heat, light), we can demonstrate that the method can separate the intact drug from its degradation products.[5][6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of isoxazole synthesis, it is particularly useful for identifying and quantifying residual solvents and volatile, potentially genotoxic impurities.[10][11][12][13]

  • Expertise & Experience: Many synthetic routes to isoxazoles may involve reagents that can lead to genotoxic impurities. For example, the use of certain alkylating agents could result in trace levels of highly reactive impurities. A GC-MS method, often with a highly sensitive detector and selective ion monitoring (SIM), is essential for detecting these impurities at the parts-per-million (ppm) level required by regulatory agencies.[10][11][12][13] The choice of the GC column is critical; a mid-polar column is often a good starting point for a range of potential impurities.

  • Trustworthiness: The mass spectrometer provides an extra layer of confidence in the identification of impurities. The fragmentation pattern of a compound is a unique fingerprint that can be used to confirm its structure, providing a higher degree of certainty than retention time alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15][16][17]

  • Expertise & Experience: For novel isoxazole derivatives, 1D and 2D NMR are essential for confirming the chemical structure. In a quality control setting, qNMR can be a powerful primary method for determining the purity of a reference standard without the need for a specific reference standard of the analyte itself.[14][15][16][17] This is because the signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to a certified internal standard.

  • Trustworthiness: qNMR is considered a primary ratio method of measurement, meaning it provides a high level of accuracy and traceability.[14] This makes it an excellent technique for qualifying secondary reference standards used in routine HPLC or GC analysis.

Quantitative Data Summary

Analytical TechniquePrimary Application for IsoxazolesAdvantagesDisadvantages
HPLC-UV/PDA Purity, Assay, Stability TestingRobust, versatile, cost-effective for routine QC.Lower sensitivity and specificity compared to MS.
LC-MS Impurity Identification, Trace AnalysisHigh sensitivity and specificity, provides molecular weight information.More complex instrumentation, potential for matrix effects.
GC-MS Residual Solvents, Volatile ImpuritiesExcellent for volatile and semi-volatile compounds, high specificity.Not suitable for non-volatile or thermally labile isoxazoles.
qNMR Structural Elucidation, Purity of Reference StandardsAbsolute quantification without a specific reference standard, non-destructive.Lower sensitivity than chromatographic methods, higher initial instrument cost.

The Imperative of Cross-Validation

Cross-validation of analytical methods is the formal process of demonstrating that two or more methods are equivalent and can be used interchangeably. This is a critical step in several scenarios:

  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control (QC) laboratory.[18][19][20][21][22]

  • Inter-laboratory Studies: When multiple laboratories are involved in the analysis of samples for a clinical trial or stability study.

  • Method Updates: When a new or improved analytical method is introduced to replace an existing one.

The goal of cross-validation is to ensure that the data generated by different methods or in different laboratories is comparable and reliable.

A Step-by-Step Protocol for Inter-Laboratory Cross-Validation of an HPLC Method for an Isoxazole Drug Substance

This protocol outlines a typical workflow for the cross-validation of a reversed-phase HPLC method for the assay and purity of an isoxazole active pharmaceutical ingredient (API) between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

1. Pre-Transfer Activities:

  • Method Understanding: The receiving lab (Lab B) must have a thorough understanding of the analytical method. This includes a detailed review of the method validation report from the transferring lab (Lab A).

  • Training: Analysts at Lab B should be adequately trained on the method by personnel from Lab A.

  • Equipment Qualification: Ensure that the HPLC systems in both laboratories are properly qualified and calibrated.

2. Cross-Validation Protocol:

A detailed protocol should be co-authored and approved by both laboratories and the quality assurance (QA) unit. This protocol must define:

  • The scope and objectives of the cross-validation.

  • The specific analytical method to be cross-validated.

  • The materials to be used (e.g., API batches, reference standards, reagents).

  • The experimental design, including the number of samples, replicates, and analysts.

  • The acceptance criteria for all tested parameters.

3. Experimental Phase:

  • Sample Analysis: A minimum of three batches of the isoxazole API, including one batch with known impurities, should be analyzed in both laboratories. Each batch should be analyzed in triplicate by at least two analysts in each laboratory.

  • Data Collection: All raw data, including chromatograms, integration parameters, and calculations, must be meticulously documented.

4. Data Analysis and Acceptance Criteria:

The results from both laboratories are statistically compared. The acceptance criteria should be predefined in the protocol and are typically based on the method's performance during validation.

ParameterAcceptance CriteriaStatistical Tool
Assay The mean result from Lab B should be within ±2.0% of the mean result from Lab A. The relative standard deviation (RSD) of the combined results should be ≤ 2.0%.Student's t-test for equivalence.
Purity (Known Impurities) The difference in the mean reported value for each known impurity should not exceed a predefined limit (e.g., 0.05% absolute).Comparison of means.
Purity (Unknown Impurities) Both labs should detect the same unknown impurities at or above the reporting threshold. The difference in the reported area percent for any given unknown impurity should be within a specified range.Visual comparison and comparison of means.
Precision The intermediate precision (RSD) for the assay results within each lab and between labs should be ≤ 2.0%.F-test to compare variances.

5. Cross-Validation Report:

A comprehensive report is generated that summarizes the results, statistical analysis, and any deviations from the protocol. The report must conclude whether the cross-validation was successful and the method is considered equivalent in both laboratories.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Scope & Objectives B Develop Cross-Validation Protocol A->B C Select API Batches & Reference Standards B->C D Training of Receiving Lab Analysts C->D E Analysis at Transferring Lab (Lab A) D->E F Analysis at Receiving Lab (Lab B) D->F G Data Compilation & Statistical Analysis E->G F->G H Comparison Against Acceptance Criteria G->H I Cross-Validation Report H->I J Method Deemed Equivalent I->J Successful K Investigation & Root Cause Analysis I->K Unsuccessful

Sources

Introduction: The Rationale for Investigating Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate in Hypoxia

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate as a Putative Modulator of the HIF-1α Pathway

This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. Given the prevalence of the isoxazole moiety in a variety of biologically active compounds, this document outlines the scientific rationale and experimental procedures for evaluating its potential as a novel therapeutic agent targeting hypoxia-driven pathologies.[1][2]

The cellular response to low oxygen tension, or hypoxia, is primarily orchestrated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[3] Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylase domain (PHD) enzymes, which hydroxylate key proline residues, targeting it for ubiquitination and proteasomal degradation.[4][5] In hypoxic environments, PHD activity is diminished, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of genes involved in angiogenesis, metabolic adaptation, and cell survival.[6]

The isoxazole scaffold is a key feature in numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][7] While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural motifs warrant investigation into its potential role as a modulator of critical cellular signaling pathways, such as the hypoxia response. This guide, therefore, proposes a systematic approach to benchmark this compound against known inhibitors of HIF-1α, providing a roadmap for its preclinical evaluation.

Selection of Benchmark Inhibitors

To provide a robust comparison, a panel of well-characterized HIF-1α inhibitors with diverse mechanisms of action has been selected. This allows for a comprehensive understanding of the potential efficacy and mode of action of this compound.

  • YC-1: A soluble guanylyl cyclase (sGC) activator that also inhibits HIF-1α expression and demonstrates anti-angiogenic effects.[8][9]

  • Acriflavine: A potent inhibitor that prevents the dimerization of HIF-1α and HIF-1β subunits.[10]

  • Roxadustat (FG-4592): A prolyl hydroxylase inhibitor (PHI) that stabilizes HIF-1α, promoting erythropoiesis.[5][6][11] Although a HIF stabilizer, it serves as an important control to differentiate between direct inhibition and upstream modulation.

  • BAY 87-2243: A selective HIF-1 inhibitor that acts by inhibiting mitochondrial complex I.[10][12]

Experimental Methodologies

A multi-pronged experimental approach is essential to thoroughly characterize the activity of this compound. The following protocols are designed to provide a comprehensive assessment of its impact on the HIF-1α pathway.

Cell Culture and Hypoxia Induction

Human cancer cell lines with a robust hypoxic response, such as HeLa (cervical cancer) or U2OS (osteosarcoma), are suitable for these assays.[13] Cells should be cultured under standard conditions (37°C, 5% CO2) and subjected to hypoxia (1% O2) to induce HIF-1α expression.

HIF-1α Reporter Gene Assay

This assay is a primary screen to quantify the transcriptional activity of HIF-1α.

Principle: A dual-luciferase reporter system is employed. A firefly luciferase gene is placed under the control of a promoter containing multiple Hypoxia Response Elements (HREs). A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for cell viability and transfection efficiency.[14]

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the HRE-firefly luciferase and the constitutive Renilla luciferase plasmids.

  • After 24 hours, replace the medium with fresh medium containing a serial dilution of the test compounds (this compound and benchmark inhibitors).

  • Incubate the plate under normoxic or hypoxic (1% O2) conditions for 16-24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in normalized luciferase activity.[14]

HRE_Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Co-transfect with HRE-Firefly & Renilla Plasmids A->B C Add Test Compounds B->C D Incubate under Hypoxia (1% O2) C->D E Cell Lysis D->E F Measure Luciferase Activity E->F G Normalize Firefly to Renilla F->G H Calculate IC50 G->H

Caption: Workflow for the Dual-Luciferase Reporter Gene Assay.

Western Blotting for HIF-1α Protein Levels

This technique directly assesses the effect of the test compound on the stabilization of the HIF-1α protein.

Protocol:

  • Plate cells and allow them to adhere.

  • Treat the cells with the test compounds for a specified duration under hypoxic conditions.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of HIF-1α protein.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Genes

To determine if the inhibition of HIF-1α activity translates to downstream effects, the expression of HIF-1α target genes such as VEGFA and GLUT1 can be measured.

Protocol:

  • Treat cells with the test compounds under hypoxia as described above.

  • Isolate total RNA from the cells and synthesize cDNA.

  • Perform qRT-PCR using primers specific for VEGFA, GLUT1, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Comparative Data Summary

The following table provides a template for summarizing the hypothetical experimental data comparing this compound with the benchmark inhibitors.

CompoundPutative Mechanism of ActionHRE Reporter Assay IC50 (µM)Effect on HIF-1α Protein Levels (at 10 µM)Effect on VEGFA mRNA Expression (at 10 µM)
This compound Unknown [Hypothetical Value] [Hypothetical Observation] [Hypothetical Observation]
YC-1HIF-1α Expression Inhibitor~25DecreaseDecrease
AcriflavineHIF-1 Dimerization Inhibitor~5No significant changeDecrease
RoxadustatPHD Inhibitor (HIF-1α Stabilizer)N/A (Inducer)IncreaseIncrease
BAY 87-2243Mitochondrial Complex I Inhibitor~0.5DecreaseDecrease

Mechanistic Insights and Pathway Visualization

The following diagram illustrates the HIF-1α signaling pathway and the potential points of intervention for the benchmark inhibitors.

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD Hydroxylation (Normoxia) Proteasome Proteasome HIF1a->Proteasome Degradation HIF1b HIF-1β (ARNT) HIF1_dimer HIF-1α/HIF-1β Dimer HIF1b->HIF1_dimer VHL VHL PHD->VHL Recognition VHL->HIF1a Ubiquitination Mitochondria Mitochondria HRE HRE (DNA) HIF1_dimer->HRE Binding TargetGenes Target Gene Expression (VEGFA, GLUT1) HRE->TargetGenes Transcription HIF1a_stable Stable HIF-1α (Hypoxia) HIF1a_stable->HIF1_dimer Dimerization YC1 YC-1 YC1->HIF1a Inhibits Expression Acriflavine Acriflavine Acriflavine->HIF1_dimer Inhibits Dimerization Roxadustat Roxadustat Roxadustat->PHD Inhibits BAY872243 BAY 87-2243 BAY872243->Mitochondria Inhibits Complex I

Caption: HIF-1α Signaling Pathway and Points of Inhibition.

Analysis and Interpretation

The collective data from these assays will enable a robust characterization of this compound.

  • Potency: The IC50 value from the HRE reporter assay will establish the potency of the compound in inhibiting HIF-1α transcriptional activity relative to the benchmarks.

  • Mechanism of Action:

    • If the compound reduces HRE reporter activity and decreases HIF-1α protein levels, it may act similarly to YC-1 or BAY 87-2243 by affecting HIF-1α synthesis or stability.

    • If it inhibits the reporter assay without altering HIF-1α protein levels, its mechanism might resemble that of Acriflavine, potentially interfering with dimerization or transcriptional co-factor recruitment.

    • An increase in HIF-1α protein levels would suggest a mechanism involving PHD inhibition, similar to Roxadustat.

  • Downstream Effects: The qRT-PCR results will confirm whether the observed effects on HIF-1α translate to a functional modulation of its target genes, which are critical for the physiological and pathological responses to hypoxia.

Conclusion and Future Directions

This guide provides a comprehensive strategy for the initial benchmarking of this compound as a potential modulator of the HIF-1α pathway. Based on the hypothetical results, further studies could include selectivity profiling against other HIF isoforms (e.g., HIF-2α), in vivo efficacy studies in relevant disease models (e.g., oncology), and detailed mechanistic studies to identify the direct molecular target. The systematic approach outlined herein will provide the foundational data necessary to determine the therapeutic potential of this novel isoxazole derivative.

References

  • Kim, Y., et al. (2018). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. National Institutes of Health. [Link]

  • Ke, Q., & Costa, M. (2006). Action Sites and Clinical Application of HIF-1α Inhibitors. PMC, National Institutes of Health. [Link]

  • Schödel, J., et al. (2011). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. PubMed Central, National Institutes of Health. [Link]

  • Nagata, T., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. [Link]

  • Grokipedia. HIF prolyl-hydroxylase inhibitor. [Link]

  • Hasegawa, S., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. National Institutes of Health. [Link]

  • Zhang, X., et al. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2025). Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC, National Institutes of Health. [Link]

  • Madhavi, K., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. RJPBCS. [Link]

  • MySkinRecipes. 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid. [Link]

  • Wang, X., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. PMC, National Institutes of Health. [Link]

  • Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC, National Institutes of Health. [Link]

  • Kumar, A., et al. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed. [Link]

  • ResearchGate. Targeting HIF-1α as cancer therapy. Different drugs used as HIF-1α.... [Link]

  • Ch肽生物科技. This compound. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Comparative Docking Studies of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous bioactive compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] The unique electronic configuration and structural rigidity of the isoxazole moiety allow it to engage in diverse, high-affinity interactions with biological targets, making it a focal point for novel therapeutic design.[5]

Molecular docking is a pivotal computational technique that predicts how a small molecule (a ligand, such as an isoxazole derivative) binds to a macromolecular target, typically a protein. This in silico method is indispensable for rational drug design, enabling the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and elucidation of potential mechanisms of action at the molecular level.[6] This guide provides a comprehensive methodology for applying this technique to the comparative analysis of isoxazole derivatives.

The Logic of a Docking Experiment: Causality and Key Decisions

A successful docking study is not merely the output of a software program; it is the result of a series of informed decisions. Each parameter is chosen to accurately model a specific biological question.

  • Expertise in Target Selection: The choice of the protein target is paramount. A high-resolution crystal structure from the Protein Data Bank (PDB) is the gold standard.[7][8] The presence of a co-crystallized ligand is highly advantageous as it definitively identifies the binding site and serves as a benchmark for validating the docking protocol's ability to reproduce a known binding mode (re-docking).

  • The Imperative of Preparation: Both the protein and the ligands must be meticulously prepared. For the protein, this involves removing water molecules and cofactors not relevant to the binding interaction, adding hydrogen atoms (which are often absent in crystal structures), and assigning partial charges. For the isoxazole derivatives, 2D structures must be converted to 3D and subjected to energy minimization to find a low-energy, stable conformation.[7] These steps are critical for ensuring that the electrostatic and steric interactions are calculated correctly.

  • Defining the Search Space: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. Its size and location are critical. A grid box centered on the known active site ensures a focused and computationally efficient search. An improperly placed or sized box can completely miss the correct binding mode.

  • Choosing the Right Tools: Different docking programs (e.g., AutoDock Vina, MOE) use distinct search algorithms and scoring functions.[9][10] The search algorithm explores the conformational space of the ligand, while the scoring function estimates the binding free energy (affinity) for each generated pose. Understanding the strengths and limitations of the chosen scoring function is essential for interpreting the results accurately.

A Self-Validating Workflow for Comparative Docking

A trustworthy protocol is a self-validating one. This workflow incorporates essential checkpoints to ensure the reliability of the computational model before proceeding to comparative analysis.

docking_workflow Figure 1: A Validated Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening & Analysis cluster_exp Phase 4: Experimental Correlation PDB 1. Target Selection & Preparation (from PDB) Ligand 2. Ligand Library Preparation (Isoxazoles) Grid 3. Grid Box Definition PDB->Grid Redock 4. Re-docking of Co-crystallized Ligand Grid->Redock RMSD 5. RMSD Calculation (< 2.0 Å is success) Redock->RMSD Dock 6. Docking of Isoxazole Library RMSD->Dock Analyze 7. Pose & Interaction Analysis Dock->Analyze Compare 8. Comparative Analysis (Binding Energy, Interactions) Analyze->Compare Exp 9. In Vitro / In Vivo Validation Compare->Exp

Caption: A comprehensive, multi-phase workflow for molecular docking.

Detailed Protocol: Comparative Docking using AutoDock Vina

This protocol outlines the steps for a comparative study targeting an enzyme like Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory isoxazole derivatives.[10]

I. Preparation Phase

  • Target Acquisition and Preparation:

    • Download the crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 4COX) from the RCSB PDB.

    • Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all water molecules and the co-crystallized ligand.

    • Use the AutoDock Tools (ADT) suite to add polar hydrogens and compute Gasteiger charges for the protein.

    • Save the prepared protein as protein.pdbqt.

  • Ligand Library Preparation:

    • Draw the 2D structures of your isoxazole derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D and perform energy minimization using a program like Avogadro.

    • In ADT, define the rotatable bonds for each ligand and save them in the .pdbqt format (e.g., isoxazole_01.pdbqt, isoxazole_02.pdbqt, etc.).

II. Protocol Validation

  • Grid Box Generation:

    • In ADT, load the prepared protein (protein.pdbqt).

    • Center the grid box on the active site, ensuring it is large enough to encompass all key interacting residues (e.g., 25 x 25 x 25 Å).

    • Save the grid parameter file.

  • Re-docking and RMSD Calculation:

    • Dock the extracted co-crystallized ligand back into the prepared protein using AutoDock Vina.

    • Superimpose the top-ranked docked pose with the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD). A value < 2.0 Å indicates the docking protocol is reliable and can accurately reproduce the known binding mode. Proceed only if this condition is met.

III. Virtual Screening and Analysis

  • Docking of Isoxazole Library:

    • Create a configuration file (conf.txt) specifying the paths to the protein, each ligand, and the grid parameters.

    • Run the docking simulation for each isoxazole derivative using the Vina command line.

    • Vina will output a .pdbqt file for each ligand containing the top binding poses and their corresponding binding energies (in kcal/mol).

  • Comparative Analysis:

    • Extract the binding energy of the top-ranked pose for each compound.

    • Visualize the binding poses and analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) using PyMOL or Discovery Studio Visualizer.

    • Compile the data into a comparison table.

Data Presentation and Interpretation: A Case Study

Let's consider a comparative study of isoxazole derivatives designed as potential COX-2 inhibitors. The goal is to understand how different substituents on the phenyl rings affect binding affinity.

Table 1: Comparative Docking Results for Isoxazole Derivatives against COX-2 (PDB: 4COX)

Compound IDR1 SubstituentR2 SubstituentBinding Energy (kcal/mol)Key Hydrogen Bond Interactions (Residues)
ISO-A1-H-H-7.9Tyr385, Ser530
ISO-A2-OCH₃-H-8.4Tyr385, Ser530, Arg120
ISO-A3-F-H-8.7Tyr385, Ser530, Arg120
ISO-A4-OCH₃-SO₂NH₂-9.5Tyr385, Ser530, Arg120, His90
Celecoxib(Reference)(Reference)-10.1Tyr385, Ser530, Arg120, His90, Gln192

Interpretation: The data suggests that adding electron-donating (-OCH₃) and electron-withdrawing (-F) groups improves binding affinity over the unsubstituted parent compound (ISO-A1).[11] A significant improvement is seen in ISO-A4, where the addition of a sulfonamide group (-SO₂NH₂), known to be critical for COX-2 selectivity, allows for additional hydrogen bonding with residues like His90, mimicking the interaction of the reference drug Celecoxib.[12][13]

binding_interactions Figure 2: Key Molecular Interactions cluster_protein COX-2 Active Site cluster_ligand Isoxazole Derivative (ISO-A4) Tyr385 Tyr385 Ser530 Ser530 Arg120 Arg120 His90 His90 Isoxazole_Core Isoxazole Core Isoxazole_Core->Tyr385 π-π Stacking Isoxazole_Core->Ser530 H-Bond Sulfonamide Sulfonamide Group Sulfonamide->Arg120 H-Bond Sulfonamide->His90 H-Bond

Caption: A schematic of predicted interactions for a high-affinity isoxazole derivative.

Authoritative Grounding: The Necessity of Experimental Validation

In silico results are predictive models, not empirical proof. The trustworthiness of a computational study is ultimately established by its correlation with experimental data.[14][15] The most promising candidates from the docking study must be synthesized and subjected to rigorous biological evaluation.

  • In Vitro Enzyme Inhibition Assays: These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC₅₀ value).[7][13] A strong correlation between lower (more favorable) binding energies and lower IC₅₀ values validates the docking model.

  • In Vitro Antimicrobial/Anticancer Assays: For compounds designed as antimicrobial or anticancer agents, activity is measured by the Minimum Inhibitory Concentration (MIC) or cytotoxicity against cancer cell lines, respectively.[16][17]

  • Structural Biology: For lead compounds, solving the co-crystal structure via X-ray crystallography provides the ultimate validation, allowing a direct comparison between the predicted binding pose and the actual experimental structure.

Conclusion

Comparative molecular docking is a powerful, resource-efficient strategy for exploring the structure-activity relationships of isoxazole derivatives and prioritizing candidates for drug discovery pipelines. By following a logically sound and self-validating workflow, researchers can generate reliable, actionable insights into the molecular interactions driving biological activity. However, it is critical to ground these computational predictions in authoritative experimental data to translate in silico promise into tangible therapeutic potential.

References

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). PubMed. [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Taylor & Francis Online. [Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. (2025). ResearchGate. [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. (n.d.). SciSpace. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023). Connect Journals. [Link]

  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023). PubMed. [Link]

  • New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. (2023). Taylor & Francis Online. [Link]

  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. (2025). PubMed. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Scholars Research Library. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Pharmaceutical Research. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Synthesis of Isoxazoles: A Modern Validation of a Green Chemistry Pathway

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The relentless pursuit of novel drug candidates necessitates the development of efficient, sustainable, and scalable synthetic routes to access structurally diverse isoxazole derivatives. This guide provides a comprehensive comparison between a classical, well-established method for isoxazole synthesis and a modern, ultrasound-assisted three-component pathway that aligns with the principles of green chemistry.

We will delve into the mechanistic underpinnings of each pathway, present detailed, step-by-step experimental protocols, and offer a quantitative comparison of their performance. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights required to select the optimal synthetic strategy for their specific research and development objectives.

The Classical Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

One of the most traditional and fundamental methods for synthesizing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] This method is valued for its simplicity and the ready availability of starting materials.

Mechanism and Rationale:

The reaction proceeds through a two-stage mechanism. Initially, the more reactive carbonyl group of the 1,3-dicarbonyl compound undergoes condensation with hydroxylamine to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs, where the hydroxyl group of the oxime attacks the second carbonyl group, followed by dehydration to yield the aromatic isoxazole ring.[4] The choice of reaction conditions, particularly pH, is critical to favor the desired cyclization over potential side reactions.

A Novel Green Pathway: Ultrasound-Assisted, One-Pot, Three-Component Synthesis

Reflecting the increasing demand for sustainable chemical processes, modern synthetic chemistry has seen a surge in the development of green methodologies.[5][6] Ultrasound-assisted synthesis has emerged as a powerful technique that can significantly accelerate reaction rates, improve yields, and reduce energy consumption.[5][7] This section details a one-pot, three-component synthesis of a 3,4-disubstituted isoxazol-5(4H)-one derivative under ultrasonic irradiation.

Mechanism and Rationale:

This one-pot reaction brings together an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride in an aqueous medium.[7] The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester, followed by the reaction with hydroxylamine, cyclization, and dehydration. The use of ultrasound provides the activation energy for this cascade of reactions, often eliminating the need for catalysts and harsh reaction conditions.[5] Acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, which dramatically enhances the reaction rate.[5]

Head-to-Head Performance Comparison

To provide a clear and objective evaluation, the following table summarizes the key performance indicators for the synthesis of a representative isoxazole derivative via both the traditional and the novel ultrasound-assisted pathway.

ParameterTraditional Pathway (Chalcone Cyclization)Novel Ultrasound-Assisted Pathway
Reaction Time 2-4 hours30 minutes
Reaction Temperature Reflux (typically > 80°C)20°C
Solvent EthanolWater
Catalyst Base (e.g., NaOH, KOH)None required (or biocompatible, e.g., Vitamin B1)[7]
Yield Generally good (70-85%)Often higher (up to 92%)[7]
Energy Input Conventional heatingUltrasonic irradiation
Work-up Acidification, filtration, recrystallizationFiltration, washing with water
Green Chemistry Alignment ModerateHigh

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenylisoxazole (Traditional Method)

This two-step protocol first involves the synthesis of a chalcone intermediate, followed by its cyclization with hydroxylamine.[8]

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

  • Dissolve benzaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.

Step 2: Isoxazole Formation

  • Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3,5-diphenylisoxazole.

Protocol 2: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one (Novel Method)

This protocol is adapted from a green chemistry approach utilizing ultrasound in an aqueous medium.[7]

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

Workflow Visualization

To further elucidate the operational differences, the following diagrams illustrate the workflows for both the traditional and novel synthetic pathways.

Traditional_Pathway cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Isoxazole Formation A Mix Aldehyde & Ketone in Ethanol B Add Base (NaOH) A->B C Stir 2-4h B->C D Acidify & Filter C->D E Reflux Chalcone & Hydroxylamine in Ethanol D->E Chalcone Intermediate F Solvent Removal E->F G Purify (Chromatography) F->G H H G->H Final Isoxazole

Caption: Workflow for the traditional two-step synthesis of an isoxazole.

Novel_Pathway cluster_onepot One-Pot Reaction A Combine Aldehyde, β-Ketoester, Hydroxylamine in Water B Ultrasonic Irradiation (30 min at 20°C) A->B C Filter & Wash B->C D Recrystallize C->D E Final Isoxazole D->E

Caption: Workflow for the novel one-pot, ultrasound-assisted synthesis.

Conclusion and Future Outlook

While the classical condensation of 1,3-dicarbonyls with hydroxylamine remains a reliable and fundamentally important method for isoxazole synthesis, this guide validates the significant advantages offered by modern, green synthetic pathways. The ultrasound-assisted, one-pot, three-component reaction demonstrates superior performance in terms of reaction time, energy efficiency, and environmental impact. By operating at room temperature in water and often obviating the need for catalysts, this novel approach aligns with the critical goals of sustainable chemistry.

For researchers and professionals in drug development, the adoption of such green methodologies not only contributes to environmental stewardship but can also accelerate discovery timelines through faster, simpler, and more efficient synthetic protocols. The continued exploration of energy-efficient techniques like sonochemistry and microwave irradiation will undoubtedly pave the way for even more innovative and sustainable syntheses of valuable heterocyclic scaffolds in the future.[5][9]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Thieme.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Green Chemistry Approaches to Isoxazole Synthesis: Applic
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • synthesis of isoxazoles. YouTube.

Sources

A Senior Application Scientist's Guide to Isoxazole Purification: A Head-to-Head Comparison of Key Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an isoxazole derivative is paramount to the reliability of experimental data and the safety and efficacy of potential therapeutics. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] The journey from a crude reaction mixture to a highly purified isoxazole can be fraught with challenges, including the removal of regioisomers with similar polarities, unreacted starting materials, and various byproducts.[3]

This guide provides an in-depth, head-to-head comparison of the most common and effective techniques for isoxazole purification. Drawing from established protocols and field-proven insights, we will explore the nuances of recrystallization and flash column chromatography, offering a framework for selecting the optimal purification strategy for your specific isoxazole derivative.

The Purification Challenge: Why Isoxazoles Can Be Tricky

The purification of isoxazole derivatives can be challenging due to several factors. The presence of regioisomers, which have very similar physical properties, often complicates separation. Additionally, byproducts from the synthesis, such as furoxans, can have polarities close to the desired product, making them difficult to remove.[3] The choice of purification technique is therefore a critical decision that impacts yield, purity, and the overall efficiency of your workflow.

Technique 1: Recrystallization - The Art of Crystalline Purity

Recrystallization is a powerful and often preferred method for purifying solid isoxazole derivatives.[3][4] This technique leverages the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. When executed correctly, recrystallization can yield material of exceptionally high purity, sometimes exceeding that achievable by chromatography.[4][5]

The Principle of Recrystallization

The core principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in smaller amounts, remain in the solution.[6][7]

When to Choose Recrystallization:

Recrystallization is the ideal choice when:

  • The target isoxazole is a solid at room temperature.

  • A solvent can be identified in which the isoxazole is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • The impurities have different solubility profiles from the desired product.

Many modern, green synthetic approaches for isoxazoles are designed to produce crude products that can be purified by simple recrystallization, avoiding the need for chromatography.[8][9][10]

Experimental Protocol: Recrystallization of an Isoxazole Derivative
  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the isoxazole derivative sparingly at room temperature but completely at its boiling point. Common solvents for recrystallizing isoxazoles include ethanol, methanol, and mixtures of solvents like hexane-chloroform.[2][11]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude isoxazole to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further encouraged by scratching the inside of the flask or seeding with a pure crystal.[12]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7]

Troubleshooting Recrystallization:
  • Oiling Out: If the compound separates as an oil, it may be because its melting point is lower than the boiling point of the solvent. Using a lower-boiling point solvent system or dissolving the oil in a good solvent and adding a poor solvent to induce crystallization can help.[12]

  • No Crystal Formation: If crystals do not form, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent.[12]

Technique 2: Flash Column Chromatography - The Workhorse of Purification

Flash column chromatography is the most widely used method for the purification of organic compounds, including isoxazole derivatives.[3][13] It is particularly useful for separating complex mixtures, purifying oils, and isolating compounds that are not amenable to recrystallization.[5]

The Principle of Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[14] Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, allowing for their separation.

When to Choose Flash Column Chromatography:
  • The target isoxazole is an oil or a low-melting solid.

  • Recrystallization fails to provide the desired purity.

  • The crude mixture contains multiple components with similar polarities.

  • Separation of regioisomers is required.[3]

Experimental Protocol: Flash Column Chromatography of an Isoxazole Derivative
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired isoxazole.[14] Common solvent systems include mixtures of hexanes and ethyl acetate.[15]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.[13]

  • Sample Loading: Dissolve the crude isoxazole in a minimal amount of solvent and load it onto the top of the silica gel bed. For compounds with low solubility, a "dry loading" technique can be used where the compound is pre-adsorbed onto a small amount of silica gel.[16][17]

  • Elution: Apply positive pressure (using air or nitrogen) to force the eluent through the column and collect fractions.[14] The polarity of the eluent can be gradually increased (gradient elution) for more complex separations.[16]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[13]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole.

Troubleshooting Flash Column Chromatography:
  • Compound Instability on Silica: Some compounds can decompose on acidic silica gel. In such cases, deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina can be effective.[3][16][18]

  • Poor Separation: If separation is difficult, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system.[3] For very challenging separations, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.[3][19]

Advanced Purification: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations, such as those involving closely related isomers of isoxazoles, supercritical fluid chromatography (SFC) emerges as a powerful technique.[3] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers several advantages over traditional HPLC, including faster separations and reduced solvent usage, making it a greener alternative.[19] This method is especially effective for the preparative enantioseparation of chiral isoxazole derivatives.[19]

Head-to-Head Comparison of Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Purity Can be very high, often >99% with multiple recrystallizations.[5]Typically good to very good, but may be lower than recrystallization for crystalline solids.
Yield Can be high if the compound is not very soluble in the cold solvent, but losses can occur in the mother liquor.Generally good, with less loss of material compared to multiple recrystallizations if optimized.
Scalability Readily scalable for large quantities of material.Scalable, but can become cumbersome and expensive for very large scales.
Time Can be time-consuming, especially if multiple crops are needed.[5]Generally faster than recrystallization for obtaining a purified product in one go.
Cost Generally lower cost, mainly involving solvents.Higher cost due to the consumption of silica gel and larger volumes of solvents.
Environmental Impact Can be greener if solvents are chosen carefully and recycled.Generates more waste (silica gel and solvents).
Applicability Limited to solid compounds.Applicable to both solids and oils.

Visualizing the Purification Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Isoxazole Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities Removed D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E Soluble Impurities in Filtrate F Wash with Cold Solvent E->F G Pure Isoxazole Crystals F->G

Caption: Workflow for isoxazole purification by recrystallization.

Flash Column Chromatography Workflow

G cluster_1 Flash Chromatography Process A Crude Isoxazole Mixture B Select Solvent System (TLC) A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Solvent under Pressure D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Isoxazole I->J

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS No. 517870-18-7). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that waste streams containing this compound are managed in a manner that protects laboratory personnel, the community, and the environment.

The procedural framework herein is grounded in the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Classification

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a complete, peer-reviewed toxicological profile for this compound is not widely available, its chemical structure necessitates a cautious approach.

  • Structural Alerts: The molecule contains a nitrophenyl group . Aromatic nitro compounds are often associated with toxicity and should be handled as hazardous. For instance, related compounds like nitrophenols are known to be toxic[1]. One supplier has classified the compound with the H302 "Harmful if swallowed" hazard statement[2].

  • Regulatory Presumption: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed. Given the lack of specific data, and in accordance with prudent laboratory practices, all waste containing this compound must be managed as hazardous chemical waste .

This conservative classification ensures the highest level of safety and regulatory compliance. Do not attempt to dispose of this material via standard trash or sewer systems.

Compound Profile: this compound
CAS Number 517870-18-7[3]
Molecular Formula C₁₁H₈N₂O₅[2]
Physical Form Solid[3]
Known Hazards H302: Harmful if swallowed[2]
Presumed Waste Class Hazardous Chemical Waste
Recommended Final Disposal High-Temperature Incineration[1]

Personal Protective Equipment (PPE) and Immediate Handling

Proper protection is non-negotiable when handling the pure compound or its waste. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory[4][5].

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood to minimize inhalation exposure[5].

Step-by-Step Disposal Protocol

The following procedure outlines the cradle-to-grave management of this waste stream within a laboratory setting, culminating in its transfer to a licensed disposal facility.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially violent chemical reactions[6].

  • Identify all waste streams containing the target compound. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and mother liquors.

    • Contaminated solvents (e.g., from chromatography).

    • Grossly contaminated lab materials (e.g., filter paper, silica gel, weighing papers).

    • Empty stock bottles, which must be treated as containing residual product[7].

  • Segregate this waste into a dedicated hazardous waste container. Do NOT mix with other waste streams, particularly:

    • Acids or bases[6].

    • Oxidizing or reducing agents.

    • Non-hazardous waste.

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposures[8].

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or wide-mouth bottle is suitable. For liquid waste (e.g., solutions in organic solvents), use a glass or HDPE solvent bottle.

  • Ensure Integrity: The container must be in good condition, free of cracks, and have a tightly sealing screw-top cap[6].

  • Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[9].

Step 3: Labeling

Accurate labeling is a strict EPA requirement and ensures safe handling by all personnel[10].

  • Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and its CAS number "517870-18-7" .

    • For mixtures, list all constituents and their approximate percentages[6].

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Flammable" if in a flammable solvent).

    • The accumulation start date (this is added when the container is moved to a central storage area, not typically in the lab's SAA)[10].

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory for the temporary storage of hazardous waste[6][10].

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[11].

  • Containment: Store the waste container in a secondary containment bin to capture any potential leaks.

  • Segregation: Keep the container segregated from incompatible materials[6].

  • Closure: The container must be kept securely closed at all times except when actively adding waste[6].

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste. This must be handled by trained professionals.

  • Contact EHS: When your waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup[6].

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor[12]. The most appropriate disposal method for nitrophenyl compounds is high-temperature incineration in a facility equipped with scrubbers to manage nitrogen oxide (NOx) emissions[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of waste containing this compound.

G cluster_0 Laboratory Operations cluster_1 Institutional Waste Management cluster_2 Final Disposition A Waste Generation (Pure compound, solutions, contaminated materials) B Step 1: Characterize & Segregate Treat as Hazardous Waste. Isolate from other waste streams. A->B C Step 2 & 3: Containerize & Label Use compatible, sealed container. Affix 'Hazardous Waste' label with full details. B->C D Step 4: Store in SAA At point of generation. Secondary containment. Keep container closed. C->D E Step 5: Request Pickup Contact Institutional EHS when container is full. D->E Container Full or Time Limit Reached F EHS Consolidation Waste moved from SAA to Central Accumulation Area (CAA). E->F G Manifest & Transport Waste is documented and transported by a licensed contractor. F->G H High-Temperature Incineration (Licensed TSDF Facility) G->H

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate. Our approach is built on the principle that the most effective safety protocols are those that are understood, not just followed. We will dissect the molecule's structure to anticipate its hazards, establish robust engineering controls as our first line of defense, and detail the specific Personal Protective Equipment (PPE) required to ensure your well-being.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

This compound (CAS No. 517870-18-7) is a compound for which comprehensive, peer-reviewed toxicological data is not yet widely available.[1] In such cases, a prudent approach, grounded in established chemical safety principles, is to infer potential hazards from its constituent structural motifs.[2][3] This molecule is a solid, likely a fine powder, which presents a distinct set of handling challenges.[4][5]

  • The Aromatic Nitro Moiety: The nitrophenyl group is the primary driver of our safety concerns. Aromatic nitro compounds are a class of chemicals known for potential toxicity.[6] They can be irritants and may be absorbed through the skin.[7] A significant hazard associated with some aromatic nitro compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis, headaches, and dizziness.[8][9]

  • The Isoxazole Core: Isoxazoles are heterocyclic compounds widely used in pharmaceutical development, indicating a high degree of biological activity.[10] Structurally related isoxazole derivatives are known to cause skin irritation.[11][12]

  • The Solid/Powder Form: Fine chemical powders are easily aerosolized during handling, such as weighing or transferring, creating a significant inhalation risk.[4][13] Once airborne, these particles can settle on surfaces, leading to unintentional skin contact and cross-contamination.[4] Furthermore, fine organic dust can form explosive mixtures with air under certain conditions.[14]

Based on this structural analysis, we will operate under the assumption that this compound is, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant with a risk of systemic effects upon absorption.

Potential Hazard Rationale Based on Structural Analogs Primary Exposure Routes
Acute Oral Toxicity Classified as H302 (Harmful if swallowed) by some suppliers.[15] Aromatic nitro compounds can exhibit moderate to high oral toxicity.Ingestion
Skin Irritation/Absorption Isoxazole and nitrophenol derivatives are known skin irritants.[7][11] Aromatic nitro compounds can be absorbed through the skin.Dermal Contact
Eye Irritation Assumed to be a serious eye irritant based on data from analogous compounds.[11]Eye Contact
Respiratory Irritation Handling the compound as a fine powder can lead to inhalation of airborne particles, causing respiratory tract irritation.[4][13]Inhalation
Systemic Effects Potential for methemoglobinemia due to the aromatic nitro group.[8][9]Inhalation, Dermal Absorption, Ingestion

Pillar 1: Engineering Controls - Your First and Strongest Defense

Before any PPE is selected, the work environment must be engineered to minimize exposure. PPE should never be the sole means of protection; it is the final barrier between you and a potential hazard.[2]

  • Ventilation: All manipulations of this compound powder, especially weighing and transfers, must be conducted within a certified chemical fume hood.[13][16] For high-precision weighing, a vented balance enclosure (VBE) is recommended to provide a stable weighing environment while still capturing any aerosolized particles.[4]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed within the immediate work area.[8] Their locations should be known by all personnel before work begins.

Pillar 2: Personal Protective Equipment (PPE) - The Essential Barrier

The selection of PPE must be deliberate and tailored to the specific task. The following multi-layered approach is mandatory.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Planning cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_action Execution Start Task: Handle Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate AssessTask Assess Task (e.g., Weighing, Synthesis, Purification) Start->AssessTask FumeHood Work in Chemical Fume Hood? AssessTask->FumeHood BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Lab Coat FumeHood->BasePPE Yes (Mandatory) PowderHandling Handling Powder or Risk of Aerosolization? BasePPE->PowderHandling EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Face Shield over Goggles - Disposable Sleeves PowderHandling->EnhancedPPE Yes Proceed Proceed with Task PowderHandling->Proceed No (e.g., in solution) SpillCleanup Large Spill or Control Failure? EnhancedPPE->SpillCleanup Respiratory Add Respiratory Protection (e.g., N95/P100 Respirator) Requires Fit-Testing SpillCleanup->Respiratory Yes SpillCleanup->Proceed No Respiratory->Proceed

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Requirements
Protection Type Minimum Requirement Best Practice / High-Hazard Tasks Rationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles.[17]Wear a full-face shield over chemical splash goggles.[3][18]Goggles protect against splashes from all angles. A face shield adds protection against energetic splashes or dust clouds during transfers of larger quantities.
Skin/Body Protection A clean, fully buttoned laboratory coat. Long pants and fully enclosed, chemical-resistant shoes.[17]A Nomex® or similar flame-resistant lab coat. Use of disposable arm sleeves.A standard lab coat provides a removable barrier. Given the nitro group, a flame-resistant coat is a prudent upgrade. Sleeves protect the gap between glove and cuff.
Hand Protection Nitrile gloves.Double-gloving with two pairs of nitrile gloves.Nitrile offers good resistance to a range of chemicals for incidental contact.[3][18] Double-gloving provides redundancy and allows for safe removal of the outer, contaminated layer without exposing skin. Always inspect gloves for tears before use.[19]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.An N95 or higher-rated particulate respirator.The fume hood is the primary respiratory control.[13] A respirator is reserved for emergency situations, such as a large spill cleanup outside of the hood, and requires prior medical evaluation, training, and fit-testing.[18]

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

Step-by-Step Protocol: Donning and Doffing PPE

Correct sequencing is critical to prevent cross-contamination.

Donning (Putting On):

  • Ensure hair is tied back and loose clothing is secured.[19]

  • Don inner pair of nitrile gloves.

  • Don lab coat, ensuring it is fully buttoned.

  • Don disposable sleeves, if used.

  • Don outer pair of nitrile gloves, pulling the cuff over the sleeve of the lab coat.

  • Don chemical splash goggles.

  • Don face shield (if required for the task).

Doffing (Taking Off):

  • In the work area (fume hood): Remove the outer, grossly contaminated pair of gloves.

  • Step away from the immediate work area: Remove the face shield, handling it by the headband.

  • Remove the lab coat, turning it inside out as you remove it to contain contaminants.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves, using a technique that avoids touching the outer surface of the glove with bare skin.

  • Immediately wash hands thoroughly with soap and water.[19]

Decontamination and Disposal

All waste generated from handling this compound must be treated as hazardous waste.

  • Contaminated PPE: All disposable items (gloves, sleeves, bench covers) must be placed in a designated, sealed hazardous waste container. Do not discard in the regular trash.

  • Chemical Waste: Collect all residual chemical and contaminated solutions in a clearly labeled, sealed hazardous waste container. The container must be compatible with the chemical and clearly state the contents.

  • Spill Cleanup: In case of a spill, cordon off the area. Use a chemical spill kit with absorbent pads to contain the spill. All cleanup materials must be disposed of as hazardous waste.[7][14] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Pathway

WasteDisposal cluster_generation Waste Generation Point (Inside Fume Hood) cluster_segregation Waste Segregation cluster_disposal Final Disposal Source Handling of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate ContaminatedPPE Contaminated Disposables (Gloves, Bench Paper, etc.) Source->ContaminatedPPE ChemicalWaste Residual Chemical & Contaminated Solvents Source->ChemicalWaste SolidWasteBin Labeled Hazardous SOLID Waste Bag/Bin ContaminatedPPE->SolidWasteBin LiquidWasteBin Labeled Hazardous LIQUID Waste Container ChemicalWaste->LiquidWasteBin EHS Collection by EHS / Licensed Waste Handler SolidWasteBin->EHS LiquidWasteBin->EHS

Caption: Segregation and disposal pathway for hazardous waste.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial. Show the Safety Data Sheet (SDS) to responding medical personnel.[1]

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By integrating this comprehensive, causality-driven safety framework into your laboratory's standard operating procedures, you build a self-validating system of protection. This proactive approach not only ensures compliance but also fosters a deep-seated culture of safety, allowing you to focus on your critical research with confidence and peace of mind.

References

  • Vertex AI Search. (2015, March 20). Safety Guidelines For Using Powdered Chemicals.
  • LookChem. Methyl 5-(3-Nitrophenyl)
  • CymitQuimica. Methyl 5-(3-nitrophenyl)
  • Thermo Fisher Scientific. (2024, March 31).
  • National Center for Biotechnology Information.
  • BLDpharm. 517870-18-7|Methyl 5-(3-nitrophenyl)
  • Apollo Scientific.
  • AirClean Systems. Powder Handling.
  • University of California, Berkeley. (n.d.).
  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • University of California, Los Angeles. (n.d.).
  • BenchChem. Personal protective equipment for handling 3-Nitro-4-phenylmethoxybenzamide.
  • Chemenu. cas 517870-18-7|| where to buy Methyl 5-(3-nitrophenyl)
  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Greenbook.net. (2001, January 19).
  • Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde.
  • Sigma-Aldrich. (2025, April 24).
  • National Institutes of Health.
  • ChemScene. Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)
  • Fisher Scientific.
  • MDPI. (2023).
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • PubMed Central. (2014, February 28). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain.
  • National Academies of Sciences, Engineering, and Medicine. Chapter: 6 Working with Chemicals.
  • Carl ROTH.
  • Sigma-Aldrich. 5-Methylisoxazole-3-carboxylic acid 3405-77-4.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.